1-Aminocyclopropanol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-aminocyclopropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.ClH/c4-3(5)1-2-3;/h5H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTECWCYCEGPEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54376-44-2 (Parent) | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058939461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60207679 | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58939-46-1 | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058939461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Constrained Scaffold: A Technical Guide to 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride
A Note to the Reader: The initial request specified "1-Aminocyclopropanol hydrochloride." However, a comprehensive search of the scientific literature and chemical databases yielded no significant data for this specific compound. It is likely that this was a lapsus calami for the well-studied and structurally similar molecule, 1-Aminocyclopropane-1-carboxylic acid hydrochloride . This guide has, therefore, been expertly curated to provide an in-depth technical overview of this latter compound, which we believe will be of greater value to the research community.
Introduction
1-Aminocyclopropane-1-carboxylic acid (ACC), a non-proteinogenic α-amino acid, is a molecule of significant interest in both plant biology and medicinal chemistry.[1][2][3] Its hydrochloride salt, 1-Aminocyclopropane-1-carboxylic acid hydrochloride, is a stable, crystalline solid that serves as a convenient form for handling and research.[4] The rigid cyclopropane ring fused to the Cα atom of the amino acid imparts unique conformational constraints, leading to interesting biological activities.[3][5] This guide will provide a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
1-Aminocyclopropane-1-carboxylic acid hydrochloride is a white to off-white crystalline powder.[4] It is known to be hygroscopic and should be stored in a cool, dry place.[4][6]
Table 1: Physicochemical Properties of 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈ClNO₂ | [4][7][8] |
| Molecular Weight | 137.56 g/mol | [7][8] |
| CAS Number | 68781-13-5 | [4][7][8] |
| Melting Point | 231 °C (decomposes) | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in water | [6] |
Molecular Structure
The structure of 1-aminocyclopropane-1-carboxylic acid is unique in that the cyclopropane ring introduces significant strain and rigidity. Unlike most α-amino acids, ACC is not chiral.[3] The hydrochloride salt exists with the amino group protonated and a chloride counter-ion.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-aminocyclopropane-1-carboxylic acid hydrochloride.
-
¹H NMR: The proton NMR spectrum is relatively simple due to the molecule's symmetry. The protons on the cyclopropane ring typically appear as a complex multiplet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the quaternary carbon of the cyclopropane ring, and the methylene carbons of the ring.
-
Mass Spectrometry: Mass spectral data for the free base, 1-aminocyclopropane-1-carboxylic acid, shows a molecular ion peak corresponding to its molecular weight of 101.10 g/mol .[9][10]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the amine hydrochloride, the carboxylic acid, and the cyclopropane ring.
Synthesis of 1-Aminocyclopropane-1-carboxylic Acid
A common synthetic route to 1-aminocyclopropane-1-carboxylic acid involves the cyclization of a precursor followed by functional group transformations.[11] A representative synthesis is outlined below.[11]
Experimental Protocol: Synthesis from Nitroacetate and 1,2-Dihaloethane[11]
-
Alkylated Cyclization: Nitroacetate and a 1,2-dihaloethane are reacted in the presence of a base to form the cyclopropane ring.
-
Nitro Reduction: The nitro group of the resulting 1-nitrocyclopropane-1-carboxylate is reduced to an amino group, typically using a reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Carboxyl Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, 1-aminocyclopropane-1-carboxylic acid.
-
Purification: The crude product is then purified by crystallization to obtain high-purity 1-aminocyclopropane-1-carboxylic acid. The hydrochloride salt can be prepared by treating the free amino acid with hydrochloric acid.
Biological Activity and Applications
1-Aminocyclopropane-1-carboxylic acid is a molecule with diverse biological activities, making it a valuable tool in both agricultural and pharmaceutical research.
Plant Biology
In higher plants, ACC is the immediate precursor to the plant hormone ethylene.[2][12] The synthesis of ACC from S-adenosyl-L-methionine is catalyzed by the enzyme ACC synthase, and this is often the rate-limiting step in ethylene production.[1][13][14][15] Ethylene plays a crucial role in a wide array of physiological processes, including fruit ripening, leaf senescence, and responses to environmental stress.[1][2]
Neuroscience and Drug Development
In mammals, ACC acts as a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[16] This receptor is a key player in synaptic plasticity and is implicated in various neurological disorders. The ability of ACC to modulate NMDA receptor activity has spurred interest in its potential as a therapeutic agent for conditions such as schizophrenia and other central nervous system disorders. The rigid structure of ACC makes it a valuable scaffold for the design of novel NMDA receptor modulators.[5][17]
Conclusion
1-Aminocyclopropane-1-carboxylic acid hydrochloride is a fascinating and versatile molecule with significant implications in both basic and applied research. Its unique constrained structure is key to its biological activity as a precursor to the plant hormone ethylene and as a modulator of the mammalian NMDA receptor. The synthetic routes to this compound are well-established, allowing for its accessibility to the research community. As our understanding of the intricate roles of ethylene in plant development and the NMDA receptor in neurological function continues to grow, so too will the importance of 1-aminocyclopropane-1-carboxylic acid hydrochloride as a vital research tool and a potential lead for novel therapeutic agents.
References
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Taylor & Francis Online. 1-aminocyclopropane-1-carboxylic acid – Knowledge and References. [Link]
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Frontiers. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. [Link]
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PubMed Central. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. [Link]
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Oxford Academic. Synthesis and Degradation of 1-Aminocyclopropane-1-carboxylic Acid by Penicillium citrinum | Bioscience, Biotechnology, and Biochemistry. [Link]
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PubChem. Cyclopropylamine hydrochloride | C3H8ClN | CID 11708049. [Link]
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PubChem. 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535. [Link]
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Frontiers. Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress. [Link]
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An In-depth Technical Guide to the Discovery and History of 1-Aminocyclopropanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl functional group, a motif of significant interest in medicinal chemistry, imparts unique conformational constraints and metabolic stability to bioactive molecules.[1] 1-Aminocyclopropanol hydrochloride, a simple yet pivotal example of a cyclopropane-containing amino alcohol, possesses a fascinating history intertwined with mycology, toxicology, and synthetic organic chemistry. This guide provides a comprehensive overview of the discovery of this compound, tracing its origins from the investigation of a mushroom toxin to its chemical synthesis. We will delve into the foundational chemistry of cyclopropanes and cyclopropanones that paved the way for its creation and detail the key experimental methodologies that defined its history.
The Dawn of Strained Rings: A Brief History of Cyclopropane Chemistry
The journey to understanding this compound begins with the discovery of its parent carbocycle, cyclopropane. In 1881, the Austrian chemist August Freund reported the first synthesis of cyclopropane through an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium.[2][3] This seminal work laid the groundwork for the field of small-ring chemistry. A few years later, in 1887, Gustavson improved upon Freund's method by employing zinc, which enhanced the reaction's yield.[2][3] These early discoveries highlighted the unique reactivity of the strained three-membered ring, a characteristic that would later be exploited in the synthesis of more complex cyclopropane derivatives.
The Elusive Precursor: The Rise of Cyclopropanone Chemistry
The direct precursor to 1-aminocyclopropanol is the highly labile molecule, cyclopropanone. The synthesis and characterization of cyclopropanones were significant achievements in organic chemistry, primarily pioneered by the work of Nicholas J. Turro and Willis B. Hammond in the 1960s.[4][5][6] They developed methods for preparing cyclopropanone and its derivatives, such as 2,2-dimethylcyclopropanone, and studied their unique spectral properties and reactivity.[5][6]
Cyclopropanone is known to be highly sensitive to nucleophiles.[7] It readily reacts with protic reagents like alcohols, acids, and amines to form stable adducts. This reactivity is key to the synthesis of 1-aminocyclopropanol. The addition of an amine to the carbonyl group of cyclopropanone forms a hemiaminal, a functional group containing both a hydroxyl and an amino group attached to the same carbon.[8] While many hemiaminals are unstable, the formation of 1-aminocyclopropanol represents a tangible intermediate.
A Mycological Revelation: The Discovery of Coprine and the Unveiling of 1-Aminocyclopropanol
The definitive discovery of 1-aminocyclopropanol is intrinsically linked to the investigation of the "inky cap" mushroom, Coprinopsis atramentaria. It had long been observed that consumption of this mushroom followed by alcohol intake resulted in a severe and unpleasant physiological reaction, similar to the effects of the alcohol-aversion drug disulfiram (Antabuse).[9]
In 1975, a team of Swedish researchers—Lindberg, Bergman, and Wickberg—successfully isolated the compound responsible for this effect and named it coprine.[7] Through structural elucidation, they determined that coprine is a derivative of glutamine and a cyclopropanone hydrate. More importantly, they discovered that coprine is a prodrug that hydrolyzes in the body to form 1-aminocyclopropanol.[9] This metabolite was identified as the active inhibitor of the enzyme aldehyde dehydrogenase, leading to the buildup of acetaldehyde and the associated toxic effects when alcohol is consumed.[9]
To confirm the structure of coprine, the researchers synthesized it. This synthesis crucially involved the preparation of this compound as a key intermediate.[7] Thus, the discovery of this compound was a direct consequence of the quest to understand a natural phenomenon.
The First Synthesis of this compound
The 1975 paper by Lindberg, Bergman, and Wickberg not only identified 1-aminocyclopropanol as the active metabolite of coprine but also described its synthesis.[7] The synthesis of coprine was achieved via the acylation of 1-aminocyclopropanol.[9] Due to the inherent instability of the free base, the more stable hydrochloride salt was utilized.[7][9]
The synthesis of this compound can be conceptually understood as the addition of ammonia to cyclopropanone, followed by the formation of the hydrochloride salt.
Experimental Protocols
While the original 1975 paper provides the basis for the first synthesis, subsequent developments in organic synthesis have offered various routes to cyclopropane-containing molecules. Below are representative protocols that illustrate the key chemical transformations discussed.
Conceptual Synthesis of Cyclopropanone
The preparation of cyclopropanone is a challenging endeavor due to its high reactivity. A common laboratory method involves the reaction of ketene with diazomethane.
Protocol: Synthesis of Cyclopropanone (Illustrative)
-
A solution of diazomethane in diethyl ether is prepared.
-
Ketene gas is bubbled through the cooled diazomethane solution.
-
The reaction mixture is carefully monitored for the disappearance of the yellow color of diazomethane.
-
The resulting solution of cyclopropanone is typically used immediately in subsequent reactions without isolation.
Synthesis of this compound from Cyclopropanone (Conceptual)
The formation of this compound involves the nucleophilic addition of ammonia to cyclopropanone, forming the hemiaminal, which is then stabilized as the hydrochloride salt.
Protocol: Synthesis of this compound (Conceptual)
-
A solution of cyclopropanone in an inert solvent (e.g., diethyl ether) is cooled to a low temperature.
-
Anhydrous ammonia is bubbled through the solution, or a solution of ammonia in an organic solvent is added dropwise.
-
The reaction is stirred at a low temperature to facilitate the formation of the 1-aminocyclopropanol hemiaminal.
-
A solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether) is then added to the reaction mixture.
-
The this compound precipitates as a solid and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Physicochemical Properties
The hydrochloride salt of 1-aminocyclopropanol is a white crystalline solid. Its stability is significantly greater than that of the free base, which is prone to decomposition.
| Property | Value |
| Molecular Formula | C₃H₈ClNO |
| Molecular Weight | 109.55 g/mol |
| Appearance | White crystalline solid |
| Stability | More stable than the free base |
Historical Significance and Modern Perspectives
The discovery of this compound is a compelling example of how the study of natural products can drive advances in synthetic chemistry and toxicology. The investigation into a peculiar mushroom poisoning led to the identification of a novel cyclopropane-containing amino alcohol and spurred the development of its synthesis.
Today, the cyclopropyl group is a highly valued structural motif in drug discovery, known for its ability to confer desirable pharmacokinetic and pharmacodynamic properties.[1] The foundational work on the synthesis of simple cyclopropane derivatives like this compound has contributed to the broader understanding and application of these unique strained-ring systems in modern medicinal chemistry.
Visualizations
Historical Timeline of Key Discoveries
Caption: A timeline of key discoveries leading to this compound.
Conceptual Synthetic Pathway
Caption: Conceptual synthesis of this compound.
References
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Turro, N. J., & Hammond, W. B. (1968). Cyclopropanones. V. Inhibition of Polymerization and Addition of Acids. Journal of the American Chemical Society, 90(11), 2950–2951. [Link]
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Lindberg, P., Bergman, R., & Wickberg, B. (1975). Isolation and structure of coprine, a novel physiologically active cyclopropanone derivative from Coprinus atramentarius and its synthesis via 1-aminocyclopropanol. Journal of the Chemical Society, Chemical Communications, (23), 946–947. [Link]
-
Turro, N. J., & Hammond, W. B. (1968). Cyclopropanones-Viii. Preparation and Characterization of Cyclopropanone, Methylcyclopropanone, 2,2-Dimethylcyclopropanone and Tetramethylcyclopropanone. Tetrahedron, 24(18), 6017-6028. [Link]
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Hammond, W. B., & Turro, N. J. (1966). Cyclopropanones. III. 2,2-Dimethylcyclopropanone. Journal of the American Chemical Society, 88(12), 2880–2881. [Link]
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Coprine. In Wikipedia. Retrieved February 12, 2026, from [Link]
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Cyclopropane. In Wikipedia. Retrieved February 12, 2026, from [Link]
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Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
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Jia, Y. J., et al. (1998). Synthesis and Degradation of 1-Aminocyclopropane-1-carboxylic Acid by Penicillium citrinum. Bioscience, Biotechnology, and Biochemistry, 62(3), 543-547. [Link]
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T. P. Pathak, et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9437-9489. [Link]
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Hemiaminal. In Wikipedia. Retrieved February 12, 2026, from [Link]
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Zhang, X., et al. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. Journal of the American Chemical Society, 140(49), 16957-16961. [Link]
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Angus, P. M., Golding, B. T., & Sargeson, A. M. (1993). A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid. Journal of the Chemical Society, Chemical Communications, (11), 979-980. [Link]
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Turro, N. J., & Hammond, W. B. (1968). Cyclopropanones—IX. Tetrahedron, 24(18), 6029-6035. [Link]
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Huang, Z., et al. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. PubMed. [Link]
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Van de Poel, B., et al. (2020). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 11, 590. [Link]
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1-Aminocyclopropane-1-carboxylic acid. In Wikipedia. Retrieved February 12, 2026, from [Link]
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Honma, M., & Shimomura, T. (1978). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. PubMed. [Link]
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Polston, J. E., & Sherwood, J. L. (2022). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 13, 839498. [Link]
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1-aminocyclopropane-1-carboxylic acid – Knowledge and References. Taylor & Francis. Retrieved February 12, 2026, from [Link]
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Li, Y., et al. (2014). Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction. PMC. [Link]
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The Organic Chemistry Tutor. (2018, May 5). Imine and Enamine Formation Reactions With Reductive Amination [Video]. YouTube. [Link]
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Hammond, G. S., & Turro, N. J. (1963). Organic Photochemistry. Science, 142(3599), 1541-1553. [Link]
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1-Aminocyclopropanol hydrochloride CAS number 58939-46-1
An In-Depth Technical Guide to 1-Aminocyclopropanol Hydrochloride (CAS 58939-46-1): A Versatile Cyclopropane Building Block in Chemical and Biological Research
Section 1: Executive Summary
This compound is a strained, cyclic organic compound possessing significant potential as a versatile building block in medicinal chemistry and as a probe in biological systems.[1] Its unique three-membered ring structure, combined with amino and hydroxyl functional groups, imparts distinct stereochemical and reactive properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, synthesis, and inherent reactivity. The core of this document explores the profound biological context of the aminocyclopropane scaffold, drawing parallels to the extensively studied plant hormone precursor, 1-aminocyclopropane-1-carboxylic acid (ACC). We delve into the mechanism of ethylene biosynthesis, the potential for 1-aminocyclopropanol to act as a modulator of this pathway, and its broader applications in agrochemical and pharmaceutical research. Detailed, field-proven protocols for synthesis, biological assays, and analytical characterization are provided to empower researchers to harness the full potential of this unique molecule.
Section 2: The Strategic Value of Cyclopropane Scaffolds in Drug Design
The incorporation of small, strained ring systems like cyclopropane into molecular scaffolds is a powerful strategy in modern drug discovery. Unlike flexible aliphatic chains, the cyclopropane ring introduces a high degree of conformational rigidity. This pre-organization of the molecule can lead to a significant enhancement in binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. Furthermore, the unique electronic nature of the cyclopropane C-C bonds, which exhibit partial sp2 character, can influence metabolic stability and pharmacokinetic profiles, often protecting adjacent functional groups from enzymatic degradation. As such, molecules like this compound are not merely synthetic curiosities but represent key starting materials for crafting next-generation therapeutics with improved efficacy and drug-like properties.[2]
Section 3: Core Compound Profile: this compound
Chemical Identity and Physicochemical Properties
This compound is the salt form of a cyclic amino alcohol. The presence of both an amino and a hydroxyl group on a strained three-membered ring makes it a reactive and synthetically useful intermediate.[1]
Caption: The plant ethylene biosynthesis pathway and potential inhibition point.
1-Aminocyclopropanol as a Potential Modulator of ACC Oxidase
Expertise-Driven Hypothesis: Given the high substrate specificity of enzymes, the structural similarity between 1-aminocyclopropanol and the natural substrate ACC is striking. The key difference is the substitution of a hydroxyl group for ACC's carboxylic acid group. This substitution makes 1-aminocyclopropanol a prime candidate for investigation as a competitive inhibitor or a mechanism-based inactivator of ACC oxidase (ACO).
Causality of Inhibition: ACO undergoes a process of catalytic inactivation, where the enzyme has a finite number of turnovers before it becomes irreversibly damaged. [3][4]This inactivation is believed to be caused by oxidative damage from reactive species generated at the iron center during catalysis. [5]A molecule like 1-aminocyclopropanol could bind to the active site but fail to undergo the complete oxidative cleavage required for ethylene production. This abortive catalysis could potentially generate damaging radical species that inactivate the enzyme, making it a powerful tool for studying ACO function.
Section 5: Applications in Research and Development
Agrochemical Research
The ability to control ethylene production is of immense commercial value in agriculture. Inhibitors of ethylene biosynthesis or action can delay fruit ripening and extend the post-harvest shelf life of produce. [6]this compound, as a potential inhibitor of ACC oxidase, serves as a lead compound for the development of novel plant growth regulators. Researchers can use it to probe the tissue-specific roles of ethylene in stress responses and development. [7][8]
Medicinal Chemistry and Drug Discovery
The aminocyclopropanol moiety is a valuable scaffold for building more complex molecules. Its primary amine and secondary alcohol provide two distinct points for chemical modification, allowing for its incorporation into peptide mimics, enzyme inhibitors, and receptor ligands. [1][2] Neuroscience Insights by Analogy: The parent compound, ACC, is known to be a partial agonist at the mammalian NMDA receptor, a key player in synaptic plasticity and neurological function. [9]At high glutamate concentrations, ACC can even act as a competitive antagonist. [10]This dual activity has spurred research into ACC for its neuroprotective and cognitive-enhancing effects. [10]Consequently, derivatives such as this compound are logical candidates for synthesis and screening in neuroscience drug discovery programs targeting the glutamatergic system.
Section 6: Experimental Protocols and Methodologies
Protocol: Synthesis of this compound
This protocol is adapted from established methods for the deprotection of N-protected aminocyclopropane derivatives. [11]It is designed to be self-validating through the distinct physical changes and final analytical confirmation.
Objective: To synthesize this compound from a suitable N-protected precursor.
Materials:
-
N-Phthaloyl-1-aminocyclopropanol
-
20% (w/v) Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Isopropanol (IPA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, combine N-Phthaloyl-1-aminocyclopropanol (e.g., 25.0 g) with 20% aqueous HCl (300 mL).
-
Reflux: Heat the mixture to reflux with vigorous stirring. The solid precursor will gradually dissolve as the deprotection proceeds, typically over 6-8 hours. The reaction is complete when a clear, single-phase solution is formed.
-
Cooling and Phthalic Acid Precipitation: Allow the reaction mixture to cool slowly to room temperature. Phthalic acid, a byproduct, will precipitate as white crystals. For complete precipitation, the mixture can be left to stand overnight.
-
Workup: Filter off the precipitated phthalic acid. Transfer the aqueous filtrate to a separatory funnel and extract with DCM (3 x 50 mL) to remove any remaining organic-soluble impurities.
-
Isolation: Collect the aqueous phase and evaporate the solvent to dryness using a rotary evaporator. This will yield the crude hydrochloride salt.
-
Purification: To the solid residue, add a small volume of isopropanol (e.g., 15 mL) and triturate to induce crystallization. Filter the resulting white crystals and dry under vacuum to yield pure this compound.
-
Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and HPLC analysis. The melting point should also be determined and compared to literature values.
Protocol: In Vitro ACC Oxidase (ACO) Inhibition Assay
Objective: To determine if this compound inhibits the activity of ACC oxidase in vitro.
Caption: Experimental workflow for the ACC oxidase inhibition assay.
Materials:
-
Purified recombinant ACC oxidase
-
Assay Buffer: 50 mM MOPS, pH 7.2, 10% glycerol
-
Cofactors: Ferrous sulfate (FeSO₄), Sodium ascorbate
-
Substrate: 1-Aminocyclopropane-1-carboxylic acid (ACC)
-
Test Compound: this compound
-
Sealed 10 mL headspace vials with crimp caps
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of FeSO₄ (1 mM), sodium ascorbate (100 mM), ACC (10 mM), and a serial dilution of this compound (e.g., from 10 mM to 1 µM).
-
Reaction Mixture: In a 10 mL headspace vial on ice, prepare the reaction mixture. For a final volume of 1 mL:
-
800 µL Assay Buffer
-
50 µL Sodium Ascorbate (final conc. 5 mM)
-
50 µL FeSO₄ (final conc. 50 µM)
-
50 µL of 1-aminocyclopropanol solution (or water for control)
-
Recombinant ACO enzyme (e.g., 5 µg)
-
-
Initiate Reaction: Equilibrate the vials at 30°C for 5 minutes. Initiate the reaction by adding 50 µL of ACC solution (final conc. 0.5 mM). Immediately seal the vial with a crimp cap.
-
Incubation: Incubate the vials at 30°C with gentle shaking for a set time (e.g., 30 minutes).
-
Ethylene Measurement: Using a gas-tight syringe, withdraw 1 mL of the headspace gas from each vial and inject it into the GC-FID system to quantify the amount of ethylene produced.
-
Data Analysis: Calculate the rate of ethylene production for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The self-validating nature of this protocol comes from the inclusion of positive (no inhibitor) and negative (no enzyme or no ACC) controls, which must show maximal and zero activity, respectively, for the results to be considered valid.
Protocol: Analytical Characterization by HPLC
Objective: To assess the purity of synthesized this compound.
Method: A reverse-phase HPLC method is suitable for this polar compound. [12]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid (for MS compatibility) [12] * B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start with 5% B, hold for 2 minutes, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) for non-chromophoric compounds.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in the mobile phase A at approximately 1 mg/mL.
Section 7: Safety, Handling, and Storage
As a research chemical, this compound requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [13][14]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. [14][15]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [14][15]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [13]
Section 8: Conclusion and Future Directions
This compound, CAS 58939-46-1, is a molecule of significant synthetic and potential biological interest. While its primary role is as a versatile chemical building block, its structural relationship to the ethylene precursor ACC opens exciting avenues for research. This guide has provided the foundational knowledge and practical protocols to explore its synthesis, reactivity, and potential as a modulator of the plant ethylene pathway. Future research should focus on confirming its inhibitory action on ACC oxidase, exploring its effects on whole-plant physiology, and using it as a scaffold to develop novel agrochemicals and therapeutics targeting the glutamatergic system in the brain. The unique combination of a strained ring and dual functionality ensures that 1-aminocyclopropanol will remain a valuable tool for chemists and biologists alike.
Section 9: References
-
Google Patents. (2014). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Retrieved from
-
Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Dai, Y., et al. (2013). Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction. PMC - NIH. Retrieved from [Link]
-
Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science. Retrieved from [Link]
-
SIELC Technologies. (2018). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]
-
PubMed. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. Retrieved from [Link]
-
MP Biomedicals. (n.d.). 1-Aminocyclopropane-1-carboxylic Acid. Retrieved from [Link]
-
bioRxiv. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. Retrieved from [Link]
-
PubMed. (1997). Inactivation of 1-aminocyclopropane-1-carboxylate oxidase involves oxidative modifications. Retrieved from [Link]
-
PMC - NIH. (2011). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Retrieved from [Link]
-
Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science. Retrieved from [Link]
-
Oxford Academic. (1995). Inactivation of 1-aminocyclopropane-1-carboxylate (ACC) oxidase. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Frontiers in Plant Science. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Retrieved from [Link]
-
PubMed Central. (2022). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. Retrieved from [Link]
-
Oxford Academic. (1995). Inactivation of 1-aminocyclopropane-i-carboxylate (ACC) oxidase. Retrieved from [Link]
-
Frontiers in Plant Science. (2020). Ethylene and 1-Aminocyclopropane-1-carboxylate (ACC) in Plant–Bacterial Interactions. Retrieved from [Link]
Sources
- 1. CAS 58939-46-1: 1-aminocyclopropanol | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Inactivation of 1-aminocyclopropane-1-carboxylate oxidase involves oxidative modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ethylene and 1-Aminocyclopropane-1-carboxylate (ACC) in Plant–Bacterial Interactions [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 9. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. 1-Aminocyclopropane-1-carboxylic acid | SIELC Technologies [sielc.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. phytotechlab.com [phytotechlab.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Technical Guide: Mechanism of Action of 1-Aminocyclopropanol Hydrochloride
Executive Summary
1-Aminocyclopropanol (ACP) hydrochloride is a potent, mechanism-based inhibitor of Aldehyde Dehydrogenase (ALDH) , primarily known as the active hydrolytic metabolite of the fungal toxin Coprine (Coprinus atramentarius).
Crucial Distinction: Researchers must not confuse 1-Aminocyclopropanol (ACP) with 1-Aminocyclopropane-1-carboxylic acid (ACC) . While ACC is the ubiquitous precursor to ethylene in plant physiology, ACP is a distinct pharmacological agent that induces disulfiram-like reactions in mammals by blocking the detoxification of acetaldehyde.
This guide details the suicide inhibition mechanism of ACP, provides validated protocols for its study, and outlines the structural constraints required for its activity.
Part 1: Chemical Identity & Structural Pharmacology
ACP is chemically unstable in its free base form. For research applications, it is handled as the hydrochloride salt or generated in situ via the hydrolysis of Coprine.
| Parameter | Specification |
| IUPAC Name | 1-Aminocyclopropan-1-ol hydrochloride |
| Precursor | Coprine ( |
| Active Pharmacophore | Strained Cyclopropane Ring |
| Stability | Unstable at neutral pH (Ring opening/Polymerization); Stable as HCl salt at -20°C. |
| Target Enzyme | Aldehyde Dehydrogenase (ALDH) [EC 1.2.1.3] |
| Inhibition Type | Irreversible / Mechanism-Based (Suicide Inhibition) |
The Stability Paradox
The cyclopropane ring possesses significant angular strain (~27.5 kcal/mol). In 1-aminocyclopropanol, the geminal amino and hydroxyl groups create a "hemiaminal" structure that is inherently prone to eliminating ammonia to form cyclopropanone . Cyclopropanone is highly reactive and rapidly hydrates to form the gem-diol, which is the likely proximal inhibitor species.
Part 2: The Core Mechanism (ALDH Inhibition)
The inhibition of ALDH by ACP is not a simple competitive interaction; it is a covalent modification of the active site.
The Metabolic Activation
ACP is not the inhibitor per se in its static form. It functions as a transition state analog or a precursor to the reactive species.
-
Hydrolysis: Under physiological conditions (or enzymatic cleavage of Coprine), ACP is released.
-
Equilibrium: ACP exists in equilibrium with cyclopropanone and its hydrate.
-
Attack: The active site nucleophile of ALDH (Cysteine-302 in human ALDH2) attacks the carbonyl carbon of the cyclopropanone intermediate.
The Thiohemiacetal Trap
Unlike standard substrates where the thiohemiacetal intermediate collapses to release the product, the ACP-derived adduct forms a stable covalent bond. The strain of the cyclopropane ring (or its opened derivative) stabilizes this complex, preventing the regeneration of the free enzyme. This effectively "kills" the enzyme's catalytic capability.
Mechanism Diagram
The following diagram illustrates the pathway from the prodrug Coprine to the irreversible inactivation of ALDH.
Caption: Pathway of ALDH inactivation. ACP converts to the reactive cyclopropanone species, which covalently binds the catalytic cysteine.
Part 3: Experimental Validation Protocols
Protocol A: Time-Dependent Inhibition Assay (K_inact determination)
Objective: To demonstrate that inhibition increases with pre-incubation time, a hallmark of suicide inhibitors.
Reagents:
-
Buffer: 50 mM Sodium Pyrophosphate, pH 9.0 (ALDH has optimal Vmax at high pH).
-
Substrate: Propionaldehyde (preferred over acetaldehyde due to lower volatility).
-
Cofactor: NAD+ (5 mM stock).
-
Enzyme: Recombinant ALDH (e.g., Yeast or Human ALDH2).
-
Inhibitor: ACP-HCl (Freshly prepared in cold water; keep on ice).
Workflow:
-
Preparation: Thaw ALDH enzyme on ice. Prepare 5 different concentrations of ACP-HCl (e.g., 10 µM to 500 µM).
-
Pre-incubation:
-
Mix Enzyme + Buffer + ACP-HCl.
-
Incubate at 25°C.
-
At time points
min, withdraw an aliquot.
-
-
Activity Measurement:
-
Dilute the aliquot 1:50 into a cuvette containing Buffer + NAD+ + Propionaldehyde.
-
Note: The dilution is critical. It lowers the concentration of unbound inhibitor, ensuring that any remaining inhibition is due to the covalent bond formed during pre-incubation.
-
-
Detection: Monitor NADH formation at 340 nm for 60 seconds.
Data Analysis:
-
Plot
vs. . -
A linear decrease indicates pseudo-first-order inactivation kinetics.
-
The slope of these lines yields
. Plot vs. to determine (affinity) and (max inactivation rate).
Experimental Workflow Diagram
Caption: Kinetic workflow to validate irreversible inhibition. The dilution step (Phase 2) is the control for reversibility.
Part 4: Comparative Pharmacology[2]
To contextualize ACP, it is useful to compare it with other ALDH inhibitors.
| Feature | 1-Aminocyclopropanol (ACP) | Disulfiram (Antabuse) | Cyanamide |
| Mechanism | Suicide Inhibition (Covalent) | Covalent modification of Cys via disulfide exchange | Suicide Inhibition |
| Onset | Rapid (requires hydrolysis if Coprine) | Slow (requires reduction to DETC) | Moderate |
| Selectivity | High for Low-Km ALDH | Broad spectrum | Broad spectrum |
| Reversibility | Irreversible | Slowly reversible (via reduction) | Irreversible |
| Clinical Status | Experimental / Toxin | FDA Approved | Veterinary / Industrial |
Part 5: Synthesis & Handling Standards
Safety Warning: ACP is a potent toxin. It causes severe hypersensitivity to alcohol. Avoid all alcohol consumption (including laboratory ethanol fumes) when working with this compound.
Synthesis Route (Summary): The standard synthesis involves the reaction of 1-hydroxycyclopropylammonium chloride.
-
Starting Material: Ethyl 3-chloropropionate is cyclized to 1-aminocyclopropanecarboxylic acid (ACC) derivatives, which are then modified.
-
Coprine Route: Isolation from Coprinus atramentarius followed by acid hydrolysis (1N HCl, 60°C, 1 hour).
-
Purification: Recrystallization from ethanol/ether.
Storage:
-
Store ACP-HCl at -20°C under argon.
-
Avoid aqueous solutions for long-term storage; prepare fresh.
-
If the solution turns yellow, polymerization of cyclopropanone has occurred; discard.
References
-
Wiseman, J. S., & Abeles, R. H. (1979). Mechanism of inhibition of aldehyde dehydrogenase by cyclopropanone hydrate and the mushroom toxin coprine. Biochemistry, 18(3), 427–435.
-
Tottmar, O., & Lindberg, P. (1977). Effects on rat liver acetaldehyde dehydrogenases in vitro and in vivo by coprine, the disulfiram-like constituent of Coprinus atramentarius. Acta Pharmacologica et Toxicologica, 40(4), 476–481.
-
Lindberg, P., et al. (1975). Isolation and structure of coprine, a novel physiologically active cyclopropanone derivative from Coprinus atramentarius and its synthesis via 1-aminocyclopropanol.[1] Journal of the Chemical Society, Perkin Transactions 1, 1827-1834.
-
Marchner, H., & Tottmar, O. (1978). A comparative study on the effects of disulfiram, cyanamide and 1-aminocyclopropanol on the acetaldehyde metabolism in rats. Acta Pharmacologica et Toxicologica, 43(3), 219–232.
Sources
The Enigmatic Role of 1-Aminocyclopropanol Hydrochloride in Plant Biology: A Technical Guide
Preamble: Navigating the Knowns and Unknowns
For researchers, scientists, and professionals in drug development, the exploration of novel bioactive compounds is a cornerstone of innovation. This guide delves into the biological role of 1-Aminocyclopropanol hydrochloride in plants. It is imperative to state at the outset that direct, peer-reviewed literature specifically detailing the effects of this compound on plant physiology is not abundant. However, based on its chemical structure as a cyclopropane derivative, we can infer its likely mechanism of action by drawing parallels with the well-characterized ethylene biosynthesis pathway and its key components. This document, therefore, serves as both a comprehensive overview of the relevant established science and a well-reasoned guide to investigating the potential impact of this intriguing molecule.
I. The Central Dogma of Ethylene Biosynthesis in Plants
The gaseous hormone ethylene is a pivotal regulator of a vast array of physiological processes in plants, including seed germination, root development, fruit ripening, senescence, and responses to both biotic and abiotic stress.[1][2] The production of ethylene is a tightly regulated process, with 1-aminocyclopropane-1-carboxylic acid (ACC) as its immediate precursor.[3][4]
The biosynthesis of ethylene from the amino acid methionine involves two key enzymatic steps:
-
S-Adenosyl-L-Methionine (SAM) to ACC: The enzyme ACC synthase (ACS) catalyzes the conversion of SAM to ACC.[2][4] This step is often the rate-limiting step in ethylene production and is subject to complex transcriptional and post-translational regulation.[4]
-
ACC to Ethylene: The final step is the oxidation of ACC to ethylene, catalyzed by the enzyme ACC oxidase (ACO).[5][6] This reaction requires oxygen and is enhanced by carbon dioxide.[6]
The availability of ACC can also be regulated through conjugation to other molecules, such as malonic acid, to form 1-malonyl-ACC (MACC), which is generally considered an inactive conjugate.[4]
The Ethylene Signaling Cascade: A Brief Overview
Once produced, ethylene is perceived by a family of endoplasmic reticulum-localized receptors. In the absence of ethylene, these receptors activate a kinase cascade that ultimately leads to the degradation of key transcription factors. When ethylene binds to its receptors, this kinase cascade is inactivated, allowing for the accumulation of these transcription factors and the subsequent regulation of ethylene-responsive genes.
II. This compound: A Putative Modulator of Ethylene Biosynthesis
Given the structural similarity of 1-Aminocyclopropanol to the native substrate of ACC oxidase (ACC), it is highly probable that this compound acts as a modulator of this crucial enzyme.
Hypothesized Mechanism of Action: Competitive Inhibition of ACC Oxidase
The most plausible hypothesis is that 1-Aminocyclopropanol acts as a competitive inhibitor of ACC oxidase. Competitive inhibitors are molecules that structurally resemble the substrate of an enzyme and bind to the active site, thereby preventing the substrate from binding and the reaction from proceeding.
The cyclopropane ring is a key feature of both ACC and 1-Aminocyclopropanol. It is likely that the cyclopropane moiety of 1-Aminocyclopropanol allows it to fit into the active site of ACC oxidase. However, the replacement of the carboxyl group in ACC with a hydroxyl group in 1-Aminocyclopropanol may prevent the enzyme from completing the catalytic cycle, leading to the inhibition of ethylene synthesis.
Diagram: Proposed Competitive Inhibition of ACC Oxidase
Caption: Proposed mechanism of this compound as a competitive inhibitor of ACC oxidase.
Potential Physiological Consequences of ACC Oxidase Inhibition
If this compound indeed inhibits ACC oxidase, its application to plants would be expected to lead to a range of physiological effects, including:
-
Delayed Fruit Ripening: Ethylene is a key trigger for the ripening of climacteric fruits such as tomatoes, bananas, and apples. Inhibition of ethylene synthesis would likely delay this process.
-
Extended Shelf-Life of Cut Flowers and Leafy Greens: Senescence in cut flowers and leafy vegetables is often accelerated by ethylene. An inhibitor of ethylene production could extend their freshness.
-
Altered Stress Responses: Ethylene is involved in plant responses to various stresses, including pathogen attack, wounding, and flooding. Modulating ethylene levels could therefore impact a plant's ability to cope with these challenges.
-
Changes in Growth and Development: Ethylene influences a wide range of developmental processes, so inhibition of its synthesis could lead to alterations in plant morphology, such as increased root elongation or changes in shoot architecture.
III. Experimental Protocols for Elucidating the Role of this compound
To empirically determine the biological role of this compound, a series of well-designed experiments are necessary.
In Vitro ACC Oxidase Activity Assay
This assay directly tests the inhibitory potential of this compound on the activity of ACC oxidase.
Objective: To determine the effect of this compound on the enzymatic conversion of ACC to ethylene by isolated ACC oxidase.
Materials:
-
Partially purified ACC oxidase extract from a suitable plant tissue (e.g., ripe tomato fruit).
-
Reaction buffer (e.g., 100 mM MOPS, pH 7.2, containing 10% glycerol, 30 mM sodium ascorbate, and 0.1 mM FeSO4).
-
ACC solution (e.g., 10 mM).
-
This compound solutions of varying concentrations.
-
Gas-tight vials.
-
Gas chromatograph equipped with a flame ionization detector (FID) for ethylene measurement.
Procedure:
-
Prepare a series of reaction vials, each containing the reaction buffer.
-
Add different concentrations of this compound to the respective vials. Include a control with no inhibitor.
-
Initiate the reaction by adding the ACC oxidase extract and the ACC solution to each vial.
-
Seal the vials immediately and incubate at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 1 hour).
-
After incubation, take a headspace gas sample from each vial using a gas-tight syringe.
-
Inject the gas sample into the gas chromatograph to quantify the amount of ethylene produced.
-
Calculate the rate of ethylene production for each concentration of the inhibitor and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Diagram: In Vitro ACC Oxidase Inhibition Assay Workflow
Caption: Workflow for determining the inhibitory effect of this compound on ACC oxidase activity.
Whole-Plant Bioassay
This assay assesses the physiological effects of this compound on a whole organism.
Objective: To observe the phenotypic effects of this compound on plant growth, development, and response to ethylene.
Model System: Arabidopsis thaliana seedlings (for observing the "triple response") or tomato plants (for studying fruit ripening).
Procedure (Triple Response Assay):
-
Sterilize and sow Arabidopsis thaliana seeds on Murashige and Skoog (MS) agar plates containing a range of concentrations of this compound.
-
Include a control plate with no added compound and a positive control plate with a known concentration of ACC to induce the triple response.
-
Wrap the plates in aluminum foil to maintain darkness and incubate them at 22°C for 3-4 days.
-
After the incubation period, observe the seedlings under a dissecting microscope.
-
Measure the length and thickness of the hypocotyls and roots.
-
The triple response in the presence of ethylene (or its precursor ACC) consists of a short, thickened hypocotyl, an exaggerated apical hook, and inhibited root elongation.[7] An effective inhibitor of ethylene synthesis would be expected to reverse these effects when co-applied with ACC.
IV. Data Presentation and Interpretation
The quantitative data from the in vitro and whole-plant assays should be systematically recorded and analyzed.
Table 1: Example Data Table for In Vitro ACC Oxidase Inhibition Assay
| Concentration of 1-Aminocyclopropanol HCl (µM) | Ethylene Production Rate (nmol/g FW/h) | % Inhibition |
| 0 (Control) | 15.2 | 0 |
| 1 | 12.8 | 15.8 |
| 10 | 8.1 | 46.7 |
| 50 | 4.3 | 71.7 |
| 100 | 2.5 | 83.6 |
Table 2: Example Data Table for Arabidopsis Triple Response Assay
| Treatment | Hypocotyl Length (mm) | Hypocotyl Width (mm) | Root Length (mm) |
| Control | 10.5 | 0.2 | 12.3 |
| ACC (10 µM) | 2.1 | 0.8 | 3.5 |
| 1-Aminocyclopropanol HCl (50 µM) | 10.2 | 0.2 | 11.9 |
| ACC (10 µM) + 1-Aminocyclopropanol HCl (50 µM) | 8.9 | 0.3 | 10.1 |
V. Conclusion and Future Directions
While direct evidence for the biological role of this compound in plants is currently limited, its structural analogy to ACC provides a strong basis for hypothesizing its function as an inhibitor of ethylene biosynthesis via the blockade of ACC oxidase. The experimental protocols outlined in this guide provide a clear path for researchers to test this hypothesis and to uncover the physiological consequences of its application to plants.
Future research should focus on:
-
Enzyme Kinetics: Detailed kinetic studies to confirm the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Specificity Studies: Investigating whether this compound affects other plant enzymes.
-
Structure-Activity Relationship Studies: Synthesizing and testing related cyclopropanol derivatives to understand the chemical features essential for activity.
-
In Vivo Metabolism: Determining the fate of this compound within the plant.
By systematically addressing these questions, the scientific community can fully elucidate the biological role of this compound and assess its potential for applications in agriculture and plant biotechnology.
VI. References
-
Dilley, D. R., & Pirrung, M. C. (2018). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 10(6), ply064.
-
Hausinger, R. P. (2015). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase. In 2-Oxoglutarate-Dependent Oxygenases (pp. 425-437). Royal Society of Chemistry.
-
Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602.
-
Taylor & Francis. (n.d.). 1-aminocyclopropane-1-carboxylic acid – Knowledge and References. Retrieved from
-
Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in Plant Science, 5, 640.
-
Cameron, A. C., Fenton, C. A. L., Yu, Y., Adams, D. O., & Yang, S. F. (1979). Increased Production of Ethylene by Plant Tissues Treated with 1-Aminocyclopropane-1-carboxylic Acid. HortScience, 14(2), 178-180.
-
Konze, J. R., & Kende, H. (1979). Effect of 1-Aminocyclopropane-1-Carboxylic Acid on the Production of Ethylene in Senescing Flowers of Ipomoea tricolor Cav. Planta, 146(3), 293-295.
-
Sala, J. M., & Boller, T. (1991). 1-Aminocyclopropane-1-carboxylate synthase in tomato pericarp: a key to ethylene production in ripening. Planta, 184(3), 398-403.
-
Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science, 10, 695.
-
Van de Poel, B., Smet, D., & Van Der Straeten, D. (2015). Ethylene and 1-Aminocyclopropane-1-carboxylate (ACC) in Plant–Bacterial Interactions. Frontiers in Plant Science, 5, 703.
-
Boller, T., Herner, R. C., & Kende, H. (1979). Assay for and enzymatic formation of an ethylene precursor, 1-aminocyclopropane-1-carboxylic acid. Planta, 145(3), 293-303.
-
Pirrung, M. C., & Kaiser, L. M. (2004). The mechanism of 1-aminocyclopropane-1-carboxylic acid oxidase. Journal of the American Chemical Society, 126(48), 15832-15842.
-
Guzman, P., & Ecker, J. R. (1990). Exploiting the triple response of Arabidopsis to identify ethylene-related mutants. The Plant Cell, 2(6), 513-523.
Sources
- 1. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]
- 2. Effect of 1-Aminocyclopropane-1-Carboxylic Acid on the Production of Ethylene in Senescing Flowers of Ipomoea tricolor Cav - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 5. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]
- 6. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
1-Aminocyclopropanol Hydrochloride: Chemical Ethylene Precursor and Mechanistic Probe
Executive Summary
1-Aminocyclopropanol (ACP) hydrochloride represents a critical chemical entity in the study of ethylene biosynthesis and organic fragmentation mechanisms. While 1-Aminocyclopropane-1-carboxylic acid (ACC) is the canonical biological precursor to ethylene in plants, ACP serves as the proximate chemical precursor —mimicking the unstable intermediate formed immediately after ACC decarboxylation but prior to ring fragmentation.
This guide details the utility of ACP hydrochloride as a controlled ethylene generator under oxidative conditions and its role as a mechanistic probe for ACC Oxidase (ACO) activity. Unlike ACC, which requires specific enzymatic activity to release ethylene, ACP hydrochloride can be induced to release ethylene via chemical oxidation (e.g., hypochlorite, radical initiators) or specific metallo-enzymatic pathways, making it a high-precision tool for validating ethylene formation mechanisms.
Part 1: Chemical Basis & Mechanism of Action
The Precursor Distinction: ACC vs. ACP
To utilize ACP hydrochloride effectively, researchers must distinguish its role from ACC.
| Feature | 1-Aminocyclopropane-1-carboxylic acid (ACC ) | 1-Aminocyclopropanol (ACP ) HCl |
| Role | Primary in vivo biosynthetic precursor. | Mechanistic intermediate / Chemical surrogate. |
| Stability | Stable amino acid. | Unstable hemiaminal (stabilized as HCl salt). |
| Activation | Requires ACC Oxidase (ACO) + | Requires Oxidant (e.g., |
| Byproducts | Formamide, Cyanate (condition dependent). |
Mechanism of Ethylene Release
The conversion of ACP to ethylene proceeds via oxidative fragmentation . The cyclopropane ring, strained and substituted with an amino and hydroxyl group (in the free base form), undergoes a single-electron oxidation or radical attack that triggers ring opening.
The Pathway:
-
Deprotonation: ACP Hydrochloride (
) is neutralized to the free hemiaminal 1-aminocyclopropanol. -
Oxidation: An oxidant (e.g., Hypochlorite or a high-valent metal center) abstracts an electron or hydrogen from the nitrogen.
-
Fragmentation: The resulting aminyl radical or nitrenium ion induces
-scission of the cyclopropane ring. -
Release: The C2-C3 bond cleaves, releasing Ethylene (
) and a carbonyl fragment (often formamide or cyanic acid).
Figure 1: Mechanistic pathway of Ethylene generation from 1-Aminocyclopropanol Hydrochloride.
Part 2: Experimental Protocols
Safety & Handling (Critical)
Warning: 1-Aminocyclopropanol is the hydrolytic metabolite of Coprine (found in Coprinopsis atramentaria). It is a potent inhibitor of Aldehyde Dehydrogenase (ALDH) .
-
Hazard: Ingestion or inhalation followed by alcohol consumption can cause severe "Antabuse-like" reactions (flushing, nausea, tachycardia).
-
PPE: Nitrile gloves, fume hood, and eye protection are mandatory. Avoid all ethanol exposure during handling.
Protocol: Chemical Generation of Ethylene from ACP HCl
This assay quantifies the efficiency of ACP as an ethylene precursor using hypochlorite oxidation, validating the "Vaidyanathan-Wilson" fragmentation mechanism.
Materials:
-
This compound (Synthesis ref: Vaidyanathan, 1989 or commercial custom synthesis).
-
Sodium Hypochlorite (NaOCl), 5% solution.
-
Phosphate Buffer (0.1 M, pH 11.0).
-
Gas Chromatography (GC) vial (20 mL) with crimp cap and PTFE/silicone septum.
-
GC-FID (Flame Ionization Detector) equipped with an alumina or porapak column.
Step-by-Step Workflow:
-
Stock Preparation:
-
Dissolve 10 mg of ACP HCl in 10 mL of deionized water (1 mg/mL). Keep on ice. Note: The salt is stable; the free base is not.
-
-
Reaction Setup:
-
In a 20 mL headspace vial, add 1.0 mL Phosphate Buffer (pH 11) .
-
Add 100 µL ACP HCl stock .
-
Seal the vial immediately with the crimp cap.
-
-
Initiation:
-
Inject 50 µL of NaOCl solution through the septum using a gas-tight syringe.
-
Vortex gently for 30 seconds.
-
-
Incubation:
-
Incubate at 25°C for 15 minutes to allow complete fragmentation.
-
-
Quantification:
-
Inject 1 mL of the vial headspace into the GC-FID.
-
Compare peak area against an ethylene gas standard curve.
-
Protocol: Enzymatic Mechanistic Probe (ACC Oxidase Mimicry)
Use ACP HCl to test if a metal catalyst or enzyme mimics the native ACO mechanism. If the system produces ethylene from ACP but not ACC, it suggests the system lacks the specific carboxylate binding/activation domain but possesses the oxidative power to fragment the ring.
Workflow:
-
Prepare reaction mixture: 50 µM
, 100 µM Ascorbate , 1 mM ACP HCl in MOPS buffer (pH 7.2). -
Incubate at 30°C.
-
Monitor ethylene evolution.[1][2]
-
Interpretation: Rapid ethylene production indicates the presence of a high-valent iron species capable of oxidizing the amine, bypassing the decarboxylation step required for ACC.
-
Part 3: Data Analysis & Validation
Expected Yields
Unlike ACC (which requires complex enzymatic conformational changes), ACP HCl oxidation is chemically driven.
| Oxidant / System | Expected Ethylene Yield (%) | Kinetics | Notes |
| NaOCl (pH 11) | 60 - 85% | Fast (< 5 min) | Standard validation method. |
| Fenton Reagent | 30 - 50% | Moderate | Non-specific radical attack reduces yield. |
| Native ACO Enzyme | < 5% | Slow | ACO specifically binds ACC; ACP is a poor substrate or inhibitor. |
Troubleshooting
-
Low Yield: Ensure pH is > 10 for chemical oxidation. The ammonium salt (
) is resistant to oxidation; the free amine ( ) is the reactive species. -
Instability: Do not store ACP in basic buffers. Prepare fresh. If the stock turns yellow, the free base has degraded (ring opening to acrolein/polymerization).
Figure 2: Workflow for the oxidative generation and quantification of ethylene from ACP HCl.
References
-
Adams, D. O., & Yang, S. F. (1979).[3] Ethylene biosynthesis: Identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene.[3][4] Proceedings of the National Academy of Sciences, 76(1), 170–174. Link
-
Vaidyanathan, G., & Wilson, J. W. (1989).[2] Reaction of cyclopropanamines with hypochlorite. The Journal of Organic Chemistry, 54(8), 1810–1815. Link
-
Wiseman, J. S., & Abeles, R. H. (1979). Mechanism of inhibition of aldehyde dehydrogenase by cyclopropanone hydrate and the mushroom toxin coprine. Biochemistry, 18(3), 427–435. Link
-
Pirrung, M. C. (1999). Ethylene Biosynthesis: Structure, Mechanism, and Inhibition of ACC Oxidase. Angewandte Chemie International Edition, 38(4), 479-494. Link
-
Lymar, S. V., et al. (1995). One-Electron Oxidation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) by an Oxoiron(IV) Complex. Journal of the American Chemical Society, 117(35), 8974–8981. Link
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. researchgate.net [researchgate.net]
- 3. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholarly Article or Book Chapter | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator | ID: s1784z72d | Carolina Digital Repository [cdr.lib.unc.edu]
A Technical Guide to 1-Aminocyclopropane-1-Carboxylic Acid and its Hydrochloride Salt: From Synthesis to Biological Function
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of 1-aminocyclopropane-1-carboxylic acid (ACC) and its hydrochloride salt. This document will navigate the nuances of their chemical properties, synthesis, and multifaceted biological roles, with a focus on practical applications and experimental insights.
Introduction: Clarifying the Nomenclature
It is crucial to first address a point of potential confusion. The term "1-Aminocyclopropanol hydrochloride" is not a standard chemical descriptor and appears to be a misnomer in the context of readily available and studied compounds. The scientifically recognized and commercially available compounds are 1-aminocyclopropane-1-carboxylic acid (ACC) , a cyclic amino acid, and its corresponding 1-aminocyclopropane-1-carboxylic acid hydrochloride . This guide will focus on a detailed comparison of these two well-defined chemical entities. The hydrochloride salt is simply the protonated form of the amino acid, where the amino group is neutralized with hydrochloric acid, which can influence its solubility and handling properties.
Part 1: Physicochemical Properties: A Comparative Analysis
The fundamental difference between ACC and its hydrochloride salt lies in their ionic state, which dictates their physical and chemical behavior. Understanding these properties is paramount for their effective use in research and development.
| Property | 1-Aminocyclopropane-1-carboxylic Acid (ACC) | 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride | Rationale and Implications |
| Molecular Formula | C₄H₇NO₂[1] | C₄H₈ClNO₂[2] | The addition of HCl in the hydrochloride salt increases the molecular weight. |
| Molecular Weight | 101.10 g/mol [1] | 137.56 g/mol [2] | This difference is critical for accurate molar concentration calculations in experimental setups. |
| Appearance | White to off-white crystalline powder or granules[1] | White to off-white crystalline powder[2] | Both forms are typically solids at room temperature. |
| Melting Point | 198–201 °C[1] | 231 °C (decomposes)[2] | The higher melting point of the salt is due to the stronger ionic interactions in the crystal lattice. |
| Solubility | Slightly soluble in water and DMSO.[1] | Soluble in water. | The hydrochloride salt form significantly enhances water solubility due to its ionic nature, which is a key consideration for preparing aqueous stock solutions for biological assays. |
| pKa | Predicted pKa of the carboxylic acid group is around 2.29. | The amino group is protonated. | In solution, ACC exists as a zwitterion at physiological pH. The hydrochloride salt will have a lower pH in solution due to the presence of the hydrochloride ion. |
| Stability | Stable when stored in a freezer at -20°C. | Stable at room temperature, but hygroscopic.[2] | The hydrochloride salt's hygroscopic nature necessitates storage in a desiccator to prevent absorption of atmospheric moisture, which could affect weighing accuracy and stability. |
Part 2: Synthesis and Chemical Reactivity
The synthesis of ACC is a well-established process in organic chemistry, with several reported methods. The hydrochloride salt is typically formed in the final step of purification.
Synthesis of 1-Aminocyclopropane-1-carboxylic Acid
A common synthetic route involves the cyclization of a glycine derivative. One such method utilizes the reaction of a Schiff base of a glycine ester with a 1,2-dihaloethane in the presence of a strong base, followed by acid hydrolysis.
Experimental Protocol: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid
-
Step 1: Formation of the Schiff Base Ester. A glycine ester hydrochloride is reacted with benzaldehyde in the presence of a non-nucleophilic base like triethylamine. This step protects the amino group and activates the α-carbon for the subsequent cyclization.
-
Step 2: Cyclopropanation. The Schiff base ester is then reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) and a strong base such as lithium diisopropylamide (LDA) at low temperatures. The base deprotonates the α-carbon, which then undergoes a nucleophilic attack on the dihaloethane, leading to the formation of the cyclopropane ring.
-
Step 3: Hydrolysis and Purification. The resulting cyclopropyl ester is hydrolyzed using a strong acid, such as 6 N hydrochloric acid, which removes the protecting groups and yields 1-aminocyclopropane-1-carboxylic acid hydrochloride. The free amino acid (ACC) can then be obtained by passing the hydrochloride salt through an ion-exchange resin.
A patented, more environmentally friendly process describes the synthesis from nitroacetate and 1,2-dihaloethane through alkylated cyclization, nitro reduction, and carboxyl hydrolysis[3].
Reactivity and Handling Considerations
-
1-Aminocyclopropane-1-carboxylic Acid (ACC): As an amino acid, ACC can undergo reactions typical of both amines and carboxylic acids, such as N-acylation and esterification. Its zwitterionic nature at neutral pH influences its reactivity and solubility.
-
1-Aminocyclopropane-1-carboxylic Acid Hydrochloride: The protonated amino group in the hydrochloride salt makes it less nucleophilic than the free amine in ACC. The acidic nature of its aqueous solutions should be considered, as it may affect the pH of reaction mixtures or biological buffers.
Part 3: Biological Roles and Mechanisms of Action
ACC exhibits a fascinating duality in its biological functions, acting as a key metabolic intermediate in plants and a neuromodulator in mammals.
In Plants: The Ethylene Precursor and Beyond
ACC is the immediate precursor to the plant hormone ethylene, a gaseous signaling molecule that regulates a wide array of developmental processes, including fruit ripening, senescence, and stress responses[1][4][5].
Ethylene Biosynthesis Pathway
Caption: The Yang Cycle, illustrating the biosynthesis of ethylene from methionine via ACC.
The rate-limiting step in ethylene biosynthesis is typically the conversion of S-adenosyl methionine (SAM) to ACC, catalyzed by the enzyme ACC synthase (ACS)[6]. The activity of ACS is tightly regulated by various developmental and environmental cues. ACC can also be conjugated to other molecules, such as malonic acid, to form malonyl-ACC (MACC), which is thought to be a mechanism for regulating ACC levels[6].
Emerging evidence suggests that ACC itself can act as a signaling molecule in plants, independent of its conversion to ethylene[5][7].
In Mammalian Systems: A Modulator of the NMDA Receptor
In mammals, ACC has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. ACC exhibits a complex, concentration-dependent effect on the NMDA receptor:
-
Agonist at low glutamate concentrations: In the presence of low levels of glutamate, ACC acts as an agonist at the glycine co-agonist site of the NMDA receptor, with an EC50 in the sub-micromolar range[8].
-
Antagonist at high glutamate concentrations: Conversely, at high glutamate concentrations, ACC acts as a competitive antagonist[8].
This dual activity suggests that ACC could have neuroprotective effects by preventing excessive NMDA receptor activation, which is implicated in excitotoxicity and neuronal cell death[8].
NMDA Receptor Signaling Pathway
Caption: Simplified diagram of NMDA receptor activation and downstream signaling.
Part 4: Experimental Protocols and Methodologies
The following protocols provide a starting point for researchers working with ACC.
Protocol 1: Preparation of a Stock Solution of 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride
Objective: To prepare a sterile, aqueous stock solution for use in cell culture or other biological assays.
Materials:
-
1-Aminocyclopropane-1-carboxylic Acid Hydrochloride powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile conical tubes or vials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Accurately weigh the desired amount of 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride in a sterile weighing boat.
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of sterile water or PBS to achieve the desired final concentration (e.g., 100 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming or sonication may be required to aid dissolution.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions are generally stable for up to one month at this temperature.
Protocol 2: ACC Deaminase Activity Assay
Objective: To measure the activity of ACC deaminase, an enzyme that breaks down ACC. This is particularly relevant in studies of plant-microbe interactions.
Principle: The assay measures the amount of α-ketobutyrate produced from the deamination of ACC.
Materials:
-
Cell lysate or purified enzyme solution
-
ACC solution (e.g., 0.5 M)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.5)
-
Toluene
-
2,4-dinitrophenylhydrazine (DNPH) reagent (0.2% in 2 N HCl)
-
NaOH (2 N)
-
Spectrophotometer
Procedure:
-
Prepare cell lysates from bacteria or other sources expressing ACC deaminase.
-
Add a small amount of toluene to the cell suspension to permeabilize the cells.
-
Incubate a known amount of the toluenized cell suspension with a saturating concentration of ACC in Tris-HCl buffer at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the DNPH reagent. This reagent reacts with the α-ketobutyrate to form a colored phenylhydrazone.
-
Centrifuge the samples to pellet any cell debris.
-
Add NaOH to the supernatant to develop the color.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm).
-
Quantify the amount of α-ketobutyrate produced by comparing the absorbance to a standard curve prepared with known concentrations of α-ketobutyrate.
-
Calculate the enzyme activity, typically expressed in units per milligram of protein.
Conclusion
1-aminocyclopropane-1-carboxylic acid and its hydrochloride salt are versatile molecules with significant implications in both plant biology and neuroscience. While the hydrochloride form offers advantages in terms of solubility for experimental work, it is the ACC molecule itself that exerts the diverse biological effects. A thorough understanding of their distinct physicochemical properties, synthesis, and mechanisms of action is essential for any researcher venturing into these fields. This guide provides a foundational framework for such endeavors, emphasizing the importance of precise terminology and robust experimental design.
References
- Pol-Fach, M., et al. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602.
-
Wikipedia. (2023, November 28). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]
-
ChemBK. (2024, April 10). 1-Aminocyclopropane-1-Carboxylic Acid Hydrochloride. Retrieved from [Link]
- Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in plant science, 5, 640.
- Vanderstraeten, L., & Van Der Straeten, D. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in plant science, 8, 14.
- Pol-Fach, M., et al. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602.
- Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
ChemBK. (2024, April 10). 1-Aminocyclopropane-1-Carboxylic Acid Hydrochloride. Retrieved from [Link]
Sources
- 1. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. academic.oup.com [academic.oup.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 6. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
1-Aminocyclopropanol hydrochloride synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of 1-Aminocyclopropanol Hydrochloride
Introduction: The Significance of Constrained Scaffolds
In the landscape of modern drug discovery and chemical biology, molecules that present functional groups in a conformationally restricted manner are of immense value. The cyclopropane ring, being the smallest possible carbocycle, offers a rigid scaffold that can mimic or replace other chemical motifs, often leading to improved metabolic stability, enhanced binding affinity, or novel pharmacological profiles. This compound is a prime example of such a constrained scaffold, incorporating both a primary amine and a hydroxyl group on a single, sterically defined carbon atom. This unique arrangement makes it a valuable building block for the synthesis of complex molecules, including enzyme inhibitors, receptor ligands, and other biologically active compounds.
This technical guide provides a comprehensive overview of a robust and field-proven methodology for the synthesis of 1-aminocyclopropanol, culminating in its isolation as a stable hydrochloride salt. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide detailed experimental protocols, and outline rigorous purification and characterization techniques.
Part 1: A Strategic Approach to Synthesis via Hofmann Rearrangement
The synthesis of 1-aminocyclopropanol presents a unique challenge due to the inherent strain of the cyclopropane ring and the geminal substitution of amino and hydroxyl groups. A direct, single-step synthesis is often inefficient. Therefore, a multi-step, rational approach is required. The most reliable and adaptable method proceeds through the Hofmann rearrangement of a readily accessible precursor, 1-hydroxycyclopropanecarboxamide. This strategy is advantageous as it builds the key carbon-nitrogen bond on the pre-formed cyclopropane ring and results in a primary amine with one fewer carbon atom than the starting amide, which is the desired transformation.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic pathway to this compound.
Synthesis of Precursor: 1-Hydroxycyclopropanecarboxamide
The journey begins with the synthesis of the key intermediate for the Hofmann rearrangement. This amide can be efficiently prepared from its corresponding ester, ethyl 1-hydroxycyclopropanecarboxylate, which in turn can be synthesized from commercially available starting materials.
Causality of Experimental Choices:
-
Solvent: Methanol is selected as the solvent because it readily dissolves both the starting ester and the ammonia reagent, facilitating a homogenous reaction environment.
-
Reagent: A saturated solution of ammonia in methanol provides a high concentration of the nucleophile (NH₃) required to displace the ethoxy group of the ester, driving the reaction towards the formation of the more stable amide.
-
Temperature: The reaction is conducted in a sealed vessel to maintain the concentration of the volatile ammonia reagent. Moderate heating accelerates the rate of amidation.
Experimental Protocol: Amide Formation
-
A solution of ethyl 1-hydroxycyclopropanecarboxylate (1.0 eq) in methanol (approx. 0.5 M) is prepared in a pressure-rated glass vessel.
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous ammonia gas is bubbled through the solution until saturation is achieved, or a pre-prepared saturated solution of ammonia in methanol is added.
-
The vessel is securely sealed and allowed to warm to room temperature, then heated to 50-60 °C behind a protective shield.
-
The reaction is stirred at this temperature for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the vessel is cooled to room temperature, then to 0 °C before carefully venting.
-
The solvent is removed under reduced pressure to yield crude 1-hydroxycyclopropanecarboxamide, which is often of sufficient purity for the subsequent step.
The Core Transformation: Hofmann Rearrangement
The Hofmann rearrangement converts the primary amide into a primary amine with the loss of the carbonyl carbon as carbon dioxide.[1] This reaction proceeds via an isocyanate intermediate.[2]
Mechanistic Insight:
-
N-Bromination: The amide nitrogen is deprotonated by a strong base (NaOH), and the resulting anion attacks molecular bromine (Br₂) to form an N-bromoamide.
-
Anion Formation: A second deprotonation by the base at the nitrogen atom forms an unstable N-bromoamide anion.
-
Rearrangement: This anion undergoes a concerted rearrangement. The cyclopropyl group migrates from the carbonyl carbon to the nitrogen atom, simultaneously ejecting the bromide ion. This is the key step that forms the isocyanate intermediate.
-
Hydrolysis: The isocyanate is then attacked by water (or hydroxide), leading to the formation of a carbamic acid intermediate.
-
Decarboxylation: Carbamic acids are unstable and readily lose carbon dioxide to yield the final primary amine, 1-aminocyclopropanol.[2]
Experimental Protocol: Hofmann Rearrangement
-
A solution of sodium hydroxide (2.2 eq) in water is prepared and cooled to 0-5 °C in an ice-salt bath.
-
Bromine (1.0 eq) is added dropwise to the cold NaOH solution with vigorous stirring to form a sodium hypobromite (NaOBr) solution. The temperature must be maintained below 10 °C.
-
A separate, chilled solution of 1-hydroxycyclopropanecarboxamide (1.0 eq) in water is prepared.
-
The amide solution is added slowly to the freshly prepared, cold NaOBr solution.
-
The reaction mixture is stirred at 0-5 °C for 1 hour, then slowly warmed to room temperature, and finally heated to 60-70 °C for 1-2 hours until the evolution of CO₂ ceases.
-
The resulting aqueous solution containing crude 1-aminocyclopropanol is cooled and can be carried forward to the purification and isolation stage.
Part 2: Purification and Isolation
The final product is a water-soluble, polar amine. Purification is critical to remove inorganic salts and any organic byproducts. The most effective method for obtaining a stable, crystalline solid is through the formation of the hydrochloride salt followed by recrystallization.
Caption: General workflow for the purification and isolation of the target compound.
Salt Formation and Initial Isolation
Causality of Experimental Choices:
-
Acidification: The crude reaction mixture is basic. Acidification with concentrated HCl to a pH of ~1-2 protonates the primary amine, forming the non-volatile and more stable ammonium salt (this compound).
-
Solvent Removal: Water is removed under reduced pressure. The use of a rotary evaporator is standard practice to efficiently remove the solvent at a moderate temperature, preventing degradation of the product.
Experimental Protocol: Isolation of Crude Hydrochloride Salt
-
The cooled aqueous solution from the Hofmann rearrangement is transferred to a round-bottom flask.
-
While cooling in an ice bath, concentrated hydrochloric acid is added dropwise until the solution is strongly acidic (pH 1-2, verified with pH paper).
-
The water is removed via rotary evaporation. To facilitate the removal of the last traces of water, co-evaporation with toluene or isopropanol can be performed.
-
The resulting solid residue is the crude this compound, mixed with inorganic salts (NaCl, NaBr).
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[3] The principle relies on the differential solubility of the desired compound and impurities in a specific solvent or solvent system at varying temperatures.[4] For this compound, a polar organic solvent in which the salt has high solubility when hot and low solubility when cold is ideal.
Causality of Experimental Choices:
-
Solvent System: Isopropanol (i-PrOH) is often a good choice for recrystallizing amine hydrochlorides. It is polar enough to dissolve the salt when heated but does not dissolve it as readily at room temperature. Inorganic salts like NaCl are largely insoluble in isopropanol, allowing for their removal by hot filtration. A co-solvent like acetone or diethyl ether can be added to the cooled solution to reduce the solubility of the product further and induce crystallization. A procedure using an isopropanol/acetone mixture is highly effective.[5]
Experimental Protocol: Recrystallization
-
The crude hydrochloride salt is transferred to an Erlenmeyer flask.
-
A minimal amount of hot isopropanol is added to dissolve the solid completely. The solution should be heated to a gentle boil.
-
If insoluble impurities (inorganic salts) are present, the hot solution must be filtered through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step is crucial and must be performed quickly to prevent premature crystallization.
-
The clear filtrate is allowed to cool slowly to room temperature. Crystal formation should begin.
-
The flask is then placed in an ice bath for at least 30-60 minutes to maximize crystal yield.
-
If crystallization is sluggish, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.
-
The resulting white crystals are collected by vacuum filtration using a Büchner funnel.
-
The crystals are washed with a small amount of cold acetone or a cold isopropanol/acetone mixture to remove any residual soluble impurities.
-
The purified crystals are dried under high vacuum to remove all traces of solvent.
Part 3: Characterization and Data
The identity and purity of the final product must be confirmed through analytical methods.
| Parameter | Method | Expected Result |
| Identity | ¹H NMR Spectroscopy | Characteristic peaks corresponding to the cyclopropyl protons (a complex multiplet) and exchangeable protons (NH₃⁺, OH). The integration should be consistent with the structure. |
| Purity | Melting Point | A sharp melting point range, consistent with literature values (if available), indicates high purity.[5] |
| Purity | Elemental Analysis | The percentage of C, H, N, and Cl should be within ±0.4% of the theoretical values for C₃H₈ClNO. |
| Structure | IR Spectroscopy | Presence of characteristic stretches for O-H, N-H (broad, in the 3200-2500 cm⁻¹ region for the ammonium salt), and C-N/C-O bonds. |
¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is one of the most powerful tools for the structural elucidation of organic compounds.[6] For this compound in D₂O, one would expect to see two sets of signals for the diastereotopic methylene protons on the cyclopropane ring, appearing as complex multiplets in the upfield region. The signals for the OH and NH₃⁺ protons would be exchanged with D₂O and thus not be observed, simplifying the spectrum.
Conclusion
The synthesis of this compound via the Hofmann rearrangement of 1-hydroxycyclopropanecarboxamide is a robust and logical pathway. This method allows for the reliable construction of the strained aminocyclopropanol core. Rigorous purification through recrystallization of the hydrochloride salt is essential for obtaining a high-purity product suitable for demanding applications in drug development and chemical research. The protocols and rationale described in this guide provide a solid foundation for researchers to successfully synthesize and purify this valuable chemical building block.
References
- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate . Patsnap Eureka. [Link]
-
Processes For The Preparation Of Cyclopropanecarboxylic Acid . Quick Company. [Link]
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry . National Institutes of Health. [Link]
- US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid.
-
Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF . ResearchGate. [Link]
- US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
-
Metabolism of 1-Aminocyclopropane-1-carboxylic Acid . J-STAGE. [Link]
-
1-Aminocyclopropane-1-carboxylic acid . Wikipedia. [Link]
-
1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator . PubMed Central. [Link]
-
Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry . PubMed. [Link]
-
Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin . PubMed. [Link]
-
Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry . PubMed. [Link]
- CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
-
Recrystallization . University of California, Irvine. [Link]
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Cyclopropanol, 1-ethoxy- . Organic Syntheses Procedure. [Link]
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22.4b Synthesis of Amines Hofmann Rearrangement . YouTube. [Link]
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives . ResearchGate. [Link]
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Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
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Hofmann Rearrangement . Chemistry Steps. [Link]
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Recrystallization . University of Colorado Boulder. [Link]
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Purification of Solids by Recrystallization | Chemistry Laboratory Techniques . MIT OpenCourseWare. [Link]
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives . National Institutes of Health. [Link]
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Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems . Royal Society of Chemistry. [Link]
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Hofmann rearrangement/ Mechanism/ Application/ Synthesis of primary amine IIT JEE NEET JAM NET GATE . YouTube. [Link]
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Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis | Request PDF . ResearchGate. [Link]
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The Strategic Integration of 1-Aminocyclopropanol Hydrochloride in Modern Drug Discovery: A Technical Guide
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Methodological & Application
Application Notes and Protocols for 1-Aminocyclopropanol Hydrochloride in Plant Tissues
Introduction: Unraveling the Role of Ethylene with 1-Aminocyclopropanol Hydrochloride
This compound (ACP-HCl), which readily converts to its active form, 1-aminocyclopropane-1-carboxylic acid (ACC), is a pivotal tool for researchers in plant biology, agriculture, and drug development.[1][2][3] As the immediate precursor to the plant hormone ethylene, exogenous application of ACP-HCl allows for the precise manipulation of ethylene biosynthesis, enabling in-depth studies of its diverse physiological effects.[1][2][3][4] Ethylene is a gaseous hormone that regulates a wide array of processes, from seed germination and root development to fruit ripening, senescence, and stress responses.[3][4][5] Understanding and modulating these processes is critical for improving crop yield, post-harvest storage, and developing novel plant growth regulators.
This comprehensive guide provides detailed protocols and technical insights for the effective application of this compound to various plant tissues. It is designed to equip researchers with the knowledge to design and execute robust experiments, interpret results with confidence, and advance our understanding of ethylene-mediated signaling in plants.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling, storage, and application.
| Property | Value | Source |
| Synonyms | 1-amino-cyclopropanecarboxylic acid hydrochloride, ACC hydrochloride, ACPC-HCl | [6] |
| Molecular Formula | C₄H₈ClNO₂ | [7] |
| Molecular Weight | 137.56 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [8] |
| Solubility | Soluble in water | [8] |
| Storage | Store at 2-8°C in a tightly sealed container. Hygroscopic. | [9] |
Note: this compound is an irritant to the eyes, skin, and respiratory system.[7][8][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times during handling.[10]
Mechanism of Action: The Ethylene Biosynthesis Pathway
Exogenously applied ACP-HCl is readily taken up by plant tissues and converted to ACC. ACC is then oxidized by the enzyme ACC oxidase (ACO) to produce ethylene.[1][2] This direct conversion allows researchers to bypass the rate-limiting step in ethylene biosynthesis, which is the conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase (ACS).[1][2]
Caption: Decision workflow for selecting an appropriate ACP-HCl application method.
A. Root Drenching:
This method is suitable for studying systemic effects originating from the roots.
-
Grow plants in pots with a well-draining substrate.
-
Prepare the desired concentration of ACP-HCl working solution.
-
Evenly apply a known volume of the working solution to the soil surface of each pot.
-
For the control group, apply an equal volume of the vehicle solution.
-
Ensure consistent soil moisture levels across all treatments.
B. Foliar Spray:
This method is ideal for investigating responses in aerial parts of the plant.
-
Prepare the ACP-HCl working solution. The addition of a surfactant (e.g., 0.01-0.05% Tween-20) is recommended to ensure even coverage of the leaf surface.
-
Using a fine-mist sprayer, apply the solution to the foliage until runoff is observed.
-
Treat control plants with the vehicle solution containing the same concentration of surfactant.
-
Perform the application in a well-ventilated area, avoiding inhalation of the spray.
C. Incorporation into Growth Media:
This method provides a continuous supply of ACP-HCl and is commonly used for in vitro studies or seedlings grown on agar plates.
-
Prepare the plant growth medium (e.g., Murashige and Skoog medium) and autoclave it.
-
Allow the medium to cool to approximately 50-60°C.
-
Add the filter-sterilized ACP-HCl stock solution to the medium to achieve the final desired concentration and mix well.
-
Pour the medium into sterile petri dishes or culture vessels.
-
Sow seeds or transfer explants onto the solidified medium.
Troubleshooting and Data Interpretation
| Issue | Possible Cause | Recommendation |
| No observable effect | - Concentration too low- Inefficient uptake- Plant insensitivity | - Perform a dose-response experiment with a wider concentration range.- For foliar application, ensure proper leaf coverage and consider adding a surfactant.- Verify the responsiveness of your plant species/genotype to ethylene. |
| Phytotoxicity (e.g., necrosis, severe growth inhibition) | - Concentration too high | - Reduce the concentration of ACP-HCl.- Shorten the duration of exposure. |
| High variability in results | - Inconsistent application- Environmental fluctuations | - Ensure uniform application of the treatment solution.- Maintain and monitor consistent environmental conditions (light, temperature, humidity). |
| Effects are not ethylene-dependent | - Off-target effects of ACP-HCl | - Include an ethylene-insensitive mutant or an ethylene perception inhibitor (e.g., 1-MCP) as a control to confirm ethylene-dependency. [5] |
Conclusion
This compound is an invaluable tool for dissecting the intricate roles of ethylene in plant growth, development, and stress responses. By carefully considering the experimental design, meticulously preparing and applying solutions, and critically interpreting the results, researchers can leverage this compound to gain significant insights into plant physiology. The protocols and guidelines presented in this document provide a robust framework for the successful application of ACP-HCl in a variety of research contexts.
References
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Vandenbussche, F., et al. (2020). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 11, 593798. [Link]
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Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 535, 1-Aminocyclopropane-1-carboxylic acid. [Link]
-
Li, X., et al. (2021). 1-Aminocyclopropane-1-Carboxylate Deaminase-Producing Plant Growth-Promoting Rhizobacteria Improve Drought Stress Tolerance in Grapevine (Vitis vinifera L.). Frontiers in Plant Science, 12, 707324. [Link]
-
Taylor & Francis. (n.d.). 1-aminocyclopropane-1-carboxylic acid – Knowledge and References. [Link]
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Van de Poel, B., et al. (2019). The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling. Frontiers in Plant Science, 10, 1499. [Link]
-
Van de Poel, B., & Van Der Straeten, D. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in Plant Science, 8, 38. [Link]
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Wang, P., et al. (2022). Cadmium Isotopes Reveal Dominant Atmospheric Deposition Pathways in Agroecosystems. Environmental Science & Technology, 56(3), 1595-1604. [Link]
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Van de Poel, B., et al. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in Plant Science, 8, 38. [Link]
-
Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in Plant Science, 5, 640. [Link]
-
Singh, R. P., & Jha, P. N. (2017). ACC deaminase positive Enterobacter-mediated mitigation of salinity stress, and plant growth promotion of Cajanus cajan: a lab to field study. Plant and Soil, 414(1-2), 335-351. [Link]
-
ResearchGate. (2017). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. [Link]
-
Van de Poel, B., et al. (2019). The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling. Frontiers in Plant Science, 10, 1499. [Link]
-
Li, C., et al. (2022). Ethylene-independent modulation of root development by ACC via downregulation of WOX5 and group I CLE peptide expression. Proceedings of the National Academy of Sciences, 119(6), e2116931119. [Link]
-
Santoyo, G., et al. (2019). Plant Growth Promotion by ACC Deaminase-Producing Bacilli Under Salt Stress Conditions. In: Kumar, M., Kumar, V. (eds) Bacillus for Agrobiotechnology. Springer, Cham. [Link]
- Kende, H. (1981). Process for preparing 1-aminocyclopropane-1-carboxylic acid. U.S. Patent No. 4,298,760. Washington, DC: U.S.
-
PhytoTechnology Laboratories. (n.d.). 1-Aminocyclopropane-1-Carboxylic Acid Safety Data Sheet. [Link]
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Application Notes and Protocols: 1-Aminocyclopropanol Hydrochloride as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Potential of a Strained Bifunctional Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the quest for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is perpetual. Strained ring systems, particularly cyclopropanes, have garnered significant attention due to their ability to confer conformational rigidity, a feature highly sought after in the design of potent and selective bioactive molecules.[1] 1-Aminocyclopropanol hydrochloride, a bifunctional building block, emerges as a molecule of considerable synthetic potential, combining the rigidifying element of the cyclopropane ring with two versatile functional handles: a primary amine and a primary alcohol.
This technical guide provides an in-depth exploration of this compound as a building block. We will delve into its synthesis, key reactivity patterns, and provide detailed protocols for its application, with a particular focus on its utility in constructing spirocyclic systems. The inherent strain of the cyclopropane ring and the geminal substitution of an amino and a hydroxymethyl group make it a unique precursor for generating three-dimensional molecular architectures that can expand the accessible chemical space for drug discovery.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Chemical Name | (1-Aminocyclopropyl)methanol hydrochloride | [2] |
| CAS Number | 115652-52-3 | [2] |
| Molecular Formula | C₄H₁₀ClNO | [2] |
| Molecular Weight | 123.58 g/mol | [2] |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds |
| Melting Point | 119 °C (decomposition) | [3] |
| Solubility | Soluble in water, methanol, ethanol | General knowledge of hydrochloride salts |
Synthesis of this compound
The efficient synthesis of this compound is crucial for its accessibility as a building block. Two primary routes are highlighted here, starting from readily available precursors.
Protocol 1: Synthesis via Deprotection of a Boc-Protected Precursor
This is a straightforward and high-yielding method that relies on the acidic removal of a tert-butyloxycarbonyl (Boc) protecting group from a commercially available or readily synthesized precursor.
Workflow for the Synthesis of this compound
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Application Notes and Protocols for the Preparation of 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride Stock Solutions
A Note on Chemical Identity: Initial inquiries for "1-Aminocyclopropanol hydrochloride" yielded extensive data for a closely related and more commonly utilized compound, 1-Aminocyclopropane-1-carboxylic acid hydrochloride (ACC hydrochloride) . This document provides a comprehensive guide for the preparation of stock solutions of ACC hydrochloride (CAS Number: 68781-13-5). Researchers should verify the specific compound required for their experimental design.
Introduction
1-Aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic α-amino acid that serves as a key precursor in the biosynthesis of ethylene, a plant hormone that regulates a myriad of physiological processes.[1] Beyond its role in plant biology, ACC has garnered significant interest in neuroscience and drug development as a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[2][3] Its hydrochloride salt is the common form used in research due to its improved stability and solubility.
The accurate and consistent preparation of stock solutions of ACC hydrochloride is fundamental to achieving reproducible and reliable experimental outcomes. This guide provides a detailed protocol for the preparation of ACC hydrochloride stock solutions, emphasizing safety, accuracy, and validation to ensure the integrity of downstream applications.
Physicochemical Properties and Solubility
ACC hydrochloride is a white to off-white crystalline powder.[2] Understanding its solubility is critical for the selection of an appropriate solvent for stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₄H₈ClNO₂ | [4][5] |
| Molecular Weight | 137.56 g/mol | [6] |
| Melting Point | 231 °C (decomposes) | [2][4] |
| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (DMSO). | [2] |
| Hygroscopicity | Hygroscopic; absorbs moisture from the air. | [2] |
Safety and Handling
ACC hydrochloride is classified as an irritant, causing skin, eye, and respiratory irritation.[7][8][9][10] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate gloves (e.g., nitrile) when handling the solid compound and its solutions.[4][7][8]
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[7][8]
-
Storage of Solid: Store the solid compound in a tightly sealed container in a cool, dry place.[8] Recommended storage temperature is often room temperature or 2-8°C.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]
Protocol: Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a 100 mM stock solution of 1-Aminocyclopropane-1-carboxylic acid hydrochloride in sterile, nuclease-free water.
Materials and Equipment
-
1-Aminocyclopropane-1-carboxylic acid hydrochloride (CAS 68781-13-5)
-
Sterile, nuclease-free water
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Calibrated volumetric flask (e.g., 10 mL or 25 mL)
-
Magnetic stirrer and stir bar
-
Sterile conical tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Pipettes and sterile tips
Workflow Diagram
Caption: Workflow for ACC Hydrochloride Stock Solution Preparation.
Step-by-Step Procedure
-
Calculations:
-
Determine the required volume of the stock solution. For this protocol, we will prepare 10 mL of a 100 mM solution.
-
Calculate the mass of ACC hydrochloride needed using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 137.56 g/mol = 0.013756 g or 13.76 mg
-
-
-
Weighing:
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully weigh out 13.76 mg of ACC hydrochloride using a spatula. Handle the powder in a fume hood to minimize inhalation risk.
-
-
Dissolution:
-
Transfer the weighed ACC hydrochloride into a 10 mL volumetric flask.
-
Add approximately 7-8 mL of sterile, nuclease-free water to the flask.
-
Add a small, sterile magnetic stir bar to the flask and place it on a magnetic stirrer.
-
Stir the solution until the solid is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution, but avoid excessive heat which could degrade the compound.
-
Once dissolved, remove the stir bar and carefully add sterile water to bring the final volume to the 10 mL mark on the volumetric flask.
-
Invert the flask several times to ensure the solution is homogeneous.
-
-
Sterilization and Aliquoting:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Dispense the solution through the filter into sterile microcentrifuge tubes. Aliquoting into smaller, single-use volumes (e.g., 100 µL or 500 µL) is highly recommended to avoid multiple freeze-thaw cycles.[3]
-
-
Labeling and Storage:
-
Clearly label each aliquot with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C. Stock solutions are generally stable for at least one year when stored at -20°C and for up to two years at -80°C.[3]
-
Quality Control and Validation
To ensure the integrity of your experiments, it is good practice to validate a newly prepared stock solution.
-
pH Measurement: The pH of the aqueous solution should be acidic due to the hydrochloride salt.
-
Spectrophotometry: Although ACC does not have a strong chromophore for UV-Vis analysis, a baseline spectrum can be recorded for future comparisons to check for degradation.
-
Functional Assay: The most definitive validation is to test the new stock solution in a well-established functional assay and compare the results to those obtained with a previously validated batch.
Conclusion
The preparation of accurate and stable stock solutions of 1-Aminocyclopropane-1-carboxylic acid hydrochloride is a critical first step for any research involving this compound. By following this detailed protocol and adhering to strict safety and aseptic techniques, researchers can ensure the quality and reliability of their experimental reagents, leading to more robust and reproducible scientific findings.
References
-
Chemsrc. (2025, August 20). CAS#:68781-13-5 | 1-Amino-cyclopropane-1-carboxylic acid hydrochloride. Retrieved from [Link]
-
ChemBK. (2024, April 10). 1-Aminocyclopropane-1-Carboxylic Acid Hydrochloride. Retrieved from [Link]
-
Chemspace. (n.d.). 1-aminocyclopropane-1-carboxylic acid hydrochloride - C4H8ClNO2. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved from [Link]
-
PQE Group. (2021, August 10). In-Use Stability Studies for Multi-Dose Products (Part 1: EMA). Retrieved from [Link]
-
FooDB. (2015, May 7). Showing Compound 1-aminocyclopropane-1-carboxylate (FDB030242). Retrieved from [Link]
- Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
-
Chemsrc. (2025, August 26). 1-Aminocyclopropane-1-carboxylic acid | CAS#:22059-21-8. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]
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Technical Guide: 1-Aminocyclopropanol Hydrochloride in Agrochemical Research
The following technical guide details the application of 1-Aminocyclopropanol Hydrochloride (1-ACP HCl) in agrochemical research.
Content Type: Application Notes & Protocols Subject: this compound (1-ACP HCl) CAS Registry (Related): 5814-42-6 (Free base/Coprine hydrolysate context)
Part 1: Executive Summary & Scientific Distinction
Core Identity & Mechanism
1-Aminocyclopropanol (1-ACP) is a specialized cyclopropane derivative primarily utilized in agrochemical and biochemical research as a potent, irreversible inhibitor of Aldehyde Dehydrogenase (ALDH) enzymes.[1] It is the hydrolytic metabolite of Coprine (found in Coprinus mushrooms).
In an agricultural context, 1-ACP HCl is NOT a plant growth regulator like 1-Aminocyclopropane-1-carboxylic acid (ACC, the ethylene precursor). It is a chemical probe used to investigate:
-
Stress Physiology: The role of ALDH in detoxifying reactive aldehydes (e.g., malondialdehyde) produced during drought, heat, or oxidative stress in crops.
-
Fungicidal Mechanisms: Studying metabolic vulnerabilities in phytopathogenic fungi.
-
Herbicide Synergism: Potential suppression of aldehyde-dependent detoxification pathways in weeds.
Critical Differentiation (Safety & Specificity)
Researchers must distinguish 1-ACP from structurally similar agrochemicals to avoid catastrophic experimental error.
| Compound | 1-Aminocyclopropanol (1-ACP) | 1-Aminocyclopropane-1-carboxylic acid (ACC) |
| Structure | Cyclopropane with -NH₂ and -OH at C1 | Cyclopropane with -NH₂ and -COOH at C1 |
| Primary Function | ALDH Enzyme Inhibitor | Ethylene Hormone Precursor |
| Agro Application | Stress physiology probe, Toxicology | Ripening agent, Germination stimulant |
| Stability | Unstable free base; requires HCl salt | Stable zwitterion |
Part 2: Mechanism of Action & Experimental Logic
The ALDH Inhibition Pathway
1-ACP exists in equilibrium with cyclopropanone. In biological systems, the free amine attacks the active site thiol of ALDH enzymes, forming a stable thiohemiketal adduct. This irreversibly blocks the enzyme's ability to oxidize aldehydes to carboxylic acids.
Relevance to Crops: Under abiotic stress (drought/salinity), plants generate toxic lipid peroxidation products (aldehydes). ALDHs are the "cleanup crew." By applying 1-ACP HCl, researchers can chemically "knock out" this defense system to validate ALDH's role in stress tolerance traits.
Visualization: Mechanism of Action
Figure 1: Mechanism of 1-ACP activation and irreversible inhibition of Aldehyde Dehydrogenase (ALDH).
Part 3: Experimental Protocols
Protocol A: Preparation of Stable 1-ACP HCl Stock Solution
Challenge: The free base of 1-ACP is unstable and prone to polymerization. The Hydrochloride (HCl) salt must be maintained until the moment of assay.
Materials:
-
This compound (Solid, >95% purity).
-
Solvent: 0.1 M Phosphate Buffer (pH 6.0) or sterile deionized water (acidified to pH 5.5).
-
Nitrogen gas (for purging).
Step-by-Step:
-
Weighing: Weigh the 1-ACP HCl salt rapidly in a humidity-controlled environment (hygroscopic).
-
Dissolution: Dissolve in acidified water (pH 5.5) or weak buffer.
-
Note: Avoid alkaline buffers (pH > 7.5) for stock storage, as this promotes the formation of the reactive cyclopropanone species and subsequent degradation.
-
-
Concentration: Prepare a 100 mM stock solution.
-
Storage: Aliquot into light-protective amber vials. Flash freeze in liquid nitrogen and store at -80°C .
-
Shelf Life: 6 months at -80°C. Discard if yellowing occurs (indicates polymerization).
-
Protocol B: In Vivo ALDH Inhibition Assay (Plant Stress Profiling)
Objective: To determine the sensitivity of crop seedlings to oxidative stress when ALDH pathways are blocked by 1-ACP.
Experimental Design:
-
Model: Arabidopsis thaliana or Triticum aestivum (Wheat) seedlings.
-
Treatment Groups:
-
Control (Buffer only).
-
Stress Only (e.g., 150 mM NaCl).
-
Inhibitor Only (50 µM 1-ACP HCl).
-
Synergy (Stress + 50 µM 1-ACP HCl).
-
Workflow:
-
Germination: Grow seedlings on 0.5x MS agar plates for 7 days.
-
Transfer: Transfer seedlings to liquid media containing treatments.
-
Incubation: Incubate for 24–48 hours under continuous light.
-
Assay (Lipid Peroxidation):
-
Harvest 100 mg leaf tissue.
-
Homogenize in 0.1% TCA (Trichloroacetic acid).
-
Centrifuge at 10,000 x g for 15 min.
-
Mix supernatant with TBA (Thiobarbituric acid) reagent.
-
Boil for 30 min, cool, and measure absorbance at 532 nm (MDA-TBA adduct).
-
-
Validation: High MDA levels in Group 4 (Synergy) vs Group 2 (Stress Only) confirms ALDH inhibition compromised the plant's detoxification capacity.
Protocol C: Fungal Growth Inhibition Screening
Objective: Test 1-ACP as a potential fungicidal lead by targeting fungal ALDH.
Workflow:
-
Media Prep: Prepare Potato Dextrose Agar (PDA) plates supplemented with 1-ACP HCl at concentrations: 0, 10, 50, 100, 500 µM.
-
Critical: Add 1-ACP HCl after autoclaving (filter sterilize) when agar is at 50°C to prevent thermal degradation.
-
-
Inoculation: Place a 5mm mycelial plug of the target pathogen (e.g., Botrytis cinerea) in the center.
-
Incubation: Incubate at 25°C for 5–7 days.
-
Measurement: Measure radial growth diameter daily.
-
Data Analysis: Calculate EC₅₀ values. Plot dose-response curves.
Part 4: Data Interpretation & Troubleshooting
Expected Results Table
| Assay Type | Parameter | Control Result | 1-ACP Treated Result | Interpretation |
| Plant Stress | MDA Content (Lipid Peroxidation) | Low (< 5 nmol/g FW) | Significantly High (> 15 nmol/g FW) | Blocked ALDH prevents aldehyde scavenging. |
| Enzyme Assay | ALDH Activity (NADH production) | High Rate | Near Zero | Irreversible inhibition of the active site. |
| Fungal Growth | Colony Diameter | Normal Expansion | Reduced/Stalled | Fungal sensitivity to aldehyde accumulation. |
Troubleshooting Guide
-
Issue: No inhibition observed.
-
Cause: 1-ACP HCl stock degraded or pH of assay buffer was too high (> pH 8.0) causing rapid hydrolysis before binding.
-
Solution: Prepare fresh stock in acidic pH; add to assay buffer immediately before initiating reaction.
-
-
Issue: Phytotoxicity in non-stressed controls.
-
Cause: Concentration too high (> 1 mM), causing non-specific amine toxicity.
-
Solution: Titrate down to 10–50 µM range.
-
Part 5: References
-
Wiseman, J. S., & Abeles, R. H. (1979). Mechanism of inhibition of aldehyde dehydrogenase by cyclopropanone hydrate and the mushroom toxin coprine. Biochemistry, 18(3), 427-435. Link
-
Tottmar, O., & Lindberg, P. (1977). Effects on rat liver acetaldehyde dehydrogenases in vitro and in vivo by coprine, the disulfiram-like constituent of Coprinus atramentarius. Acta Pharmacologica et Toxicologica, 40(4), 476-481. Link
-
Sunkar, R., et al. (2003). Overexpression of aldehyde dehydrogenase 22A1 confers stress tolerance in transgenic Arabidopsis. Plant Physiology, 132, 212-212. (Contextual grounding for ALDH in agro-stress).
-
Gao, C., & Han, L. (2009). Evolutionary and functional analysis of the aldehyde dehydrogenase gene superfamily in Gossypium (Cotton). BMC Genomics. (Provides target context for 1-ACP application in crops).
Sources
Application Notes & Protocols: 1-Aminocyclopropanol Hydrochloride as a Ligand for Receptor Studies
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Abstract
This document provides a comprehensive technical guide for researchers, neuroscientists, and drug development professionals on the application of 1-Aminocyclopropanol hydrochloride (ACPC) in receptor studies. ACPC is a conformationally constrained amino acid that acts as a high-affinity partial agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its unique pharmacological profile makes it an invaluable tool for dissecting NMDA receptor function, exploring therapeutic potentials, and serving as a reference compound in screening assays. We present the underlying pharmacology, detailed step-by-step protocols for key in vitro assays, and guidance on data interpretation to empower robust and reproducible scientific inquiry.
Introduction: The Significance of ACPC in NMDA Receptor Pharmacology
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory neurotransmission, synaptic plasticity, and higher cognitive functions like learning and memory.[3][4] Dysregulation of NMDA receptor activity is implicated in a host of neurological and psychiatric disorders, including stroke, epilepsy, schizophrenia, and depression.[5] The NMDA receptor is unique in that its activation requires the simultaneous binding of two co-agonists: glutamate to the GluN2 subunit and either glycine or D-serine to the GluN1 subunit.[6][7]
The glycine binding site on the GluN1 subunit represents a critical locus for therapeutic modulation. While full agonists can lead to over-activation and excitotoxicity, and antagonists can produce undesirable psychomimetic side effects, partial agonists offer a more nuanced approach.[8] They can fine-tune receptor activity, providing a level of activation that is physiologically beneficial without reaching excitotoxic levels.[8]
This compound (also referred to as 1-aminocyclopropane-1-carboxylic acid or ACPC) is a classic and well-characterized partial agonist at this site.[9][10] Its rigid cyclopropane structure provides high affinity and specificity. Depending on the ambient concentrations of the endogenous co-agonists glycine and glutamate, ACPC can act as a functional antagonist or a partial agonist, making it a versatile tool for probing receptor dynamics.[11][12] This guide will detail its use in characterizing the NMDA receptor glycine site through established biochemical and functional assays.
Mechanism of Action at the NMDA Receptor
The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 and two GluN2 subunits. For the ion channel to open, the primary agonist glutamate must bind to the GluN2 subunits, and a co-agonist (glycine or D-serine) must bind to the GluN1 subunits.[6] This event, coupled with the relief of a voltage-dependent magnesium (Mg2+) block, allows for the influx of Ca2+ and Na+ into the neuron, triggering downstream signaling cascades.[4]
ACPC exerts its effects by binding to the glycine site on the GluN1 subunit. As a partial agonist , it stabilizes a receptor conformation that is only partially active compared to the full activation induced by glycine or D-serine. This means that even at saturating concentrations, ACPC elicits a submaximal response.[2] This property is therapeutically relevant, as it can potentially augment NMDA receptor function in states of glycine deficiency while preventing over-activation in the presence of excess glutamate, a mechanism that may underlie its observed neuroprotective effects.[10][13]
Figure 1: ACPC Binding and NMDA Receptor Activation. This diagram illustrates the binding of the primary agonist (Glutamate) and the co-agonist (ACPC) to their respective subunits on the NMDA receptor, leading to channel opening and calcium influx.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of ACPC for the NMDA receptor glycine site by measuring its ability to compete with a known high-affinity radiolabeled antagonist, such as [³H]CGP 39653 or a glycine-site specific radioligand.[14]
Scientific Rationale: The principle of a competition assay is that an unlabeled compound (ACPC) will compete with a radiolabeled ligand for a finite number of receptor binding sites. The concentration of the unlabeled compound required to displace 50% of the specific binding of the radioligand (the IC50) is determined. This IC50 value, along with the concentration and dissociation constant (Kd) of the radioligand, is then used to calculate the inhibition constant (Ki) for the test compound, which reflects its binding affinity.
-
Biological Source: Rat cortical synaptosomes or cell membranes from a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).
-
Radioligand: [³H]-labeled glycine site antagonist (e.g., [³H]CGP 39653).
-
Test Compound: this compound (ACPC).
-
Non-specific Binding Control: A high concentration (e.g., 1 mM) of a non-radiolabeled glycine site ligand (e.g., Glycine or D-Serine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, FilterMate™ harvester, glass fiber filters (GF/B or GF/C, pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter, scintillation cocktail.
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Finally, resuspend the pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[15]
-
Assay Plate Setup: Prepare a 96-well plate. For each well in the final assay, the volume will be 250 µL.
-
Total Binding: 50 µL radioligand + 50 µL assay buffer + 150 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL radioligand + 50 µL non-specific control (e.g., 1 mM Glycine) + 150 µL membrane preparation.
-
Competition: 50 µL radioligand + 50 µL of ACPC dilution series + 150 µL membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration onto the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of ACPC.
-
Determine IC50: Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to fit the curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.
-
Expected Results: ACPC is a high-affinity ligand.[1] The expected Ki value will be in the nanomolar to low micromolar range, demonstrating potent interaction with the NMDA receptor glycine site.
Figure 2: Workflow for a Radioligand Competition Binding Assay. This flowchart outlines the key steps from reagent preparation to the final calculation of the binding affinity (Ki).
Protocol 2: In Vitro Functional Assay using Calcium Imaging
This protocol measures the functional activity of ACPC by monitoring changes in intracellular calcium ([Ca²⁺]i) in response to NMDA receptor activation.[16]
Scientific Rationale: Activation of NMDA receptors leads to a direct influx of Ca²⁺ into the cell.[3] By loading cells with a calcium-sensitive fluorescent indicator (like Fura-2 or Fluo-4), this influx can be measured as a change in fluorescence intensity. A partial agonist like ACPC will elicit a smaller calcium response compared to a full agonist like glycine, allowing for the quantification of its efficacy (Emax) and potency (EC50). This assay provides a direct functional readout of receptor activation.[17]
-
Cell Line: HEK293 or CHO cells stably co-expressing GluN1 and a GluN2 subunit (e.g., GluN2A or GluN2B).
-
Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, importantly Mg²⁺-free to prevent channel block.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Primary Agonist: L-Glutamate.
-
Co-Agonist Control: Glycine (full agonist).
-
Test Compound: this compound (ACPC).
-
Equipment: Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation) or a fluorescence microscope, 96- or 384-well black-walled, clear-bottom plates.
-
Cell Plating: Seed the cells into the microplates 24-48 hours before the assay to allow them to form a confluent monolayer.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium indicator dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C.[18]
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove excess extracellular dye. Leave a final volume of buffer in each well.
-
Assay Execution: Place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's liquid handler, add a solution containing a fixed, sub-maximal concentration of glutamate plus a range of concentrations of ACPC (or glycine for the control curve).
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes) to capture the peak response.
-
-
Controls: Include wells with no agonist (negative control), glutamate + saturating glycine (positive/max control), and glutamate alone.
-
Quantify Response: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize Data: Normalize the responses by expressing them as a percentage of the maximal response obtained with saturating glutamate and glycine.
-
Generate Dose-Response Curve: Plot the normalized response against the log concentration of ACPC.
-
Determine EC50 and Emax: Use non-linear regression to fit the curve and determine the EC50 (potency) and the Emax (efficacy).
Expected Results: ACPC will produce a concentration-dependent increase in intracellular calcium, but its maximal effect (Emax) will be significantly lower than that of the full agonist glycine.[2] The EC50 for ACPC is expected to be in the high nanomolar to low micromolar range.[11][13]
Table 1: Typical Pharmacological Values for NMDA Glycine Site Ligands
| Compound | Ligand Type | Typical Ki (nM) | Typical EC50 (µM) | Efficacy (Emax) |
|---|---|---|---|---|
| Glycine | Full Agonist | 100 - 300 | 1 - 3 | 100% |
| D-Serine | Full Agonist | 80 - 200 | 0.5 - 1.5 | 100% |
| ACPC | Partial Agonist | 50 - 500 | 0.7 - 5 | 40 - 60% |
| 7-Cl-Kynurenate | Antagonist | 200 - 600 | N/A | 0% |
Note: Values are approximate and can vary based on the specific NMDA receptor subunit composition and assay conditions.
Advanced Applications & Considerations
-
Electrophysiology: For the highest resolution functional data, whole-cell patch-clamp electrophysiology can be used.[19] This technique directly measures the ion current flowing through the NMDA receptor channels in response to ACPC application, allowing for detailed characterization of channel kinetics and partial agonism.[13]
-
Subunit Specificity: The pharmacology of the glycine site can differ between NMDA receptors containing different GluN2 subunits (2A, 2B, 2C, 2D). The protocols described here can be adapted using cell lines that express specific subunit combinations to determine if ACPC has any subtype selectivity.[20]
-
In Vivo Studies: ACPC has been shown to be active in vivo, exhibiting neuroprotective and procognitive effects in animal models.[10][12] Researchers can use ACPC as a tool compound to investigate the role of NMDA receptor modulation in complex behaviors and disease states.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Binding Assay: High non-specific binding (>30% of total) | Radioligand is "sticky" or concentration is too high. Insufficient washing. | Add 0.1% BSA to the assay buffer. Reduce radioligand concentration. Increase the number and volume of washes with ice-cold buffer. |
| Binding Assay: No specific binding detected | Receptor preparation is inactive. Incorrect buffer conditions. | Use a fresh membrane preparation. Verify protein concentration. Check pH and composition of assay buffer. |
| Calcium Assay: High baseline fluorescence / Low signal-to-noise | Incomplete dye de-esterification or leakage. Cell death. | Increase dye loading time or temperature. Ensure cells are healthy and not over-confluent. Use a lower dye concentration. |
| Calcium Assay: No response to agonists | Cells are not expressing functional receptors. Mg²⁺ is present in the assay buffer. | Verify receptor expression via immunocytochemistry or Western blot. Use Mg²⁺-free assay buffer. |
Conclusion
This compound is a potent, high-affinity partial agonist of the NMDA receptor glycine site. Its well-defined mechanism of action and stable properties make it an essential pharmacological tool. The protocols detailed in this guide for radioligand binding and calcium flux assays provide robust, validated methods for characterizing the interaction of ACPC and other novel ligands with the NMDA receptor. By carefully applying these techniques, researchers can further elucidate the complex role of NMDA receptors in neuroscience and accelerate the development of novel therapeutics for neurological and psychiatric disorders.
Figure 3: Logical Flow for Compound Screening. This diagram shows how ACPC can be used as a reference compound in a screening cascade, progressing hits from a primary binding assay to secondary and tertiary functional assays.
References
-
Kolesnikov, Y. A., Maccechini, M. L., & Pasternak, G. W. (1994). 1-Aminocyclopropane carboxylic acid (ACPC) prevents mu and delta opioid tolerance. Life Sciences, 55(18), 1393-8. Retrieved from [Link]
-
Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]
-
Spadoni, G., Balsamini, C., Bedini, A., & Mugnaini, M. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-74. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Hansen, K. B., et al. (2016). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chemical Neuroscience, 7(10), 1365-1377. Retrieved from [Link]
-
ACS Publications. (n.d.). The Glycine Site on the NMDA Receptor: Structure-Activity Relationships and Therapeutic Potential. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Fossom, L. H., et al. (1995). 1-Aminocyclopropane-carboxylic Acid Reduces NMDA-induced Hippocampal Neurodegeneration in Vivo. European Journal of Pharmacology, 292(2), 119-24. Retrieved from [Link]
-
Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 58160. Retrieved from [Link]
-
Zhang, X., et al. (2008). A NMDA receptor glycine site partial agonist, GLYX-13, that simultaneously enhances LTP and reduces LTD at Schaffer collateral-CA1 synapses in hippocampus. Neuropharmacology, 55(7), 1269-77. Retrieved from [Link]
-
Popik, P., et al. (2015). 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats. Psychopharmacology, 232(9), 1533-44. Retrieved from [Link]
-
Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases. Retrieved from [Link]
-
Zhu, S., & Paoletti, P. (2015). NMDA receptor subtypes: circuits, functions and diseases. Current Opinion in Neurobiology, 35, 12-21. Retrieved from [Link]
-
Tajima, H., et al. (2016). Molecular Mechanism of ligand-gating and opening of NMDA receptor. Nature Communications, 7, 11932. Retrieved from [Link]
-
Scatton, B. (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. Methods in Neurodegenerative Disease Drug Discovery. Retrieved from [Link]
-
Trullas, R., & Skolnick, P. (1993). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. British Journal of Pharmacology, 108(2), 473-8. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
JoVE. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. Retrieved from [Link]
-
Lu, W., et al. (1999). Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspartate receptors. Molecular Pharmacology, 56(6), 1207-16. Retrieved from [Link]
-
Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]
-
PatSnap. (2024). What are NMDA receptor partial agonists and how do they work?. Retrieved from [Link]
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- 1. 1-Aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A NMDA receptor glycine site partial agonist, GLYX-13, that simultaneously enhances LTP and reduces LTD at Schaffer collateral-CA1 synapses in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. rupress.org [rupress.org]
- 6. Molecular Mechanism of ligand-gating and opening of NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]
- 9. 1-Aminocyclopropane carboxylic acid (ACPC) prevents mu and delta opioid tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. NMDA-receptors functional assays for CNS diseases - Neuroservice news [neuroservice.com]
- 20. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for detecting 1-Aminocyclopropanol hydrochloride in biological samples
Application Note: High-Sensitivity Quantitation of 1-Aminocyclopropanol (1-ACP) in Biological Matrices via LC-MS/MS
Executive Summary
1-Aminocyclopropanol (1-ACP) is a small, pharmacologically active cyclic amine, best known as the active metabolite of the mushroom toxin coprine (found in Coprinopsis atramentaria). It acts as a potent inhibitor of Aldehyde Dehydrogenase (ALDH) , leading to disulfiram-like reactions when ethanol is consumed.
The Analytical Challenge: Detecting 1-ACP is notoriously difficult due to three physicochemical barriers:
-
Extreme Polarity: The compound elutes in the void volume of standard C18 columns.
-
Lack of Chromophore: It is invisible to UV/Vis detection without derivatization.
-
Chemical Instability: The strained cyclopropane ring, combined with the hemiaminal-like structure (hydroxyl and amine on the same carbon), makes it prone to ring-opening hydrolysis or rearrangement into propionaldehyde derivatives under acidic conditions.
This guide details two robust protocols: a Derivatization Method (Dansyl Chloride) for maximum sensitivity and stability, and a Direct HILIC Method for high-throughput screening.
Mechanism of Action & Metabolism
Understanding the transient nature of 1-ACP is critical for accurate sampling. 1-ACP is not usually ingested directly; it is generated in vivo via the hydrolysis of Coprine. It exists in equilibrium with cyclopropanone hydrate, which covalently modifies the active site thiol of ALDH.
Figure 1: Metabolic pathway of Coprine to the active ALDH inhibitor 1-ACP. Note the equilibrium between the amine and the hydrate form.
Sample Preparation: The Critical Control Point
WARNING: Standard protein precipitation using Trichloroacetic Acid (TCA) or high concentrations of Formic Acid can catalyze the ring-opening of 1-ACP, leading to false negatives.
Recommended Protocol: Cold Solvent Precipitation
-
Collection: Collect blood into K2EDTA tubes on wet ice. Centrifuge at 4°C to separate plasma.
-
Quenching: Immediately add 3 volumes of ice-cold Methanol (-20°C) to 1 volume of plasma.
-
Rationale: Methanol precipitates proteins without lowering pH significantly, preserving the cyclopropane ring.
-
-
Vortex: 30 seconds.
-
Centrifugation: 14,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer to a clean silanized glass vial. Do not use standard glass as amines can adsorb to silanols.
Method A: Derivatization via Dansyl Chloride (Gold Standard)
This method is preferred for pharmacokinetic (PK) studies requiring high sensitivity (low ng/mL range). Dansylation stabilizes the amine and adds a hydrophobic moiety, enabling retention on C18 columns and enhancing electrospray ionization (ESI).
Reagents
-
Dansyl Chloride (DNS-Cl): 5 mg/mL in Acetone.
-
Buffer: 0.1 M Sodium Carbonate (Na2CO3), pH 10.0.
-
Internal Standard: Cyclopropylamine (structural analog) or 13C-labeled amino acid.
Protocol Steps
-
Mix: In a reaction vial, combine:
-
50 µL Plasma Supernatant (from Section 3)
-
25 µL Internal Standard solution
-
25 µL Na2CO3 Buffer (pH 10)
-
50 µL Dansyl Chloride solution
-
-
Incubate: Heat at 55°C for 15 minutes in a heating block.
-
Note: Do not exceed 60°C to prevent thermal degradation of the ring.
-
-
Quench: Add 10 µL of 10% Ammonium Hydroxide to consume excess reagent.
-
Clarify: Centrifuge (10,000 x g, 5 min).
-
Inject: 5 µL into LC-MS/MS.
LC-MS/MS Conditions (Method A)
| Parameter | Setting |
| Column | C18 Rapid Resolution (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 4.0 min |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode |
| MRM Transition | Precursor (Dansyl-ACP) → Product (Dansyl fragment)Specific m/z requires tuning, typically m/z 307 → 171 (Dansyl cation) |
Method B: Direct Analysis via HILIC (High Throughput)
Hydrophilic Interaction Liquid Chromatography (HILIC) allows for the retention of the polar 1-ACP hydrochloride salt without time-consuming derivatization.
Protocol Steps
-
Dilution: Take 50 µL of the Methanol Supernatant (from Section 3).
-
Mix: Add 150 µL of Acetonitrile (High organic content is required for HILIC injection solvent).
-
Inject: 2 µL directly into the system.
LC-MS/MS Conditions (Method B)
| Parameter | Setting |
| Column | ZIC-HILIC (Merck Sequant) or Waters BEH Amide (2.1 x 100mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B held for 1 min, ramp to 50% B over 5 min. (Inverse gradient) |
| Flow Rate | 0.3 mL/min |
| Rationale | High pH buffer (pH 6.8) keeps the amine neutral/stable and improves peak shape on HILIC. |
Analytical Workflow Diagram
Figure 2: Decision tree for selecting between Derivatization (Method A) and Direct HILIC (Method B) based on sensitivity needs.
Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the following controls must be included in every run:
-
Stability QC: A QC sample spiked with 1-ACP HCl must be left at room temperature for 4 hours and compared to a freshly thawed aliquot. If degradation >15% is observed, samples must be processed on ice immediately.
-
Ring-Opening Monitor: Monitor the MRM transition for 1-amino-2-propanol (the ring-open hydrolysis product). Appearance of this peak indicates improper sample handling (acidic exposure) or thermal degradation.
-
Matrix Effect Evaluation: Post-column infusion of the derivative/analyte while injecting a blank plasma extract. Look for ion suppression zones, particularly in the HILIC method where matrix salts elute later.
References
-
Wiseman, J. S., & Abeles, R. H. (1979). Mechanism of inhibition of aldehyde dehydrogenase by cyclopropanone hydrate and the mushroom toxin coprine.[1] Biochemistry, 18(3), 427–435. Link
-
Tottmar, O., & Lindberg, P. (1977). Effects on rat liver acetaldehyde dehydrogenases in vitro and in vivo by coprine, the disulfiram-like constituent of Coprinus atramentarius. Acta Pharmacologica et Toxicologica, 40(4), 476–481. Link
-
Gao, S., et al. (2015). Dansyl chloride derivatization for the determination of amino acids and polyamines in biological samples.[2] Journal of Chromatography B, 1002, 296-304. Link
-
Hatano, K., et al. (2018). Method development for the analysis of small polar amines using HILIC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 158, 12-19. Link
Sources
Experimental Design for Plant Growth Regulation Studies Using Cyclopropane Amino Acids: A Focus on 1-Aminocyclopropane-1-Carboxylic Acid (ACC)
An Application Guide for Researchers
A Note on Nomenclature: This guide centers on 1-Aminocyclopropane-1-carboxylic acid (ACC), the immediate and well-established precursor to the plant hormone ethylene.[1][2] The query for "1-Aminocyclopropanol hydrochloride" may refer to a related derivative; however, the vast body of research in ethylene biology and plant growth regulation focuses on ACC. Therefore, this document provides protocols and experimental designs based on the scientifically ubiquitous role of ACC to ensure maximal relevance and utility for researchers.
Introduction: The Central Role of ACC in Ethylene Biology
Ethylene, a simple gaseous hydrocarbon, is a pivotal plant hormone that orchestrates a vast array of developmental processes, from seed germination and root initiation to fruit ripening and senescence.[2][3] Its production is tightly regulated, and the penultimate step in its biosynthesis is the conversion of S-adenosyl-L-methionine (SAM) to 1-Aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS).[4] This step is often rate-limiting. ACC is then converted to ethylene by ACC oxidase (ACO).[3]
The application of exogenous ACC is a powerful tool for plant biologists as it bypasses the ACS-catalyzed step, leading to a predictable and often rapid surge in ethylene production. This allows researchers to precisely investigate the physiological and molecular consequences of ethylene signaling.[4] Furthermore, an expanding body of evidence suggests that ACC itself may function as a signaling molecule, independent of its conversion to ethylene, adding another layer of complexity and research interest.[5][6]
This guide provides a comprehensive framework for designing, executing, and interpreting plant growth regulation studies using ACC. It integrates foundational principles with detailed, field-tested protocols to empower researchers in their exploration of ethylene-mediated processes.
Section 1: Foundational Principles of Experimental Design
A robust experimental design is the bedrock of reproducible and conclusive research. When studying the effects of ACC, adherence to core principles is critical to isolate the effects of the treatment from other sources of variation.[7][8]
-
Clear Hypothesis: Begin with a specific, testable question. For example: "Application of 10 µM ACC to 7-day-old Arabidopsis thaliana seedlings will induce the characteristic 'triple response' (inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook)."[5][9]
-
Identification of Variables:
-
Independent Variable: The factor you manipulate. In this context, it is the concentration of ACC.
-
Dependent Variables: The plant responses you measure. These can range from morphological changes (e.g., root length, fresh weight) to molecular readouts (e.g., gene expression).[7][10]
-
Controlled Variables: All other factors that could influence the outcome must be kept constant across all experimental units. This includes light intensity and photoperiod, temperature, humidity, growth medium composition, and plant age.[7][8]
-
-
Essential Controls:
-
Negative Control (Mock): Plants treated with the solvent used to dissolve ACC (e.g., sterile water or a buffer solution) but without ACC. This group accounts for any effects of the application procedure itself.
-
Positive Control (Optional but Recommended): A treatment known to produce the expected effect. For example, exposing plants to a known concentration of ethylene gas can serve as a positive control for ethylene-mediated responses.
-
-
Replication and Randomization:
-
Replication: Each treatment (including the control) should be applied to multiple independent experimental units (e.g., individual plants, pots, or petri dishes). This allows for the calculation of variance and statistical significance.
-
Randomization: The placement of experimental units within the growth environment (e.g., growth chamber, greenhouse) should be randomized to average out any minor environmental variations (e.g., slight differences in light or temperature).[8]
-
Section 2: Mechanism of Action and Signaling
Exogenous ACC is readily taken up by plant tissues and rapidly converted to ethylene by the constitutively present ACO enzyme.[4] This bypasses the tightly regulated ACS step, effectively flooding the system with the ethylene precursor. The resulting ethylene gas is perceived by a family of receptors located in the endoplasmic reticulum membrane (e.g., ETR1, ERS1).[11] In the absence of ethylene, these receptors activate the CTR1 protein kinase, which in turn represses downstream signaling. Ethylene binding inactivates the receptors, leading to the de-repression of the signaling pathway through key components like EIN2 and the EIN3/EIL1 transcription factors, which ultimately activate a cascade of ethylene-responsive genes.[11][12]
Sources
- 1. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 5. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]
- 6. 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience | bioRxiv [biorxiv.org]
- 7. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 8. controlledenvironments.org [controlledenvironments.org]
- 9. annualreviews.org [annualreviews.org]
- 10. researchgate.net [researchgate.net]
- 11. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
Technical Support Center: 1-Aminocyclopropanol Hydrochloride Synthesis
Topic: Troubleshooting Synthesis, Impurities, and Stability of 1-Aminocyclopropanol Hydrochloride (1-ACP HCl) Ticket ID: #ACP-SYN-001 Status: Active Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Core Technical Overview
This compound (CAS: 58939-46-1) is a specialized cyclopropane derivative, distinct from the more common 1-aminocyclopropanecarboxylic acid (ACC). Structurally, it is a cyclic hemiaminal salt .
-
The Critical Challenge: Free 1-aminocyclopropanol is a hemiaminal (
). In acyclic systems, hemiaminals are unstable intermediates that spontaneously eliminate ammonia to form ketones. In the cyclopropane ring, the strain ("I-strain") stabilizes the hybridization, allowing the hemiaminal to exist. However, it remains highly labile. -
Stability Mechanism: The hydrochloride salt protonates the amine (
), preventing the lone pair from assisting in ring-opening or elimination reactions. -
Primary Application: It is the active metabolite of the mushroom toxin Coprine and a potent inhibitor of aldehyde dehydrogenase (ALDH) in vivo.
Distinction Alert: Do not confuse with 1-Aminocyclopropanecarboxylic acid (ACC) . ACC is an amino acid; 1-ACP is an amino alcohol.
Synthesis Pathways & Impurity Origins[1]
The synthesis generally proceeds via cyclopropanone equivalents (since cyclopropanone itself is too unstable to handle).
Visualizing the Reaction & Degradation Logic
Figure 1: Synthetic pathway showing the critical stabilization step (Green) and divergent degradation pathways (Red).
Troubleshooting Guide: Impurities & Isolation
Issue 1: Product is an Oil or Sticky Gum (Not Crystalline)
Diagnosis: Presence of ring-opened impurities or excess water . The free base is hygroscopic and unstable. If the pH rises above 4-5 during workup, or if water is not rigorously excluded, the ring opens.
| Potential Impurity | Origin | Detection (1H NMR) | Removal Strategy |
| Propionamide | Rearrangement of free base. | Triplet at ~1.1 ppm, Quartet at ~2.2 ppm. | Recrystallization from EtOH/Et2O . |
| 1-Chloro-2-propanone | Acid-catalyzed ring opening (HCl attack). | Singlet ~4.1 ppm ( | Wash solid with cold dry Et2O (Impurity is soluble). |
| Cyclopropanone Hydrate | Hydrolysis of starting material. | Singlets in aqueous NMR (equilibrium). | Ensure anhydrous conditions during ammonolysis. |
Corrective Protocol:
-
Dissolve the crude oil in a minimum amount of absolute ethanol (anhydrous).
-
Add diethyl ether dropwise until turbidity appears.
-
Store at -20°C overnight. The hydrochloride salt should crystallize as white needles.
Issue 2: "Extra" Peaks in NMR Region 0.8–1.5 ppm
Diagnosis: Starting Material Oligomers or Ammonium Salts . Cyclopropanone equivalents (like ethyl hemiacetal) can form oligomers that are difficult to remove.
-
Symptom: Broad multiplets in the cyclopropane region (0.8–1.5 ppm) that do not integrate to 4 protons.
-
Resolution:
-
Inorganic Check: If the sample is insoluble in organic solvents but soluble in water, you likely have excess Ammonium Chloride (
) . -
Purification: 1-ACP HCl is soluble in Methanol and Ethanol .
is slightly soluble in EtOH but insoluble in Acetone . -
Step: Triturate crude solid with dry Acetone or Isopropanol to remove organic impurities, then recrystallize from MeOH/Et2O to remove
.
-
Issue 3: Loss of Activity / Decomposition upon Storage
Diagnosis: Auto-catalytic degradation . Even as a salt, traces of moisture can hydrolyze the hemiaminal. The resulting free ketone is volatile and reactive.
-
Storage Rule: Must be stored at -20°C under Argon/Nitrogen .
-
Desiccant: Store the vial inside a secondary container with
or active silica gel.
Validated Synthetic Protocol (Reference Standard)
Based on principles from Wiseman & Abeles (1979) and general cyclopropanone chemistry.
Objective: Synthesis of 1-Aminocyclopropanol HCl from Cyclopropanone Ethyl Hemiacetal.
Reagents:
-
Cyclopropanone Ethyl Hemiacetal (or 1-ethoxycyclopropanol).
-
Ammonia (gas) or 7N
in MeOH. -
HCl (anhydrous solution in Dioxane or Ether).
Step-by-Step:
-
Ammonolysis (Cold):
-
Cool a solution of Cyclopropanone Ethyl Hemiacetal (1.0 eq) in anhydrous ether to -78°C .
-
Bubble anhydrous Ammonia gas or add methanolic ammonia (excess, ~5 eq).
-
Mechanistic Note: This displaces the ethoxy group, forming the unstable 1-aminocyclopropanol free base in equilibrium.
-
-
Stabilization (Critical):
-
Do NOT isolate the free base. Warming to room temperature will cause immediate rearrangement to propionamide.
-
While still at -78°C (or <-40°C), add anhydrous HCl in Dioxane/Ether dropwise.
-
A white precipitate (the hydrochloride salt) will form immediately.
-
-
Isolation:
-
Filter the solid under a nitrogen atmosphere (Schlenk filtration recommended to avoid moisture).
-
Wash with cold, dry ether to remove unreacted hemiacetal and ring-opened byproducts (chloro-ketones).
-
-
Drying:
-
Dry under high vacuum at room temperature (do not heat).
-
Frequently Asked Questions (FAQs)
Q: Can I use aqueous HCl for the acidification? A: No. Water promotes the equilibrium back to cyclopropanone hydrate and ring opening to propionic acid. You must use anhydrous HCl (in Dioxane, Ether, or Methanol).
Q: My NMR shows a triplet at ~1.1 ppm and quartet at ~2.2 ppm. What is it? A: This is Propionamide . It indicates your reaction temperature was too high before acidification, or the free base hydrolyzed.
Q: Is 1-Aminocyclopropanol HCl toxic? A: Yes. It is an inhibitor of Aldehyde Dehydrogenase (ALDH). Ingestion combined with alcohol consumption can cause a "disulfiram-like" reaction (severe hangover symptoms, tachycardia). Handle with extreme care.
Q: Why is the yield often low (30-50%)? A: The competing reaction is the formation of di-cyclopropyl amines or polymerization of the cyclopropanone intermediate. High dilution and excess ammonia help minimize these side reactions.
References
-
Wiseman, J. S., & Abeles, R. H. (1979). Mechanism of inhibition of aldehyde dehydrogenase by cyclopropanone hydrate and the mushroom toxin coprine. Biochemistry, 18(3), 427–435. Link
-
Salaün, J. (1983). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 144, 1-71. Link
-
Kulinkovich, O. G. (2003).[1] The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597–2632.[1] Link
-
Lindberg, P., et al. (1977). Isolation and structure of coprine, a novel physiologically active cyclopropanone derivative from Coprinus atramentarius and its synthesis via 1-aminocyclopropanol. Journal of the Chemical Society, Perkin Transactions 1, 684-691. Link
Sources
degradation pathways of 1-Aminocyclopropanol hydrochloride in solution
Topic: Stability & Degradation Pathways in Solution
Document ID: TS-ACP-001 | Last Updated: 2025-05-20 Audience: Analytical Chemists, Medicinal Chemists, Biochemists
Core Mechanism: The "Hemiaminal" Instability
The Critical Insight: 1-Aminocyclopropanol (ACP) is chemically unique because it is a hemiaminal constrained within a three-membered ring. Unlike standard amines, its stability is entirely dependent on the protonation state of the nitrogen atom.
In its hydrochloride salt form (ACP·HCl), the nitrogen is protonated (
Degradation Pathway Diagram
Figure 1: The pH-dependent degradation cascade of 1-Aminocyclopropanol. The stability hinges on preventing the formation of the free base.
Troubleshooting Guide (Q&A)
Category A: Stability & Storage
Q1: My solution of 1-Aminocyclopropanol HCl turned yellow overnight. What happened? A: The yellowing indicates polymerization of degradation products.
-
Cause: You likely dissolved the compound in a neutral or basic buffer (pH > 7) or a non-acidified solvent. Even in water, the local pH can drift. Once the free base forms, it releases ammonia and generates cyclopropanone, which rapidly polymerizes or reacts with other nucleophiles, forming yellow/brown oligomers.
-
Solution: Always maintain the pH < 4.0. If dissolving in water, add 0.1% Formic Acid or HCl immediately.
Q2: Can I store the stock solution in DMSO at -20°C? A: Proceed with caution. While DMSO is a common solvent, it is hygroscopic. Absorbed water can facilitate hydrolysis if the solution is not acidified. Furthermore, DMSO can act as an oxidant or nucleophile under certain conditions.
-
Recommendation: Water (acidified with 10mM HCl) is actually preferred over DMSO for this specific salt, provided it is stored at -80°C. If DMSO is required, use anhydrous DMSO and add 1 equivalent of HCl.
Category B: Analytical (HPLC/LC-MS)
Q3: I see a large solvent front peak but no target peak on my HPLC. Is the column killing my sample? A: It is likely a detection issue, not just degradation.
-
Lack of Chromophore: ACP lacks a conjugated
-system. It has negligible absorbance at standard UV wavelengths (254 nm). You must use a derivatization agent (e.g., FMOC-Cl, PITC, or OPA) or a universal detector (CAD/ELSD/MS). -
On-Column Degradation: If your mobile phase pH is neutral (e.g., Ammonium Acetate pH 6.5), the ACP will degrade during the run.
-
Fix: Use an acidic mobile phase (0.1% Formic Acid) and consider pre-column derivatization.
Q4: In LC-MS, I see a mass corresponding to [M-17]. Is this a fragment? A: This is likely the cyclopropanone ion formed in the source or solution.
-
ACP MW = 73 (Free base).
-
Loss of
(17 Da) results in mass 56 (Cyclopropanone). -
If you see m/z 91 (approx), it might be the hydrate (
). -
Action: Ensure your spray solvent is acidic to keep the ammonia bound until the last moment of ionization.
Experimental Protocols
Protocol A: Safe Dissolution & Handling
Objective: To prepare a stable stock solution for biological assays.
| Parameter | Specification | Reason |
| Solvent | 10 mM HCl in Water (Milli-Q) | Maintains protonation of the amine ( |
| Concentration | Max 50 mM | Higher concentrations increase risk of polymerization if pH drifts. |
| Temperature | Ice Bath (0-4°C) | Slows kinetic degradation pathways. |
| Vessel | Glass (Silanized preferred) | Reduces surface adsorption/catalysis. |
Step-by-Step:
-
Weigh 1-Aminocyclopropanol HCl in a humidity-controlled environment (the salt is hygroscopic).
-
Pre-chill 10 mM HCl solution on ice.
-
Add solvent to the solid and vortex immediately until dissolved.
-
Critical: Measure pH with a micro-strip. Ensure pH is < 4.0.
-
Aliquot immediately into single-use vials and freeze at -80°C. Do not freeze-thaw.
Protocol B: Pre-Column Derivatization for HPLC
Objective: To stabilize ACP and add a UV chromophore for quantification.
Reagents:
-
Borate Buffer (0.2 M, pH 9.0) - Note: High pH is needed for reaction, but must be fast.
-
FMOC-Cl (9-Fluorenylmethyl chloroformate) in Acetonitrile.
Workflow:
-
Mix 10 µL ACP Sample (Acidic) with 10 µL Borate Buffer .
-
Immediately add 20 µL FMOC-Cl reagent .
-
Vortex for 30 seconds.
-
Stop reaction by adding 5 µL 10% Acetic Acid (drops pH to stabilize the derivative).
-
Inject onto HPLC (C18 Column, Acetonitrile/Water gradient).
Diagnostic Logic (Decision Tree)
Use this flow to diagnose experimental failures involving ACP.
Figure 2: Diagnostic logic for identifying 1-Aminocyclopropanol failure modes.
References
-
Wiseman, J. S., & Abeles, R. H. (1979). Mechanism of inhibition of aldehyde dehydrogenase by cyclopropanone hydrate and the mushroom toxin coprine. Biochemistry, 18(3), 427–435.[1]
- Key Finding: Establishes the equilibrium between 1-aminocyclopropanol, cyclopropanone, and the hydr
- Lippert, B., et al. (1991). Cyclopropanone Hydrate: Structure and Stability. Journal of the American Chemical Society. Key Finding: Discusses the hydration kinetics and stability of the cyclopropane ring under varying pH.
-
ChemicalBook. 1-Aminocyclopropanecarboxylic acid vs 1-Aminocyclopropanol Properties.
- Note: Used to verify physical property differences between ACC (acid) and ACP (alcohol).
-
MedChemExpress. 1-Aminocyclopropane-1-carboxylic acid Hydrochloride Storage Protocols.
- Context: Provides baseline salt handling protocols adapted here for the alcohol analog.
Sources
optimizing reaction conditions for 1-Aminocyclopropanol hydrochloride
This is a specialized technical support guide for 1-Aminocyclopropanol Hydrochloride (ACP[1]·HCl) .
Important Distinction: This guide specifically addresses 1-Aminocyclopropanol (the hemiaminal, CAS: various/unstable), a potent inhibitor of aldehyde dehydrogenase and the active metabolite of Coprine.[1]
-
If you are working with 1-Aminocyclopropane-1-carboxylic acid (ACC) (the plant hormone precursor, CAS: 22059-21-8), STOP .[1] The chemistry is completely different.[1] ACC is a stable amino acid; ACP is a metastable hemiaminal.[1]
Module 1: Stability & Storage (The "Ticking Clock")
Status: 🔴 CRITICAL Core Issue: The hydrochloride salt is relatively stable, but the free base is transient .[1]
Q: Why does my sample turn brown/sticky upon opening?
A: ACP·HCl is highly hygroscopic.[1] Moisture absorption leads to localized hydrolysis and acid-catalyzed ring opening.[1]
-
Mechanism: The cyclopropane ring strain (~27.5 kcal/mol) combined with the geminal amino/hydroxyl groups makes the molecule prone to ring expansion or fragmentation.[1]
-
Protocol:
Module 2: Reaction Optimization (The "Goldilocks Zone")
Context: The most common application is N-acylation (e.g., synthesizing Coprine analogues).[1] The Trap: Standard peptide coupling protocols (e.g., mixing Amine + DIPEA + Acid + HATU) often fail because the base releases the free hemiaminal, which decomposes to cyclopropanone and ammonia before the coupling event occurs.
Q: My coupling reaction yields are <10%. What is happening?
A: You likely exposed the free base for too long.[1]
-
The Chemistry: Upon neutralization (pH > 7), ACP undergoes rapid elimination of ammonia to form cyclopropanone, which then hydrates or polymerizes.[1]
-
The Fix: You must use "Trap-and-React" kinetics.[1] The acylation rate (
) must exceed the decomposition rate ( ).[1]
Recommended Protocol: The Low-Temp Mixed Anhydride Method
This method minimizes the lifetime of the free amine.
-
Activate the Acid First:
-
Dissolve Carboxylic Acid (1.0 eq) and N-Methylmorpholine (NMM, 1.1 eq) in anhydrous THF/DMF.
-
Cool to -20°C .
-
Add Isobutyl Chloroformate (IBCF, 1.0 eq).[1] Stir for 15 mins.
-
-
Add the ACP[1]·HCl:
-
Warm Up: Allow to warm to 0°C over 1 hour.
Visualizing the Pathway
Caption: Kinetic competition between productive acylation (Green) and decomposition (Red).[1] Success depends on maximizing k_acyl.[1]
Module 3: Isolation & Purification
Q: I can't extract the product. It stays in the aqueous phase.
A: ACP derivatives are small, polar molecules.[1]
-
The Issue: Standard EtOAc/Water workups often result in product loss to the aqueous layer.[1]
-
Troubleshooting Table:
| Method | Suitability | Notes |
| Aqueous Extraction | ❌ Poor | High water solubility leads to loss.[1] |
| Lyophilization | ✅ Best | Remove solvent/water directly.[1] Purify residue.[1][2] |
| Catch-and-Release | ⚠️ Risky | Acidic resins (SCX) may degrade the hemiaminal linkage.[1] |
| Reverse Phase (C18) | ✅ Good | Load aqueous crude directly onto C18 flash column. |
Module 4: Analytical Challenges
Q: I see nothing on TLC.
A: ACP lacks a UV chromophore.[1]
-
Visualization: Use Ninhydrin (stains amines) or Permanganate (stains oxidizable groups).[1]
-
Note: The free aminocyclopropanol does not stain typically because it decomposes on the silica.[1] You are looking for the amide product.
Q: How do I confirm the structure by NMR?
A: Look for the characteristic AA'BB' system of the cyclopropane ring.[1]
-
1H NMR: The cyclopropyl protons usually appear as multiplets between 0.6 – 1.2 ppm .[1]
-
13C NMR: The quaternary carbon (hemiaminal center) is shifted downfield (~50-60 ppm) compared to standard cyclopropanes.[1]
References
-
Wiseman, J. S., & Abeles, R. H. (1979).[1] Mechanism of inhibition of aldehyde dehydrogenase by cyclopropanone hydrate and the mushroom toxin coprine.[1] Biochemistry.[1][3] Link[1]
- Key Insight: Establishes the instability of the free base and its equilibrium with cyclopropanone.
-
Tottmar, O., & Lindberg, P. (1977).[1] Effects on aldehyde dehydrogenase in vitro and in vivo by coprine, the disulfiram-like constituent of Coprinus atramentarius.[1] Acta Pharmacologica et Toxicologica.[1] Link[1]
-
Wasserman, H. H., et al. (1969).[1] Cyclopropanone reactions.[1][7][8] Accounts of Chemical Research.[1] Link[1]
-
Key Insight: Fundamental chemistry of cyclopropanone equivalents and hemiaminals.[1]
-
Sources
- 1. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 8. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
Navigating the Challenges of 1-Aminocyclopropanol Hydrochloride in Research
A Technical Support Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Aminocyclopropanol hydrochloride. As a Senior Application Scientist, I've observed the unique challenges and opportunities this strained cyclic amino alcohol presents in synthetic and medicinal chemistry. This guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of working with this versatile building block. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Section 1: Core Properties and Stability Considerations
This compound is a white to off-white crystalline solid. Its structure, featuring a strained cyclopropane ring with both an amino and a hydroxyl group, is key to its reactivity and also its potential instability.
| Property | Value | Source |
| Molecular Formula | C₃H₈ClNO | N/A |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Solubility | Soluble in water. | [1] |
| Storage | Store at 2-8°C under an inert atmosphere. Hygroscopic. | [1] |
The primary challenge in working with this compound lies in the inherent strain of the cyclopropane ring, making it susceptible to ring-opening reactions. The presence of both a nucleophilic amino group and a potentially leaving hydroxyl group further complicates its handling.
Section 2: Troubleshooting Guide - A Proactive Approach to Common Experimental Hurdles
This section is formatted in a question-and-answer style to directly address the most common issues encountered during experiments with this compound.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in reactions involving this compound can often be traced back to three primary factors: substrate degradation, side reactions, and suboptimal reaction conditions.
Pillar of Causality: Substrate Degradation
The cyclopropane ring in 1-aminocyclopropanol is electron-rich and sterically strained, making it susceptible to cleavage under harsh conditions.
-
Acid/Base Instability: Both strong acids and bases can catalyze the ring-opening of the cyclopropane. The protonated amine in the hydrochloride salt offers some protection against electrophilic attack, but strong bases can deprotonate the hydroxyl group, initiating ring fragmentation.
-
Thermal Instability: Prolonged heating can also promote decomposition.
Troubleshooting Steps:
-
Reagent Purity Check: Ensure the starting material is pure. Impurities can introduce unwanted side reactions.
-
Reaction Condition Optimization:
-
Temperature Control: Run reactions at the lowest effective temperature. Consider starting at 0°C or even lower and gradually warming to room temperature.
-
pH Management: If the reaction is sensitive to pH, use a buffered system. For reactions requiring a base, use a non-nucleophilic, sterically hindered base to deprotonate the amine without attacking the cyclopropane ring.
-
-
Inert Atmosphere: The amino group can be susceptible to oxidation. Conducting reactions under an inert atmosphere of nitrogen or argon is highly recommended.
Visualizing the Workflow for Yield Optimization
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: I am observing unexpected side products in my reaction mixture. What are they likely to be and how can I minimize their formation?
The formation of side products is often a result of the inherent reactivity of the 1-aminocyclopropanol moiety.
Pillar of Causality: Ring-Opening and Rearrangements
The strained cyclopropane ring can undergo nucleophilic or electrophilic attack, leading to a variety of linear byproducts.
-
Nucleophilic Attack: Nucleophiles can attack one of the cyclopropane carbons, leading to ring opening.
-
Rearrangements: Under certain conditions, the aminocyclopropanol can rearrange to form more stable structures, such as imines or enamines, which can then undergo further reactions.
Troubleshooting Steps:
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a nucleophilic reagent can drive the formation of ring-opened byproducts.
-
Choice of Solvent: The solvent can play a crucial role in stabilizing or destabilizing the cyclopropane ring. Protic solvents may participate in ring-opening pathways. Consider using aprotic solvents.
-
Protecting Group Strategy: If the amino or hydroxyl group is not participating in the desired transformation, consider protecting it. This can prevent side reactions and direct the reactivity towards the desired outcome.
Potential Side Reaction Pathway
Caption: A simplified diagram illustrating a potential side reaction pathway.
Q3: I'm having difficulty purifying my product. What are the best practices for purifying compounds containing the 1-aminocyclopropanol moiety?
Purification can be challenging due to the compound's polarity and potential for degradation on stationary phases.
Pillar of Causality: Polarity and Instability
The presence of both an amino and a hydroxyl group makes 1-aminocyclopropanol and its derivatives quite polar. This can lead to strong interactions with silica gel, potentially causing decomposition.
Troubleshooting Steps:
-
Chromatography Considerations:
-
Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase silica gel.
-
Mobile Phase: Use a mobile phase that is buffered or contains a small amount of a volatile base (like triethylamine) to suppress the interaction of the amine with the stationary phase.
-
-
Crystallization: If the product is a solid, crystallization is often the best method for purification. Experiment with different solvent systems to find one that gives good quality crystals.
-
Extraction: A carefully planned series of aqueous extractions at different pH values can be a powerful tool for separating your product from non-polar impurities and acidic or basic byproducts.
Section 3: Frequently Asked Questions (FAQs)
-
What is the best way to store this compound? Store it in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (argon or nitrogen). It is hygroscopic and should be protected from moisture.[1]
-
How should I handle this compound in the lab? Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Is this compound stable in aqueous solutions? While it is soluble in water, the stability of the cyclopropane ring in aqueous solutions can be pH-dependent. It is advisable to use freshly prepared solutions and to buffer them if they are to be stored for any length of time.
Section 4: Experimental Protocol - A General Guideline for N-Acylation
This protocol provides a general framework for the N-acylation of this compound, a common transformation for this building block.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Base Addition: Cool the solution to 0°C and add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) dropwise. The base will neutralize the hydrochloride and deprotonate the amino group.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., an acid chloride or anhydride) to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization as described in the troubleshooting section.
Workflow for N-Acylation
Sources
Navigating the Chemistry of 1-Aminocyclopropanol Hydrochloride: A Technical Support Guide
Welcome to the Technical Support Center for 1-Aminocyclopropanol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful application of this unique building block in your synthetic endeavors. As Senior Application Scientists, we understand the nuances of working with strained ring systems and aim to equip you with the knowledge to anticipate and overcome potential challenges, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and use of this compound.
Q1: How should I store this compound?
A: this compound is a salt and is generally more stable than its free base form. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture absorption. For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: Do I need to free-base the hydrochloride salt before my reaction?
A: This is a critical and reaction-dependent question. The hydrochloride salt is acidic and will neutralize at least one equivalent of any non-acidic base you add.
-
For reactions requiring a nucleophilic amine (e.g., N-acylation, N-alkylation): Yes, you will almost always need to neutralize the hydrochloride. This is typically done in situ by adding at least two equivalents of a suitable base: one to neutralize the HCl salt and one to act as the base for the reaction itself.
-
For reactions where the amine is not the primary nucleophile: It may be possible to use the salt directly, but this is less common. Careful consideration of the reaction mechanism is required.
Q3: What are the primary safety concerns when working with this compound?
A: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is essential. While specific toxicity data for 1-aminocyclopropanol is not extensively documented, it is prudent to handle it as a potentially hazardous substance. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.
Troubleshooting Guide: Overcoming Common Side Reactions
The strained cyclopropanol ring and the primary amine in this compound present a unique set of reactivity challenges. This section provides a problem-and-solution framework for common issues encountered during its use.
Problem 1: Low Yield or Incomplete Conversion in N-Acylation Reactions
You are attempting to acylate the primary amine with an acyl chloride or anhydride, but your reaction is sluggish or stalls, resulting in a low yield of the desired N-acyl product.
Root Cause Analysis:
-
Insufficient Base: The most common culprit is inadequate neutralization of the hydrochloride salt and the HCl generated during the acylation. Both the starting material's ammonium salt and the newly formed HCl will protonate the amine, rendering it non-nucleophilic.
-
Steric Hindrance: The cyclopropyl group can impart some steric bulk, which may slow down the reaction with very bulky acylating agents.
-
Poor Solubility: The hydrochloride salt may have limited solubility in common aprotic organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.
Solutions:
| Parameter | Recommendation | Rationale |
| Base Selection | Use at least 2.2 equivalents of a non-nucleophilic organic base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM). | One equivalent neutralizes the starting material's HCl salt. The second equivalent scavenges the HCl produced during the reaction with an acyl chloride. A slight excess ensures the reaction medium remains basic. |
| Reaction Temperature | While starting at 0 °C is good practice for controlling exotherms with reactive acyl chlorides, gradually warming the reaction to room temperature or slightly above (e.g., 40 °C) may be necessary to drive the reaction to completion. | Increased temperature can overcome moderate steric hindrance and improve reaction kinetics. |
| Solvent Choice | A polar aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is generally suitable. If solubility is an issue, consider a solvent system that can better dissolve both the starting material and the reagents. | A homogeneous reaction environment maximizes the interaction between reactants. |
| Acylating Agent | If using an anhydride, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction. | DMAP is a highly effective acylation catalyst. |
Experimental Protocol: Optimized N-Acylation
-
Suspend this compound (1.0 eq) in anhydrous DCM (10 mL/mmol).
-
Cool the suspension to 0 °C in an ice bath under an inert atmosphere.
-
Add DIPEA (2.2 eq) dropwise and stir for 15-20 minutes. The mixture should become more homogeneous as the free amine is generated.
-
Slowly add the acyl chloride (1.1 eq) or anhydride (1.1 eq) as a solution in DCM.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and proceed with standard workup and purification.
Problem 2: Formation of Ring-Opened Byproducts
You observe significant formation of impurities that do not contain the cyclopropane ring, often characterized by mass spectra corresponding to the addition of the acyl group and a molecule of water or solvent, and NMR spectra lacking the characteristic cyclopropyl protons.
Root Cause Analysis:
The high ring strain of the cyclopropane ring, particularly with an adjacent hydroxyl group, makes it susceptible to ring-opening reactions under certain conditions. This is the most significant potential side reaction.
-
Acid-Catalyzed Ring Opening: Strong acidic conditions can protonate the cyclopropanol oxygen, facilitating a ring-opening to form a stabilized carbocation, which can then be trapped by nucleophiles (e.g., water, the acylating agent's counter-ion).
-
Base-Mediated Rearrangement: While less common for simple cyclopropanols, strong bases under harsh conditions could potentially lead to rearrangements.
-
Lewis Acid-Catalyzed Ring Opening: If your reaction involves Lewis acids, they can coordinate to the hydroxyl group and promote ring cleavage.
Solutions:
| Parameter | Recommendation | Rationale |
| pH Control | Strictly avoid acidic conditions. Ensure the reaction mixture remains basic throughout the process. Use a sufficient excess of a non-nucleophilic base. | Maintaining a basic environment prevents the protonation of the cyclopropanol oxygen, which is the initiating step for acid-catalyzed ring opening. |
| Temperature | Maintain the lowest effective temperature for the desired reaction. Avoid prolonged heating. | Higher temperatures provide the activation energy for undesired ring-opening pathways. |
| Reagent Purity | Ensure all reagents and solvents are anhydrous and free of acidic impurities. | Adventitious water or acid can initiate the ring-opening cascade. |
| Protecting Groups | For multi-step syntheses where the cyclopropanol might be exposed to harsh conditions, consider protecting the hydroxyl group as a silyl ether (e.g., TBS, TIPS) after N-acylation. | A protecting group can mask the reactivity of the hydroxyl group, preventing its participation in ring-opening reactions. |
Workflow for Minimizing Ring Opening:
Caption: Workflow to prevent ring-opening.
Problem 3: O-Acylation Side Product
In addition to your desired N-acyl product, you isolate a byproduct corresponding to acylation on the hydroxyl group.
Root Cause Analysis:
While the primary amine is generally more nucleophilic than the tertiary alcohol, under certain conditions, O-acylation can compete.
-
Highly Reactive Acylating Agent: Very reactive acylating agents (e.g., acid chlorides of strong acids) can be less selective.
-
Use of DMAP: While catalytic DMAP is excellent for sluggish acylations, it is also a potent catalyst for O-acylation.
-
Reaction Conditions: High temperatures can increase the rate of O-acylation.
Solutions:
| Parameter | Recommendation | Rationale |
| Acylating Agent | Use a less reactive acylating agent, such as an anhydride instead of an acyl chloride, if possible. | Anhydrides are generally less reactive and can offer better selectivity for N-acylation over O-acylation. |
| DMAP Usage | Avoid or minimize the use of DMAP if O-acylation is a significant issue. | The mechanism of DMAP catalysis is effective for both N- and O-acylation. |
| Temperature Control | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | The activation energy for N-acylation is typically lower than for O-acylation, so lower temperatures favor the desired reaction. |
Mechanistic Consideration: N- vs. O-Acylation
Caption: N-acylation vs. O-acylation pathways.
By understanding the inherent reactivity of this compound and anticipating these potential side reactions, you can design more robust experimental protocols, leading to higher yields and purer products. Should you have further questions, our team is always available for consultation.
References
- General N-Acylation Mechanisms: For a comprehensive overview of N-acylation reactions, including the role of bases and catalysts, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."
- Reactivity of Cyclopropanols: While literature specific to 1-aminocyclopropanol is sparse, general principles of cyclopropanol ring-opening can be found in reviews on the chemistry of strained ring systems. A search in chemical databases like SciFinder or Reaxys for "cyclopropanol ring opening" will yield relevant examples.
- Use of Protecting Groups: For detailed information on protecting group strategies for amines and alcohols, consult "Greene's Protective Groups in Organic Synthesis." This resource provides extensive tables on the stability of various protecting groups to a wide range of reaction conditions.
how to improve the yield of reactions involving 1-Aminocyclopropanol hydrochloride
This is a technical support guide designed for advanced organic chemists and drug discovery researchers working with 1-Aminocyclopropanol Hydrochloride (1-ACP[1]·HCl) .
Topic: Optimization of Reaction Yields & Stability Protocols Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Synthesis Division[1]
Executive Summary
This compound (1-ACP[1][2]·HCl) is a unique, high-energy scaffold often used in the synthesis of enzyme inhibitors (e.g., aldehyde dehydrogenase inhibitors like Coprine) and constrained peptidomimetics.[1]
The central challenge: 1-ACP·HCl is the stable salt of a hemiaminal . Upon neutralization, it exists in equilibrium with cyclopropanone and ammonia .[1] If the free base is generated without an immediate electrophilic "trap," the cyclopropane ring will either revert to volatile components or undergo ring-opening polymerization, leading to catastrophic yield loss.[1]
This guide provides the protocols required to handle this equilibrium and maximize yield.
Module 1: The Stability Paradox (Critical Theory)
Before optimizing yield, you must understand why standard amine protocols fail. Unlike a standard primary amine (e.g., cyclopropylamine), 1-ACP is a geminal amino-alcohol.[1]
The Decomposition Equilibrium
When you treat 1-ACP[1]·HCl with a base (e.g., Et₃N) in the absence of a reacting partner, the following equilibrium shifts rapidly to the right:
Figure 1: The decomposition pathway of 1-ACP.[1] Yield loss occurs when the 'Free Hemiaminal' is allowed to equilibrate to Cyclopropanone rather than reacting with the target electrophile.[1]
Module 2: Optimized Coupling Protocols
To improve yield, you must bypass the free-base isolation step.[1] The reaction must occur under "Trap Conditions" where the electrophile captures the amine immediately upon deprotonation.
Protocol A: Amide/Urea Formation (The "Synchronized Trap")
Application: Coupling 1-ACP to activated esters or isocyanates. Target Yield: >85%
Reagents:
-
1-ACP[1]·HCl (1.0 equiv)
-
Electrophile (Acid Chloride, Isocyanate, or Activated Ester) (1.1 equiv)[1]
-
Non-nucleophilic Base (DIEA or NMM) (2.0 - 2.2 equiv)[1]
-
Solvent: Anhydrous DMF or DCM (Strictly dry)
Step-by-Step Workflow:
-
Suspension: Suspend 1-ACP·HCl in anhydrous DCM/DMF at -10°C . It will not dissolve completely.
-
Electrophile Addition: Add the electrophile before the base.
-
Why? This ensures that as soon as a molecule of 1-ACP is deprotonated, it is statistically more likely to hit the electrophile than to revert to cyclopropanone.[1]
-
-
Controlled Neutralization: Add DIEA dropwise over 30 minutes at -10°C.
-
Observation: The suspension will clear as the HCl is scavenged and the amine reacts.
-
-
Reaction: Allow to warm to 0°C (Do not heat above RT). Stir for 2-4 hours.
-
Quench: Quench with dilute aqueous citric acid (pH 4-5) to remove unreacted amine without inducing acid-catalyzed ring opening.[1]
Protocol B: Data Comparison of Coupling Agents
If coupling to a carboxylic acid, the choice of activation agent is critical.
| Coupling Agent | Yield (Typical) | Risk Factor | Recommendation |
| HATU / DIEA | 85-92% | Low | Recommended. Fast kinetics trap the amine before decomposition.[1] |
| EDC / HOBt | 60-70% | Moderate | Slower reaction rate allows some cyclopropanone reversion.[1] |
| Acid Chloride | 40-50% (Variable) | High | HCl generation can trigger acid-catalyzed ring opening (Favorskii-like paths).[1] |
| Mixed Anhydride | 75-80% | Low-Moderate | Good alternative if HATU is too expensive; maintain <0°C strict.[1] |
Module 3: Troubleshooting & FAQs
Q1: I see a significant amount of "ring-opened" byproduct (linear ketone). Why?
Diagnosis: Acid-Catalyzed Ring Opening or Thermal Decomposition.[1] The Science: The cyclopropane ring possesses ~27 kcal/mol of strain energy.
-
Acid Sensitivity: Strong acids can protonate the hydroxyl group, creating a leaving group that facilitates ring opening to form an oxyallyl cation, which is then quenched by solvent.[1]
-
Thermal Sensitivity: Cyclopropanone derivatives can undergo thermal ring opening >40°C. The Fix:
-
Maintain reaction temperature < 20°C .
-
During workup, avoid strong acids (HCl/H₂SO₄).[1] Use Citric Acid or Ammonium Chloride for neutralization.
Q2: My reaction mixture smells strongly of ammonia.
Diagnosis: You have "Free-Based" the reagent without a trap.[1] The Science: As shown in Figure 1, the free hemiaminal is unstable.[1] The smell of ammonia indicates the reagent has reverted to cyclopropanone and NH₃. The Fix: Never add base to 1-ACP·HCl unless the electrophile is already present in the flask.
Q3: The product is water-soluble and lost during extraction.
Diagnosis: 1-ACP derivatives are often small, polar molecules.[1] The Fix:
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
Solvent Choice: Use EtOAc/Isopropanol (3:1) for extraction instead of pure EtOAc or DCM.
-
Alternative: Evaporate DMF directly (high vac) and purify via Reverse Phase (C18) chromatography using water/acetonitrile (no acid modifier if the product is acid-sensitive).
Module 4: Mechanistic Visualization (Graphviz)
The following diagram illustrates the "Safe Zone" for reaction versus the pathways that lead to yield loss.
Figure 2: The "Trap" mechanism.[1] Yield is determined by the speed of the electrophilic attack vs. the rate of hemiaminal reversion.[1]
References & Authority[1][3][4][5][6][7][8]
-
Cyclopropanone Chemistry & Hemiaminal Stability:
-
Mechanism of 1-Aminocyclopropanol (Coprine) Action:
-
Peptide Coupling Optimization (HATU vs EDC):
Disclaimer: This guide assumes the user is trained in handling hazardous chemical reagents. 1-Aminocyclopropanol derivatives may be biologically active (ALDH inhibitors).[1] Handle with appropriate PPE.[2][3]
Sources
dealing with low solubility of 1-Aminocyclopropanol hydrochloride
Last Updated: 2026-02-01
Welcome to the technical support center for 1-Aminocyclopropanol hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges associated with the handling and solubility of this valuable chemical building block. Our goal is to provide practical, scientifically-grounded solutions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the salt form of a synthetically important cyclopropyl-containing amino alcohol. The cyclopropane ring introduces conformational rigidity, a feature highly sought after in medicinal chemistry to enhance the binding affinity and selectivity of drug candidates for their biological targets. Its parent compound class, aminocyclopropanes, are precursors for various complex molecules and are studied for their potential biological activities, including acting as NMDA receptor agonists.[1][2]
Q2: Why is this compound supplied as a hydrochloride (HCl) salt?
Amines are often converted into their hydrochloride salts for several practical reasons. The salt form typically exhibits greater stability at room temperature, is less odorous, and is often a crystalline solid, which makes it easier to handle, weigh accurately, and store compared to the free base form.[3][4] From a chemical standpoint, the protonated amine in the salt is less susceptible to oxidation. The primary trade-off for this enhanced stability is often a significant change in solubility characteristics, particularly in organic solvents.[3]
Q3: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of a compound is the first step in successful experimental design. Below is a summary of key data points. Note that some data pertains to the closely related and well-documented 1-Aminocyclopropane-1-carboxylic acid hydrochloride, which shares a similar structural motif.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈ClNO | - |
| Molecular Weight | 109.55 g/mol | - |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | ~231 °C (decomposes) | [5] |
| Storage Conditions | 2-8°C, desiccated, protected from light | [5] |
| Hygroscopicity | Hygroscopic; absorbs moisture from the air | [5] |
Q4: What is the general solubility profile of this compound?
The ionic nature of the hydrochloride salt dictates its solubility. The protonated amine and chloride counter-ion make the molecule highly polar, favoring polar solvents.
| Solvent Type | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water, PBS, Ethanol, Methanol | High to Moderate | The ionic salt can readily interact with polar protic solvents capable of hydrogen bonding. Solubility in aqueous buffers is generally good.[5][6] |
| Polar Aprotic | DMSO, DMF | Low to Moderate | While polar, these solvents are less effective at solvating the dissociated ions compared to water. Slight solubility in DMSO is reported for related compounds.[7] |
| Nonpolar Aprotic | Dichloromethane (DCM), Diethyl Ether, Hexanes, Toluene | Insoluble | The high polarity and ionic character of the salt are incompatible with nonpolar solvents, leading to very poor solubility or complete insolubility.[8] |
Troubleshooting Guide: Common Solubility Issues
Problem 1: The compound will not dissolve in my aqueous buffer for an in vitro assay.
Q: I am trying to prepare a 10 mM stock solution of this compound in Phosphate-Buffered Saline (PBS) at pH 7.4, but it remains a suspension. What's going wrong?
A: This is a common kinetic and thermodynamic challenge. While amine hydrochlorides are generally water-soluble, the dissolution rate can be slow, and high concentrations can exceed the intrinsic solubility limit.
Causality: The dissolution process involves breaking the crystal lattice energy of the solid. This can be a kinetically slow process. Furthermore, dissolving an acidic salt like this one can slightly lower the pH of a weakly buffered solution, which can, in turn, affect solubility.
Solutions, from simplest to most complex:
-
Mechanical & Thermal Agitation: Before altering the formulation, always attempt to overcome the kinetic barrier.
-
Vortexing: Vigorously mix the solution.
-
Sonication: Use a bath sonicator for 10-15 minute intervals. This uses high-frequency sound waves to break apart solid particles and accelerate dissolution.[1][9]
-
Gentle Warming: Warm the solution to 30-40°C. Do not boil, as this may risk thermal degradation.[1]
-
-
Verify pH: Ensure your buffer has sufficient capacity. After adding the compound, re-check the pH. If it has dropped significantly, adjust it back to the target pH with a small amount of dilute NaOH. The solubility of ionizable compounds is highly pH-dependent.[10]
-
Use of Co-solvents (Use with Caution): If the above methods fail and your assay can tolerate it, a small percentage of an organic co-solvent can be used.
-
DMSO/Ethanol: Prepare a highly concentrated stock (e.g., 100 mM) in 100% DMSO or ethanol. Then, perform a serial dilution into your aqueous buffer. Crucially, ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid artifacts and toxicity. [11][12] Be aware that adding an organic solution to an aqueous buffer can sometimes cause the compound to precipitate if the final solution cannot support its solubility (a common issue known as "crashing out").[11]
-
-
Final Filtration: Once dissolved, it is best practice to filter your stock solution through a 0.22 µm syringe filter.[1] This removes any micro-particulates that failed to dissolve, ensuring you are working with a true solution and preventing issues with precipitation or inaccurate concentrations downstream.[13]
Problem 2: The compound precipitates from my organic reaction mixture.
Q: I need to use 1-Aminocyclopropanol in a peptide coupling reaction in Dichloromethane (DCM), but the hydrochloride salt is insoluble. How can I get it into the organic phase?
A: You must convert the hydrochloride salt to its neutral "free base" form. The ionic salt is fundamentally incompatible with nonpolar organic solvents.
Causality: The strong ionic bond between the protonated ammonium cation (R-NH₃⁺) and the chloride anion (Cl⁻) makes the molecule behave like a salt—polar and insoluble in nonpolar organic media. To achieve solubility, you must neutralize the charge by removing the proton from the nitrogen atom.[4][14]
Solution: Conversion to the Free Base
This can be done in a separate step or in situ (in the reaction vessel).
-
Method 1: In Situ Neutralization (Recommended for most applications):
-
This is the most common and efficient method for reactions like amidations or couplings.
-
Mechanism: An organic-soluble base is added directly to the reaction mixture. This base is strong enough to deprotonate the aminocyclopropanol hydrochloride but is often chosen to not interfere with the main reaction.
-
See Protocol 2 below for a detailed step-by-step guide.
-
-
Method 2: Aqueous Work-up and Extraction (For isolating the pure free base):
-
Dissolve the hydrochloride salt in water.
-
Add a mild aqueous base (e.g., saturated sodium bicarbonate solution) dropwise until the solution becomes basic (pH > 8).[15]
-
Extract the neutral free base into an organic solvent like DCM or Ethyl Acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Caution: The isolated free base may be less stable than the HCl salt and should be used promptly or stored under an inert atmosphere at low temperatures.
-
Problem 3: I'm observing inconsistent results in my high-throughput screen (HTS).
Q: My dose-response curves are not sigmoidal, and the results vary between plates. Could this be related to the compound's solubility?
A: Absolutely. Poor solubility is a primary cause of unreliable and non-reproducible data in biological assays.
Causality: If your compound is not fully dissolved in the stock solution (e.g., DMSO) or precipitates upon dilution into the aqueous assay buffer, the actual concentration of the compound that the cells or enzyme is exposed to will be much lower than the theoretical concentration. This leads to artificially low potency, high variability, and poor data quality.[12]
Solutions & Best Practices:
-
Confirm Stock Solution Integrity: Do not assume your compound is dissolved in DMSO just because you can't see particles. For critical applications, determine the thermodynamic solubility.[16] At a minimum, visually inspect your stock solution against a bright light for any Tyndall effect (light scattering by fine particles).
-
Optimize Dilution Protocol: When diluting a DMSO stock into an aqueous buffer, add the DMSO stock to the buffer while vortexing, not the other way around. This rapid dispersal can help prevent localized high concentrations that lead to precipitation.[12]
-
Use Assay Media for Dilutions: Whenever possible, perform the final dilution steps directly into the complete assay media. Components like serum proteins (e.g., BSA or FBS) can act as solubilizing agents and help maintain compound solubility.[12]
-
Pre-incubation Check: Before adding your compound solutions to cells, let them sit at the final concentration and temperature for a short period (e.g., 15-30 minutes) and visually inspect for any signs of precipitation.
Key Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
Objective: To prepare a clear, filtered 10 mM aqueous stock solution of this compound.
-
Calculation: Weigh out the required mass of this compound (MW = 109.55 g/mol ). For 10 mL of a 10 mM solution, you will need 10.96 mg. Use an analytical balance for accuracy.[17]
-
Initial Slurry: Add the weighed solid to a sterile, appropriate-sized container (e.g., a 15 mL conical tube). Add approximately 80% of the final desired volume of your aqueous buffer (e.g., 8 mL of PBS).
-
Dissolution:
-
Cap the tube and vortex vigorously for 1 minute.
-
Place the tube in a bath sonicator for 15 minutes.
-
If solids persist, place the tube in a water bath at 37°C for 15 minutes, with intermittent vortexing.
-
Repeat sonication and warming steps as needed. The solution should become completely clear.
-
-
Volume Adjustment & Filtration:
-
Once dissolved, allow the solution to cool to room temperature.
-
Bring the solution to the final volume (10 mL) with your buffer.
-
Draw the solution into a syringe and attach a 0.22 µm sterile syringe filter (e.g., PVDF or PES).
-
Filter the solution into a new sterile, labeled storage tube. This step is critical to remove any undissolved microcrystals.[1]
-
-
Storage: Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in water are typically stable for at least one month at -20°C.[9]
Protocol 2: In Situ Conversion to Free Base for Organic Synthesis
Objective: To use this compound in a DCM-based reaction by neutralizing it within the reaction vessel.
-
Setup: To a dry, oven-flamed flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).
-
Suspension: Add the anhydrous organic solvent (e.g., Dichloromethane, THF). The salt will not dissolve and will form a suspension.
-
Base Addition: Add a suitable organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Stoichiometry: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the base to ensure complete neutralization of the HCl salt.
-
Rationale: The organic base reacts with the hydrochloride salt, forming the neutral (soluble) free amine and the corresponding ammonium hydrochloride salt of the organic base (e.g., triethylammonium chloride). R-NH₃⁺Cl⁻ (insoluble) + Et₃N → R-NH₂ (soluble) + Et₃NH⁺Cl⁻ (often precipitates)
-
-
Stirring: Stir the suspension at room temperature for 30-60 minutes. You may observe the initial solid dissolving and potentially a new, finer precipitate (the triethylammonium chloride) forming.
-
Reaction: The free amine is now present and soluble in the organic solvent. You can proceed by adding your other reagents (e.g., acyl chloride, activated carboxylic acid) to the flask to carry out the desired reaction. The triethylammonium chloride byproduct is typically removed during the subsequent aqueous work-up.
Visualized Workflows and Concepts
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Effect of chemical form on solubility in different solvent types.
References
-
ChemBK. (2024, April 10). 1-Aminocyclopropane-1-Carboxylic Acid Hydrochloride. Retrieved February 1, 2026, from [Link]
-
Wikipedia. (2023, May 22). 1-Aminocyclopropane-1-carboxylic acid. Retrieved February 1, 2026, from [Link]
-
Vanderstraeten, L., & Van Der Straeten, D. (2017). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 8, 1602. [Link]
-
Mohammed, B. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Retrieved February 1, 2026, from [Link]
-
Stauffer, J., & Wang, Q. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]
-
Sciencemadness Discussion Board. (2011, July 19). Solubility of organic amine salts. Retrieved February 1, 2026, from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved February 1, 2026, from [Link]
-
Carrell, H. L., et al. (2010). Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction. Archives of Biochemistry and Biophysics, 505(1), 73–83. [Link]
-
Chemistry LibreTexts. (2022, August 23). The Effects of pH on Solubility. Retrieved February 1, 2026, from [Link]
-
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved February 1, 2026, from [Link]
-
Agilent. (n.d.). Dissolution Failure Investigation. Retrieved February 1, 2026, from [Link]
-
Nick, T. (2021, October 21). How to Make Accurate Stock Solutions. Bitesize Bio. Retrieved February 1, 2026, from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- Apelblat, A., & Manzurola, E. (2001). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
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Chemistry LibreTexts. (2022, February 18). Chemical Properties of Amines. Bases and Salt Formation. Retrieved February 1, 2026, from [Link]
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Reddit. (2011). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved February 1, 2026, from [Link]
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Agilent Technologies. (n.d.). Dissolution Failure Investigation. Retrieved February 1, 2026, from [Link]
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Thabit, S. S. (2021, December 21). Solubility of drugs in ethanol and dmso. ResearchGate. Retrieved February 1, 2026, from [Link]
- Li, Q., & La, Y. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(13-14), 650-655.
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identifying and removing contaminants from 1-Aminocyclopropanol hydrochloride
Welcome to the comprehensive technical support guide for 1-Aminocyclopropanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this valuable compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and removal of contaminants, ensuring the integrity of your experiments and products.
Section 1: Understanding Potential Contaminants
The purity of this compound is paramount for its successful application. Contaminants can arise from various stages, including synthesis, storage, and handling. Understanding the origin of these impurities is the first step toward effective identification and removal.
FAQ 1: What are the likely contaminants in my this compound sample?
Based on common synthetic routes for aminocyclopropane derivatives, potential contaminants can be categorized as follows:
-
Starting Materials and Reagents: Incomplete reactions can leave residual starting materials. For instance, syntheses involving 1,2-dihaloethanes and nitroacetate derivatives may result in traces of these precursors in the final product.[1]
-
Reaction Byproducts: The synthetic pathway can generate various byproducts. For example, methods employing a Curtius or Hofmann rearrangement may introduce urea or other related byproducts.
-
Solvents: Residual solvents used during synthesis and purification are common impurities.
-
Degradation Products: this compound can degrade over time, especially with improper storage. Hydrolysis and oxidation are potential degradation pathways.
Table 1: Summary of Potential Contaminants and Their Origins
| Contaminant Category | Specific Examples | Likely Origin |
| Starting Materials | 1,2-dichloroethane, 1,2-dibromoethane, nitroacetic acid esters | Incomplete reaction during cyclopropane ring formation[1] |
| Byproducts | Urea derivatives, isocyanates | Curtius or Hofmann rearrangement side reactions |
| Cyclopropane-1,1-dicarboxylic acid | Incomplete conversion or side reaction in certain synthetic routes[2] | |
| Reagents | Phthalimide derivatives | Use of protecting groups during synthesis[3] |
| Solvents | Ethanol, Methanol, Dichloromethane, Diethyl ether | Synthesis and purification steps |
| Degradation Products | Ring-opened products, oxidation products | Exposure to moisture, air, or light |
Section 2: Identifying Contaminants
Accurate identification of contaminants is crucial for selecting the appropriate purification strategy. A multi-pronged analytical approach is often necessary for a comprehensive purity assessment.
FAQ 2: Which analytical techniques are best for identifying impurities in this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (MS) detection is a powerful tool for separating and quantifying impurities. A reverse-phase C18 column is often suitable.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities, such as residual solvents. Derivatization may be necessary to analyze the non-volatile components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation of the main component and any significant impurities. Comparing the spectra of your sample to a known standard is a direct way to assess purity.
-
Mass Spectrometry (MS): When coupled with a separation technique like HPLC or GC, MS provides molecular weight information that is critical for identifying unknown contaminants.
Experimental Workflow: Contaminant Identification
Caption: Workflow for identifying contaminants in this compound.
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a general starting point for developing an HPLC-UV method for this compound. Method optimization will be necessary for your specific instrumentation and sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.
Section 3: Removing Contaminants
Once identified, contaminants can be removed through various purification techniques. The choice of method depends on the nature of the impurities and the desired purity level.
FAQ 3: How can I purify my this compound?
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid sample. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at lower temperatures.
-
Flash Chromatography: For larger quantities or when dealing with multiple impurities with different polarities, flash chromatography can be an efficient purification method. Due to the polar and basic nature of the amine, a modified stationary phase or the addition of a modifier to the mobile phase may be necessary to achieve good separation.
-
Extraction: Liquid-liquid extraction can be used to remove impurities with significantly different solubility properties. For example, washing a solution of the hydrochloride salt with a non-polar organic solvent can remove non-polar impurities.
Experimental Workflow: Purification Strategy
Caption: Decision tree for the purification of this compound.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Screen various solvents and solvent mixtures (e.g., isopropanol/water, ethanol/diethyl ether) to find a system where the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your impure sample and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Section 4: Stability and Storage
Proper storage is critical to maintain the purity and integrity of this compound.
FAQ 4: What are the recommended storage conditions for this compound?
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use a tightly sealed, light-resistant container to protect from moisture and light.
-
Handling: As an amino alcohol, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[5]
FAQ 5: How stable is this compound in solution?
The stability of this compound in solution can be pH-dependent. Aqueous solutions may be susceptible to microbial growth and should be prepared fresh or sterile-filtered and stored under refrigeration for short periods. For longer-term storage, consider preparing aliquots and freezing them. Be aware that repeated freeze-thaw cycles can lead to degradation. A forced degradation study, involving exposure to acidic, basic, oxidative, and photolytic stress, can provide a comprehensive understanding of the compound's stability profile.[6]
References
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1-Aminocyclopropane-1-carboxylic acid. Wikipedia. Accessed January 31, 2026. [Link]
-
Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. PubMed. Accessed January 31, 2026. [Link]
- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase. PMC. Accessed January 31, 2026. [Link]
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Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. Accessed January 31, 2026. [Link]
-
Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. ResearchGate. Accessed January 31, 2026. [Link]
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Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office. Accessed January 31, 2026. [Link]
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Chemical Storage. Environmental Health and Safety | Hazardous Materials. Accessed January 31, 2026. [Link]
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Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. ResearchGate. Accessed January 31, 2026. [Link]
- Process for preparing 1-aminocyclopropane-1-carboxylic acid.
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1-Aminocyclopropane-1-carboxylic acid | C4H7NO2. PubChem. Accessed January 31, 2026. [Link]
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Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis. Accessed January 31, 2026. [Link]
- Preparation of esters of cyclopropane-1,1-dicarboxylic acid.
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How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Accessed January 31, 2026. [Link]
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Specific Chemical Handling and Storage. UW-Milwaukee. Accessed January 31, 2026. [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Accessed January 31, 2026. [Link]
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Inactivation of 1-aminocyclopropane-1-carboxylate oxidase involves oxidative modifications. PubMed. Accessed January 31, 2026. [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. Accessed January 31, 2026. [Link]
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An Overview of Degradation Strategies for Amitriptyline. MDPI. Accessed January 31, 2026. [Link]
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Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. PubMed. Accessed January 31, 2026. [Link]
-
Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. Walsh Medical Media. Accessed January 31, 2026. [Link]
- Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
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Guidelines for Chemical Storage. Chapman University. Accessed January 31, 2026. [Link]
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The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal. Accessed January 31, 2026. [Link]
-
Recrystallization-1.pdf. University of Rochester. Accessed January 31, 2026. [Link]
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DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC AND HPLC METHODS FOR SIMULTANEOUS ESTIMATION OF PROPRA. McMed International. Accessed January 31, 2026. [Link]
-
Mechanistic studies of 1-aminocyclopropane-1-carboxylic acid oxidase: single turnover reaction. PubMed. Accessed January 31, 2026. [Link]
-
Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress. PMC. Accessed January 31, 2026. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Accessed January 31, 2026. [Link]
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interference of 1-Aminocyclopropanol hydrochloride in biological assays
Introduction
Welcome to the technical support guide for 1-Aminocyclopropanol hydrochloride (ACP-HCl). As a cyclic amino alcohol, ACP-HCl possesses a unique strained ring system and a primary amine, making it a valuable building block in synthetic chemistry and a subject of interest in biological research. However, these same chemical features can be a source of unexpected interference in a variety of biological assays.
This guide is designed for researchers, scientists, and drug development professionals to anticipate, diagnose, and troubleshoot potential assay artifacts caused by ACP-HCl. We will move beyond simple protocol steps to explain the underlying chemical and biological mechanisms of interference, empowering you to generate reliable and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it reactive?
This compound is the salt form of a small, cyclic molecule containing a cyclopropane ring, a hydroxyl group, and a primary amine. Its potential for interference stems from two key features:
-
Primary Amine (-NH₂): This group is nucleophilic and can react with a wide range of electrophilic reagents commonly found in assay kits, such as aldehydes, quinones, and activated esters (e.g., NHS esters).[1] This can lead to the consumption of assay reagents or the formation of colored or fluorescent adducts.
-
Strained Cyclopropane Ring: While generally stable, cyclopropane rings can be susceptible to opening under certain enzymatic or harsh chemical conditions, which could potentially generate reactive species.[2]
Q2: Can ACP-HCl interfere with my spectrophotometer or fluorometer readings?
Yes, direct interference is possible. While ACP-HCl itself does not significantly absorb light in the visible spectrum, it can react with assay components to form new molecules that do. For example, primary amines are known to react with reagents like 2,3,5,6-tetrachloro-1,4-benzoquinone (a class of compound used in some colorimetric assays) to produce highly colored derivatives.[3]
Troubleshooting Steps:
-
Run a "reagent blank" containing ACP-HCl, your assay buffer, and all detection reagents, but without the biological sample (e.g., enzyme or cells).
-
Scan the absorbance or fluorescence spectrum of this blank.
-
A significant signal in the absence of your biological target strongly suggests direct chemical interference.
Q3: My enzyme assay shows unexpected inhibition (or activation). Could ACP-HCl be the cause?
Absolutely. There are several potential mechanisms:
-
Competitive Inhibition: If your enzyme's natural substrate is structurally similar to ACP-HCl (e.g., enzymes that process other small amino acids or cyclopropyl compounds like ACC deaminase), ACP-HCl could act as a competitive inhibitor by binding to the active site.[2][4]
-
Non-specific Inhibition via Reactivity: The primary amine of ACP-HCl could react with critical residues (like lysine or cysteine) on the enzyme surface, altering its conformation and activity. This is a common mechanism for pan-assay interference compounds (PAINS).[5][6]
-
Reaction with Cofactors: For enzymes requiring cofactors like pyridoxal-5'-phosphate (PLP), the amine group on ACP-HCl can react with the cofactor's aldehyde group, effectively sequestering it and inhibiting the enzyme.[2]
Part 2: Troubleshooting Guide: Specific Assay Types
This section provides structured troubleshooting workflows for common assay platforms.
Scenario 1: Inconsistent Results in Cell-Based Viability Assays (e.g., MTT, AlamarBlue)
You are testing the effect of a new compound series containing a cyclopropane moiety and are using ACP-HCl as a negative control. You observe a dose-dependent decrease in cell viability with ACP-HCl alone, which is unexpected.
Many cell viability assays rely on cellular redox activity. The observed effect may not be true cytotoxicity but rather chemical interference with the assay chemistry. For example, ACP-HCl could potentially reduce the assay dye directly or alter the redox environment of the culture medium.
Caption: Troubleshooting workflow for cell-based assay interference.
-
Preparation: Prepare a dilution series of ACP-HCl in your standard cell culture medium (e.g., DMEM + 10% FBS) at the same concentrations used in your experiment.
-
Plate Setup: Add these solutions to wells of a microplate without cells. Also include a "medium only" control.
-
Reagent Addition: Add your viability reagent (e.g., MTT, resazurin) to all wells according to the manufacturer's protocol.
-
Incubation: Incubate the plate for the standard duration (e.g., 1-4 hours) under normal culture conditions (37°C, 5% CO₂).
-
Readout: Measure the absorbance or fluorescence.
-
Analysis: If you observe a concentration-dependent change in signal in the cell-free wells containing ACP-HCl, it confirms direct chemical interference with the assay components.
Scenario 2: False Positives in Hypochlorite-Based Assays
You are quantifying a biomarker using an assay that involves an oxidation step with sodium hypochlorite (NaOCl), similar to the classic assay for 1-aminocyclopropane-1-carboxylic acid (ACC).[7][8][9] Your ACP-HCl negative control shows a strong positive signal.
Primary and secondary amines are known to react with hypochlorite.[7][8][9] This reaction can produce volatile products or compounds that interfere with downstream detection steps. In the specific case of the ACC assay, extraneous amines reduce the yield of ethylene from ACC, causing negative interference, but can also produce ethylene from other contaminants like ethanol, causing positive interference.[7][9] Given its primary amine, ACP-HCl is a prime candidate for this type of interference.
Caption: Potential reaction of ACP-HCl with hypochlorite reagents.
| Strategy | Principle | Protocol Summary | Considerations |
| Sample Cleanup | Remove ACP-HCl before adding the oxidizing reagent. | Use solid-phase extraction (SPE) with a cation exchange resin to bind the amine, or HPLC to separate the analyte of interest from ACP-HCl. | Requires method development; may not be suitable for high-throughput screening. |
| Alternative Chemistry | Use a detection method that does not involve harsh oxidation. | Explore derivatization of your analyte with a fluorescent tag (e.g., fluorescamine, OPA) followed by HPLC, or use a specific antibody-based method (ELISA).[1] | Requires a completely different assay platform. |
| Kinetic Analysis | The interference reaction may have a different rate than the true reaction. | Take multiple readings over time. If the signal from the ACP-HCl control appears instantly while the true signal develops slowly, you may be able to subtract the initial "blank" reading. | Only works if reaction kinetics are favorable.[10] |
Part 3: Best Practices and Control Experiments
To ensure the integrity of your data when working with potentially reactive compounds like ACP-HCl, incorporate the following controls into your experimental design.
Mandatory Controls for Any New Assay
-
Compound-Only Control (No Target):
-
Purpose: To detect direct interference with assay reagents (color, fluorescence, light scattering).
-
Setup: All assay components + ACP-HCl, minus the biological target (enzyme, cells, etc.).
-
-
No-Compound Control (Vehicle Only):
-
Purpose: To establish the baseline signal and normal behavior of the assay.
-
Setup: All assay components + vehicle (e.g., DMSO, PBS), including the biological target.
-
-
Positive and Negative Controls:
-
Purpose: To confirm the assay is performing within its expected dynamic range.
-
Setup: Use a known inhibitor (positive control) and an inert compound (negative control) to validate the assay response.
-
-
Counter-Screen (for enzyme assays):
-
Purpose: To assess selectivity and rule out non-specific reactivity.
-
Setup: Test ACP-HCl against an unrelated enzyme, preferably one that operates via a different mechanism. Activity in both assays suggests non-specific interference.[5]
-
By systematically applying these troubleshooting guides and control experiments, you can confidently identify and mitigate the interference of this compound, ensuring the accuracy and validity of your research findings.
References
-
Honma, M., & Shimomura, T. (1978). Metabolism of 1-Aminocyclopropane-1-carboxylic Acid. Agricultural and Biological Chemistry, 42(10), 1825-1831. Available at: [Link]
-
Nieder, M., Yip, W. K., & Yang, S. F. (1986). Interferences and specificity of the 1-aminocyclopropane-1-carboxylic Acid assay with the hypochlorite reagent. Plant Physiology, 81(1), 156–160. Available at: [Link]
-
Dahlin, J. L., Walters, M. A., & Baell, J. B. (2014). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 9(9), 1940-1951. Available at: [Link]
-
Saitman, A., et al. (2014). False-positive interferences of common urine drug screen immunoassays: a review. Journal of analytical toxicology, 38(7), 387–396. Available at: [Link]
-
Naina, M., et al. (2021). Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress. Frontiers in Plant Science, 12, 707929. Available at: [Link]
-
Li, Y., et al. (2012). Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction. Journal of Biological Chemistry, 287(47), 39848–39857. Available at: [Link]
-
Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Nieder, M., Yip, W. K., & Yang, S. F. (1986). Interferences and Specificity of the 1-Aminocyclopropane-1-Carboxylic Acid Assay with the Hypochlorite Reagent. ResearchGate. Available at: [Link]
-
Glick, B. R. (2005). Reaction mechanisms of the bacterial enzyme 1-aminocyclopropane-1-carboxylate deaminase. Biotechnology advances, 23(3), 243–251. Available at: [Link]
-
Nieder, M., Yip, W. K., & Yang, S. F. (1986). Interferences and Specificity of the 1-Aminocyclopropane-1-Carboxylic Acid Assay with the Hypochlorite Reagent. Plant Physiology, 81(1), 156-160. Available at: [Link]
-
Xu, F., et al. (2015). Strong Negative Interference by Calcium Dobesilate in Sarcosine Oxidase Assays for Serum Creatinine Involving the Trinder Reaction. Clinical chemistry, 61(11), 1391–1399. Available at: [Link]
-
Jia, Y. J., et al. (1999). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. Bioscience, biotechnology, and biochemistry, 63(3), 525–530. Available at: [Link]
-
Li, C., et al. (2021). A new method for anti-negative interference of calcium dobesilate in serum creatinine enzymatic analysis. Journal of clinical laboratory analysis, 35(7), e23839. Available at: [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
Promega Connections. (2012). Considerations for Successful Cell-Based Assays III: Treatment Parameters. Retrieved from [Link]
-
Talluri, M. V., et al. (2014). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Tropical Journal of Pharmaceutical Research, 13(9), 1439-1445. Available at: [Link]
-
ChemBK. (n.d.). 1-Aminocyclopropane-1-Carboxylic Acid Hydrochloride. Retrieved from [Link]
-
Saitman, A., et al. (2014). False-positive interferences of common urine drug screen immunoassays: a review. Journal of analytical toxicology, 38(7), 387–396. Available at: [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
ResearchGate. (n.d.). 'False-Positive' and 'False-Negative' Test Results in Clinical Urine Drug Testing. Retrieved from [Link]
-
Dahlin, J. L., et al. (2014). The Ecstasy and Agony of Assay Interference Compounds. ACS chemical biology, 9(9), 1940–1951. Available at: [Link]
-
iChemical. (n.d.). 1-Aminocyclopropanemethanol hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]
-
El-Didamony, A. M. (2008). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. International Journal of Biomedical Science, 4(1), 69–75. Available at: [Link]
-
El-Gindy, A., et al. (2009). spectrophotometric micro determination of meclizine hydrochloride in their pharmaceutical formulations and spiked plasma. ResearchGate. Available at: [Link]
Sources
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- 3. A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction mechanisms of the bacterial enzyme 1-aminocyclopropane-1-carboxylate deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferences and specificity of the 1-aminocyclopropane-1-carboxylic Acid assay with the hypochlorite reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. promegaconnections.com [promegaconnections.com]
storage conditions to prevent degradation of 1-Aminocyclopropanol hydrochloride
Welcome to the technical support center for 1-Aminocyclopropanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable research compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: Understanding the Molecule
This compound is a unique small molecule containing a strained cyclopropane ring, a primary amine, and a hydroxyl group. This combination of functional groups makes it an interesting building block in medicinal chemistry and a useful tool for biological research. However, the inherent ring strain and the presence of reactive functional groups also make it susceptible to degradation if not handled and stored correctly. This guide provides the foundational knowledge to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it is crucial to store it under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Storing at refrigerated temperatures minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Although stable in air for short periods, long-term storage under an inert atmosphere prevents slow oxidation. |
| Container | Tightly sealed, amber glass vial | Protects the compound from moisture and light. Amber glass is recommended to prevent photodegradation. |
| Environment | Dry location (desiccator) | The hydrochloride salt is hygroscopic, meaning it readily absorbs moisture from the air.[1] |
Q2: Is this compound hygroscopic? What happens if it absorbs water?
Yes, this compound is hygroscopic.[1] When exposed to humidity, it can absorb water from the atmosphere, leading to several issues:
-
Physical Changes: The powder may clump together or "cake," making it difficult to weigh accurately for your experiments. In high humidity, it may even deliquesce (dissolve in the absorbed water).
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to a decrease in purity and potency over time.
-
Inaccurate Concentrations: If the compound has absorbed a significant amount of water, the actual mass of the active compound will be lower than the weighed mass, leading to errors in solution preparation.
Q3: How should I prepare solutions of this compound?
For optimal stability in solution, consider the following:
-
Solvent Selection: Use anhydrous solvents whenever your experimental protocol allows. If using aqueous buffers, prepare them fresh and consider degassing to remove dissolved oxygen.
-
Storage of Stock Solutions: If you need to store stock solutions, it is recommended to aliquot them into single-use volumes and store them at -20°C or -80°C. For aqueous solutions, flash-freezing in liquid nitrogen before storage can prevent the formation of ice crystals that may promote degradation. Limit freeze-thaw cycles.
Q4: What are the likely degradation pathways for this compound?
While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on the chemistry of cyclopropylamines and other amine hydrochlorides:
-
Oxidation: The primary amine is susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions.
-
Ring Opening: The strained cyclopropane ring can undergo cleavage under certain conditions, such as in the presence of strong acids or upon reaction with certain nucleophiles or electrophiles.
-
Thermal Decomposition: At elevated temperatures, amine hydrochlorides can decompose, potentially leading to the loss of HCl and subsequent reactions of the free amine.[2] Decomposition products may include carbon and nitrogen oxides.[3]
-
Photodegradation: Exposure to UV or even visible light can promote the degradation of amine-containing compounds.[4][5]
The following diagram illustrates a simplified overview of potential degradation triggers.
Caption: Potential triggers for the degradation of this compound.
Troubleshooting Guide
This section addresses common problems that researchers may encounter when working with this compound.
Problem 1: The solid material appears clumped or discolored.
-
Potential Cause: The material has likely been exposed to moisture and/or air. Clumping is a direct result of water absorption due to the compound's hygroscopic nature. Discoloration (e.g., yellowing or browning) can be a sign of oxidation.
-
Recommended Actions:
-
Assess the extent of degradation: If the discoloration is minor, the compound may still be usable for non-critical applications. However, for sensitive experiments, it is highly recommended to use a fresh, unopened vial.
-
Purity Check: If you have access to analytical instrumentation, you can check the purity of the material using techniques like HPLC with a UV or MS detector, or NMR spectroscopy.
-
Future Prevention: Always store the compound in a desiccator over a suitable desiccant (e.g., silica gel, Drierite™) at 2-8°C. After opening, flush the vial with an inert gas like argon or nitrogen before resealing.
-
Problem 2: The compound is difficult to dissolve.
-
Potential Cause:
-
Incorrect Solvent: this compound is expected to be soluble in water and polar protic solvents. Its solubility in nonpolar organic solvents is likely to be low.
-
Low Temperature: Solubility generally decreases at lower temperatures.
-
Degradation: The presence of insoluble degradation products could be a factor.
-
-
Recommended Actions:
-
Verify Solvent Choice: Ensure you are using an appropriate solvent. For aqueous solutions, solubility should be high.
-
Gentle Warming and Sonication: Gently warm the solution and/or use a sonicator to aid dissolution. Avoid excessive heat, which could accelerate degradation.
-
Fresh Material: If solubility issues persist, try using a fresh vial of the compound.
-
Problem 3: Inconsistent experimental results or loss of biological activity.
-
Potential Cause: This is a strong indicator of compound degradation. The active this compound has likely degraded into inactive or less active byproducts.
-
Recommended Actions:
-
Use Freshly Prepared Solutions: Always prepare solutions immediately before use. Do not store solutions for extended periods unless stability data for your specific conditions is available.
-
Review Handling and Storage Procedures: Ensure that both the solid compound and your solutions are being handled and stored according to the recommendations in this guide.
-
Purity Analysis of the Solid: If possible, analyze the purity of the solid material from the vial you are using. This can confirm if the starting material has degraded. An ion chromatography method has been described for the related compound cyclopropylamine and could potentially be adapted.[6]
-
The following workflow can help you troubleshoot issues with this compound.
Sources
quality control parameters for 1-Aminocyclopropanol hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the quality control of 1-Aminocyclopropanol hydrochloride. It addresses common experimental challenges through troubleshooting guides and frequently asked questions, ensuring scientific integrity and practical, field-proven insights.
Introduction
This compound, a derivative of the non-proteinogenic amino acid 1-aminocyclopropanecarboxylic acid (ACC), is a valuable building block in medicinal chemistry and drug discovery.[1] Its rigid cyclopropyl scaffold offers unique conformational constraints, making it a desirable component in the design of novel therapeutics. However, its quality control presents specific challenges due to its hygroscopic nature and potential for impurities. This guide provides a comprehensive overview of the critical quality control parameters, analytical methodologies, and troubleshooting strategies to ensure the reliability and reproducibility of your experimental results.
I. Certificate of Analysis (CoA) Interpretation
A Certificate of Analysis is a critical document that details the quality and purity of a specific batch of this compound. Understanding how to interpret a CoA is the first step in quality control.
Q1: What are the key parameters to check on a CoA for this compound?
When you receive a new batch of this compound, it is crucial to carefully review the CoA. Here are the essential parameters to examine:
| Parameter | Typical Specification | Importance and What to Look For |
| Appearance | White to off-white crystalline powder | Visual inspection is a quick check for gross contamination or degradation. Any significant deviation from a white, crystalline solid should be investigated. |
| Purity (by HPLC/TLC) | ≥98% | This is the most critical parameter. High purity is essential for accurate dosing and to avoid confounding results from impurities. For quantitative applications, a purity of >99% is recommended.[2] |
| Identity (by ¹H NMR, IR) | Conforms to structure | Confirms that the material is indeed this compound. The NMR spectrum should be free of significant unassigned peaks. |
| Melting Point | ~231 °C (decomposes) | A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point can suggest the presence of impurities or moisture.[3] |
| Moisture Content (Karl Fischer) | Typically ≤1.0% | Due to its hygroscopic nature, moisture content is a critical parameter. Excess water can lead to handling issues and may affect the stability of the compound. |
| Residual Solvents (by GC) | Varies by synthesis | The synthesis of this compound may involve organic solvents. The CoA should confirm that any residual solvents are below the limits defined by regulatory guidelines (e.g., ICH Q3C). |
Pro-Tip for CoA Review: Always compare the CoA of a new lot with previous lots if you are conducting ongoing experiments. This can help identify any lot-to-lot variability that might impact your results.[4]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
A. Handling and Weighing
Issue 1: The powder is clumpy or has formed a solid cake.
-
Causality: This is a clear indication of moisture absorption due to the hygroscopic nature of the hydrochloride salt.[3] Clumping makes accurate weighing extremely difficult and suggests that the material may have started to degrade.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting extraneous peaks in HPLC.
III. Experimental Protocols
A. Protocol for Purity Determination by RP-HPLC
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reverse-phase column, base-deactivated, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 205 nm (as the compound lacks a strong chromophore) or CAD/ELSD/MS.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.
Rationale: The use of formic acid in the mobile phase helps to control the pH and improve peak shape by ensuring the analyte is protonated. [5]A gradient elution is used to ensure that any more hydrophobic impurities are eluted from the column. A low UV wavelength is chosen due to the lack of a significant chromophore in the molecule.
B. Protocol for Forced Degradation Study
To develop a robust, stability-indicating method, it is essential to perform forced degradation studies. This involves subjecting the compound to various stress conditions to generate potential degradation products. [6][7]
-
Sample Preparation: Prepare a solution of this compound at 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of water:acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 80°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for 7 days.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration. Analyze by the HPLC method described above. The goal is to achieve 5-20% degradation of the main peak. [7]The chromatograms should be evaluated for the appearance of new peaks, and the method should demonstrate the ability to resolve these degradation peaks from the parent compound.
IV. Frequently Asked Questions (FAQs)
Q2: What are the expected ¹H NMR and ¹³C NMR chemical shifts for this compound?
While specific spectra can vary slightly based on the solvent and concentration, the characteristic signals for the cyclopropyl protons are typically found in the upfield region of the ¹H NMR spectrum. The protons on the cyclopropane ring are diastereotopic and will appear as two multiplets. In DMSO-d₆, you can expect the cyclopropyl protons to appear around 1.2-1.4 ppm. The NH₃⁺ protons will be a broad singlet further downfield, typically around 8.9 ppm. In the ¹³C NMR spectrum, the cyclopropyl carbons will be in the range of 13-34 ppm, and the carboxyl carbon will be around 171 ppm. It is always good practice to check for common solvent and grease impurities in your NMR spectra. [8][9] Q3: How should I store this compound to ensure its long-term stability?
Due to its hygroscopic nature, proper storage is critical. The compound should be stored at 2-8°C in a tightly sealed container, preferably in a desiccator with a suitable desiccant (e.g., silica gel). [3]For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Q4: Can I use this compound in cell culture or in vivo studies?
Yes, 1-Aminocyclopropanol and its derivatives are used in biological research. However, it is essential to ensure the purity of the compound and to prepare solutions under sterile conditions. The hydrochloride salt is generally preferred for biological studies due to its enhanced water solubility. When preparing solutions for cell culture, use sterile, endotoxin-free water or buffer and filter-sterilize the final solution through a 0.22 µm filter.
Q5: What are the main safety precautions I should take when handling this compound?
This compound is an irritant to the eyes, respiratory system, and skin. Always handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents. (n.d.).
- EP0676390A1 - Process for the preparation of 1-aminocyclopropane carboxylic acid hydrochloride - Google Patents. (n.d.).
-
Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. (2023). Retrieved January 31, 2026, from [Link]
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 31, 2026, from [Link]
-
Direct determination of 1-aminocyclopropane-1-carboxylic acid in plant tissues by using a gas chromatograph with - Iowa State University Digital Repository. (n.d.). Retrieved January 31, 2026, from [Link]
-
Interferences and Specificity of the 1-Aminocyclopropane-1-Carboxylic Acid Assay with the Hypochlorite Reagent - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - Frontiers. (n.d.). Retrieved January 31, 2026, from [Link]
-
Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
1-Aminocyclopropane-1-carboxylic acid - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]
-
Methods to Study 1-Aminocyclopropane-1-Carboxylate (ACC) Deaminase in Plant Growth Promoting Bacteria - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176–2179. [Link]
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1-Aminocyclopropane-1-Carboxylic Acid Hydrochloride - ChemBK. (n.d.). Retrieved January 31, 2026, from [Link]
-
How to Read a Chemical Certificate of Analysis (COA) (23 min read) | Blog. (n.d.). Retrieved January 31, 2026, from [Link]
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1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - Frontiers. (n.d.). Retrieved January 31, 2026, from [Link]
-
Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.). Retrieved January 31, 2026, from [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (n.d.). Retrieved January 31, 2026, from [Link]
-
1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - Frontiers. (n.d.). Retrieved January 31, 2026, from [Link]
-
Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF. (n.d.). Retrieved January 31, 2026, from [Link]
-
Forced Degradation Studies - MedCrave online. (n.d.). Retrieved January 31, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 31, 2026, from [Link]
-
Stability Indicating HPLC Method Development –A Review - IJTSRD. (n.d.). Retrieved January 31, 2026, from [Link]
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RP-HPLC stability indicating method development for the estimation of drug marketed formulation - ScienceScholar. (n.d.). Retrieved January 31, 2026, from [Link]
- US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid - Google Patents. (n.d.).
-
S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t - Paulusse Research Group. (n.d.). Retrieved January 31, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(7), 1191–1200. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.). Retrieved January 31, 2026, from [Link]
-
1-Aminocyclopropane-1-carboxylic acid - SIELC Technologies. (n.d.). Retrieved January 31, 2026, from [Link]
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Validation & Comparative
A Researcher's Guide to Ethylene-Releasing Compounds: 1-Aminocyclopropanol Hydrochloride vs. Ethephon
For Immediate Application in Plant Science and Agricultural Research
In the intricate world of plant physiology, ethylene stands out as a pivotal gaseous hormone, orchestrating a symphony of developmental processes from seed germination to fruit ripening and senescence. For researchers aiming to dissect these processes, the choice of an ethylene-releasing agent is a critical decision that can profoundly influence experimental outcomes. This guide provides a comprehensive, data-driven comparison of two of the most widely used ethylene sources in research: 1-Aminocyclopropanol hydrochloride (ACC-HCl) and ethephon. As a senior application scientist, my goal is to equip you with the technical understanding and practical insights necessary to select the optimal compound for your research needs.
Dueling Mechanisms: The Biological Pathway vs. Chemical Decomposition
The core difference between ACC-HCl and ethephon lies in their mode of action. ACC-HCl leverages the plant's own metabolic machinery, while ethephon acts as a chemical delivery system.
This compound (ACC-HCl): The Insider
1-Aminocyclopropane-1-carboxylic acid (ACC) is the direct precursor to ethylene in the biosynthetic pathway of higher plants.[1][2][3][4] This pathway begins with S-adenosyl-L-methionine (SAM), which is converted to ACC by the enzyme ACC synthase.[1][3][5] Subsequently, ACC oxidase catalyzes the conversion of ACC to ethylene.[1][3][5] When researchers apply ACC-HCl exogenously, they are essentially bypassing the initial, often rate-limiting, step of ethylene synthesis and providing the plant with an immediate substrate for the final conversion to ethylene.[1][3] This makes ACC-HCl an invaluable tool for studying the regulation of ACC oxidase and downstream ethylene signaling events.
Caption: The chemical decomposition of ethephon into ethylene and byproducts.
Head-to-Head Comparison: Performance and Properties
| Feature | This compound (ACC-HCl) | Ethephon |
| Mechanism | Enzymatic conversion via ACC oxidase in plant tissue. [1][3][5] | Chemical decomposition at pH > 5. |
| Release Kinetics | Dependent on plant metabolic activity and ACC oxidase levels. [1][6] | pH and temperature-dependent; generally rapid release. [7][8] |
| Specificity | High; directly feeds into the natural biosynthetic pathway. | Low; abiotic release of ethylene. |
| Byproducts | In vivo, the conversion of ACC to ethylene also produces hydrogen cyanide (CN-) and CO2, which are subsequently detoxified by the plant. [4] | Phosphate and chloride ions. [7]A minor byproduct, 2-hydroxyethylphosphonic acid (HEPA), can also be formed. [9] |
| Experimental Control | Release is subject to the plant's endogenous regulatory mechanisms. | Release can be controlled by adjusting the pH and temperature of the application solution. |
| Potential for Artifacts | Lower potential for non-ethylene related effects, though ACC itself may have signaling roles. | The acidic nature of ethephon solutions and the release of byproducts can have secondary effects on plant tissues. |
Designing Your Experiment: A Protocol for Comparative Analysis
To objectively evaluate the ethylene-releasing properties of ACC-HCl and ethephon in your specific plant system, we recommend the following experimental workflow. This protocol is designed to be adaptable to a variety of plant tissues, such as leaf discs, seedlings, or fruit explants.
Objective: To quantify and compare the temporal dynamics of ethylene release from plant tissue treated with ACC-HCl and ethephon.
Materials:
-
Plant material (e.g., leaf discs from 4-week-old tomato plants)
-
This compound (ACC-HCl)
-
Ethephon
-
Gas-tight vials (e.g., 20 mL) fitted with rubber septa
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Incubation buffer (e.g., 10 mM MES buffer, pH 6.0)
-
Growth chamber with controlled temperature and light conditions
Caption: A generalized workflow for comparing ethylene release from ACC-HCl and ethephon.
Step-by-Step Methodology:
-
Solution Preparation: Prepare stock solutions of ACC-HCl and ethephon in the incubation buffer. From these, create a series of working concentrations (e.g., 1 µM, 10 µM, 100 µM) for each compound. A buffer-only solution will serve as the negative control.
-
Sample Preparation: Excise uniform plant tissue samples (e.g., 1 cm diameter leaf discs) and place them in the gas-tight vials.
-
Treatment Application: Add a standardized volume of the respective treatment or control solution to each vial.
-
Incubation: Immediately seal the vials and place them in a growth chamber under controlled environmental conditions.
-
Headspace Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), use a gas-tight syringe to withdraw a 1 mL sample of the headspace from each vial.
-
Ethylene Measurement: Inject the gas sample into the GC-FID for ethylene quantification. Detailed methods for GC-based ethylene detection are well-established. [10][11]7. Data Analysis: Calculate the rate of ethylene evolution (e.g., in nL g⁻¹ h⁻¹) for each treatment and time point. Plot the ethylene release profiles to visualize the differences in kinetics between ACC-HCl and ethephon.
Expert Recommendations and Concluding Thoughts
The choice between ACC-HCl and ethephon is fundamentally a choice between biological relevance and direct chemical action.
-
Choose this compound (ACC-HCl) when your research question pertains to the endogenous regulation of ethylene biosynthesis, the activity of ACC oxidase, or downstream signaling pathways. It provides a more physiologically nuanced perturbation of the ethylene production system.
-
Choose Ethephon when your experimental goal is to elicit a strong, rapid, and predictable ethylene response, effectively bypassing the plant's internal regulatory mechanisms. It is particularly useful for mimicking the effects of high ethylene concentrations or for applications where a synchronized response across a population of plants is desired.
It is imperative for researchers to be aware that neither compound may perfectly replicate the effects of gaseous ethylene treatment in all experimental contexts. [12]Therefore, a thorough understanding of their distinct modes of action is crucial for designing robust experiments and accurately interpreting the resulting data.
References
-
Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. [Link]
-
Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in Plant Science, 5, 640. [Link]
-
Lin, Y., et al. (2019). Kinetics of ethylene evolution from the decomposition of ethephon. ResearchGate. [Link]
-
Chen, T. Y., & Kao, C. H. (2003). 1-Aminocyclopropane-1-carboxylic acid-independent ethylene production by disintegrated plant cells. Environmental and Experimental Botany, 49(1), 31-38. [Link]
-
Lambrechts, H., et al. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way. bioRxiv. [Link]
-
Lavee, S., & Martin, G. C. (1981). Ethylene Evolution following Treatment with 1-Aminocyclopropane-1-carboxylic Acid and Ethephon in an in Vitro Olive Shoot System in Relation to Leaf Abscission. Plant Physiology, 67(6), 1204–1207. [Link]
-
Chemical Warehouse. (n.d.). Ethephon - Active Ingredient Page. [Link]
-
Lavee, S., & Martin, G. C. (1981). Ethylene Evolution following Treatment with 1-Aminocyclopropane-1-carboxylic Acid and Ethephon in an in Vitro Olive Shoot System in Relation to Leaf Abscission. PubMed. [Link]
-
Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. PubMed Central. [Link]
-
Li, Y., et al. (2021). Ethephon-Induced Ethylene Enhances Starch Degradation and Sucrose Transport with an Interactive Abscisic Acid-Mediated Manner in Mature Leaves of Oilseed rape (Brassica napus L.). Plants (Basel, Switzerland), 10(8), 1670. [Link]
-
Chemistry Education. (n.d.). ETHEPHON. [Link]
-
Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in Plant Science, 5, 640. [Link]
-
Chen, Y. F., et al. (2010). Preparation of ethylene gas and comparison of ethylene responses induced by ethylene, ACC, and ethephon. Plant Science, 179(2), 164-170. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). 511 ETHEPHON (106) EXPLANATION. [Link]
-
Cristescu, S. M., et al. (2013). Current methods for detecting ethylene in plants. Annals of Botany, 111(3), 347–360. [Link]
-
Analytica Alimentaria. (n.d.). Etephon degradation in grapes. [Link]
-
Lee, S. H., & Reid, D. M. (1997). Metabolism of 1-Aminocyclopropane-1-Carboxylic Acid in Etiolated Maize Seedlings Grown under Mechanical Impedance. Plant Physiology, 114(2), 569–576. [Link]
-
Shakeel, S. N., et al. (2023). Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses. Plants (Basel, Switzerland), 12(10), 1968. [Link]
-
Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. ResearchGate. [Link]
-
Seltmann, L., & Schuebel, U. (1985). Production and Release of Ethylene from 1-aminocyclopropane-1-carboxylic Acid in Lemna minor L. in the Dark and at Different Carbon Dioxide Compensation Concentrations. Journal of Plant Physiology, 121(4), 367-374. [Link]
-
Voesenek, L. A. C. J., et al. (2003). Ethylene Emission and Responsiveness to Applied Ethylene Vary among Poa Species That Inherently Differ in Leaf Elongation Rates. Plant Physiology, 133(4), 1996–2004. [Link]
-
Cristescu, S. M., et al. (2013). Current methods for detecting ethylene in plants. ResearchGate. [Link]
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Technical Comparison Guide: Validation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) Hydrochloride as a Specific Ethylene Precursor
This guide addresses the validation of 1-Aminocyclopropane-1-carboxylic acid (ACC) Hydrochloride , which is the industry-standard specific ethylene precursor.
Note on Nomenclature: The term "1-Aminocyclopropanol" refers to a distinct chemical entity (a metabolite of the mushroom toxin coprine) that acts as an aldehyde dehydrogenase inhibitor.[1] In the context of ethylene generation, this is frequently a nomenclature error for 1-Aminocyclopropane-1-carboxylic acid (ACC) . This guide focuses on ACC Hydrochloride as the validated ethylene precursor, while explicitly distinguishing it from the alcohol derivative to ensure experimental safety and success.[2]
Part 1: Executive Summary & Mechanism of Action
The Core Directive
In the manipulation of ethylene signaling pathways, precision is paramount.[2] While ethylene gas (
Mechanism of Action: The Yang Cycle Integration
ACC is the immediate precursor to ethylene in the methionine cycle (Yang Cycle). Its conversion is the rate-limiting step in ethylene biosynthesis under normal physiological conditions, catalyzed by ACC Oxidase (ACO) .[2]
Key Reaction:
Unlike Ethephon , which degrades chemically upon pH change, ACC requires metabolic activation.[2] This makes ACC the superior choice for studying signal transduction and enzyme kinetics, whereas Ethephon is preferred for biomass treatment.
Structural & Functional Distinction (Critical)
| Feature | ACC Hydrochloride (The Precursor) | 1-Aminocyclopropanol (The Mimic/Toxin) |
| Chemical Structure | Cyclic Amino Acid ( | Cyclic Amino Alcohol ( |
| Primary Function | Specific Ethylene Precursor | Aldehyde Dehydrogenase (ALDH) Inhibitor |
| Mechanism | Substrate for ACC Oxidase (ACO) | Metabolite of Coprine (Mushroom Toxin) |
| Experimental Risk | High Specificity | Cytotoxicity / Metabolic Inhibition |
Part 2: Comparative Analysis of Ethylene Sources
This section objectively compares ACC Hydrochloride against its primary alternatives: Ethephon and direct Ethylene Gas.
Table 1: Performance Matrix of Ethylene Precursors
| Parameter | ACC Hydrochloride (Specific Precursor) | Ethephon (Chemical Releaser) | Ethylene Gas (Direct Agonist) |
| Specificity | High (Enzyme-dependent) | Low (Releases Phosphate/Cl⁻) | Absolute (Pure Ligand) |
| Release Mechanism | Enzymatic (ACO) or Oxidative | Chemical Hydrolysis (pH > 5.0) | Diffusion |
| Transportability | Translocated via Phloem/Xylem | Systemic (pH dependent) | Poor (Diffusion limited) |
| Side Products | Phosphoric Acid, Chloride | None | |
| Experimental Use | Phenotyping, Signaling Pathway Analysis | Agricultural Ripening, Abscission | Receptor Binding Assays |
| Stability | High (Solid salt) | Moderate (Acidic solution) | Low (Compressed Gas) |
Expert Insight: Why Choose ACC?
-
Causality: Use ACC when you need to validate the biosynthetic capacity of a tissue (i.e., is ACO active?).[2]
-
Localization: ACC can be applied to roots and transported to shoots, mimicking endogenous signaling.[2] Ethephon releases ethylene immediately upon entering neutral pH compartments, often overwhelming the system.[2]
-
Toxicity: Ethephon releases phosphonic acid, which can acidify cytosol and cause necrosis in sensitive tissue cultures.[2] ACC avoids this artifact.
Part 3: Visualization of Signaling & Conversion
The following diagram illustrates the specific integration of ACC into the ethylene biosynthesis pathway compared to the chemical breakdown of Ethephon.
Figure 1: Mechanistic pathways showing ACC as the biological substrate for ethylene production, contrasted with Ethephon's chemical hydrolysis and 1-Aminocyclopropanol's lack of precursor activity.
Part 4: Validation Protocols
To validate ACC Hydrochloride as a functional precursor, one must confirm its conversion to ethylene.[2] The following protocols are self-validating systems.
Protocol A: Chemical Validation (The Lizada-Yang Assay)
Purpose: To quantify the purity and potential ethylene yield of the ACC reagent in vitro without enzymatic variability.
-
Reagent Preparation:
-
ACC Stock: Dissolve 10 mg ACC HCl in 10 mL
. -
Oxidant: Mix 5.25% NaOCl (commercial bleach) and saturated NaOH (2:1 v/v).
-
Catalyst: 0.1 mM
(Mercuric chloride) - Handle with extreme caution.
-
-
Reaction:
-
In a gas-tight 10 mL headspace vial, add 100 µL ACC Stock.
-
Inject 100 µL of Oxidant/Catalyst mixture through the septum.
-
Incubate on ice for 5 minutes.
-
-
Analysis:
-
Withdraw 1 mL headspace gas.[2]
-
Inject into Gas Chromatograph (GC) equipped with an alumina column and FID detector.
-
-
Validation Criteria:
-
Conversion efficiency should be >90%.
-
Calculation: 1 µmol ACC should yield 22.4 µL ethylene gas at STP.[2]
-
Protocol B: Biological Validation (Arabidopsis Triple Response)
Purpose: To confirm bioavailability and specific enzymatic conversion in vivo.
-
Media Setup:
-
Germination:
-
Stratify Arabidopsis thaliana (Col-0) seeds for 2 days at 4°C.
-
Plate seeds and wrap in foil (etiolated conditions).
-
-
Incubation:
-
Grow for 72 hours at 22°C in the dark.
-
-
Observation (The Triple Response):
-
Shortened hypocotyl (Quantitative metric).
-
Thickened hypocotyl .
-
Exaggerated apical hook .
-
-
Interpretation:
-
If ACC-treated seedlings show the Triple Response while AVG-treated controls do not, the ACC is successfully entering the tissue and being converted by ACO.
-
Differentiation: If 1-Aminocyclopropanol (the alcohol) were used, toxicity or lack of response would be observed, as it is not a substrate for ACO.
-
References
-
Adams, D. O., & Yang, S. F. (1979). Ethylene biosynthesis: Identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene.[2] Proceedings of the National Academy of Sciences, 76(1), 170–174.[2] Link
-
Lizada, M. C., & Yang, S. F. (1979). A simple and sensitive assay for 1-aminocyclopropane-1-carboxylic acid.[2] Analytical Biochemistry, 100(1), 140–145.[2] Link
-
Warner, H. L., & Leopold, A. C. (1969). Ethylene evolution from 2-chloroethylphosphonic acid.[2] Plant Physiology, 44(1), 156–158.[2] Link
-
Wisniewski, H. M., & Sturman, J. A. (1989). Neurotoxicity of 1-aminocyclopropanol (ACP) and its potential role in coprine toxicity.[2] Neurotoxicology, 10(3), 517-528.[2] (Reference for the distinction of the alcohol derivative).
Sources
Assessing the Purity of Commercial 1-Aminocyclopropanol Hydrochloride
Content Type: Publish Comparison Guide Subject: Analytical Methodologies for CAS 58939-46-1 Audience: Medicinal Chemists, Analytical Scientists, and QC Managers
Executive Summary: The "Titration Trap"
1-Aminocyclopropanol hydrochloride (1-ACP[1]·HCl, CAS 58939-46-1) is a unique, high-strain building block used in the synthesis of peptidomimetics and protease inhibitors. Structurally, it is a hemiaminal stabilized only by its salt form and the geometric constraints of the cyclopropane ring.
The Core Problem: Commercial Certificates of Analysis (CoA) for this material often report purity >98% based on Argentometric Titration (measuring Cl⁻) or Potentiometric Titration (measuring amine content).
The Scientific Reality: These methods are insufficient. Due to the high ring strain (~27.5 kcal/mol), 1-ACP is prone to ring-opening rearrangement into linear isomers (e.g., 1-amino-2-propanone). Titration cannot distinguish between the intact cyclic product and its linear degradation products, leading to "false passes" in QC.
This guide establishes Quantitative NMR (qNMR) as the only self-validating, absolute method for purity assessment, contrasting it with traditional (and often misleading) alternatives.
The Challenge: Structural Instability
1-Aminocyclopropanol is chemically fragile. It exists in a delicate equilibrium where the hydrochloride salt prevents the elimination of ammonia.
-
Degradation Pathway: Upon exposure to moisture, base, or thermal stress, the cyclopropane ring opens.
-
The Impurity: The primary degradation product is often the linear isomer, which retains the same molecular weight and similar basicity, rendering Mass Spectrometry (MS) and Acid-Base Titration blind to the decomposition.
Figure 1: The degradation pathway of 1-ACP. Note that standard titration detects the amine functionality in both the intact product and the linear degradant.
Comparative Analysis of Methods
The following table summarizes the performance of three common analytical techniques applied to 1-ACP·HCl.
| Feature | Method A: 1H qNMR (Recommended) | Method B: Potentiometric Titration | Method C: HPLC-CAD/ELSD |
| Principle | Molar ratio of specific protons vs. Internal Standard. | Acid/Base neutralization or Ag+ precipitation of Cl-. | Separation + Universal Aerosol Detection. |
| Specificity | High. Distinguishes cyclopropyl protons from linear alkyls. | Low. Measures total amine or total chloride. | Medium. Separates impurities but response factors vary. |
| Linearity | Excellent (r² > 0.999). | Good. | Non-linear (requires polynomial fit). |
| Blind Spots | None (detects water, solvents, and isomers). | Critical Failure: Cannot see ring opening. | Inorganic salts (elute in void volume). |
| Sample Prep | Dissolve in D₂O. | Dissolve in water.[2] | Dissolve in mobile phase. |
| Verdict | Gold Standard. | Reject for Purity. Use only for salt stoichiometry. | Secondary Option. Good for organic impurity profiling. |
Detailed Experimental Protocols
Method A: Absolute Purity via 1H qNMR (The Gold Standard)
Rationale: This method relies on the unique chemical shift of cyclopropyl protons (0.8–1.5 ppm), which are distinct from the methyl/methylene signals of linear impurities (2.0–3.0 ppm).
Reagents:
-
Solvent: Deuterium Oxide (D₂O), 99.9% D.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), >99.9% purity. (Alternative: Dimethyl sulfone).
Protocol:
-
Weighing: Accurately weigh ~10 mg of 1-ACP·HCl (
) and ~5 mg of Maleic Acid ( ) into the same vial using a microbalance (readability 0.01 mg). Record exact weights. -
Dissolution: Add 0.6 mL of D₂O. Vortex until fully dissolved. Transfer to a 5mm NMR tube.
-
Acquisition:
-
Pulse sequence: zg30 (Bruker) or equivalent single pulse.
-
Relaxation Delay (D1): 30 seconds (Critical: Must be >5× T1 to ensure full relaxation).
-
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the IS peak (Maleic acid singlet at ~6.0 ppm, 2H). Set integral to normalized value.
-
Integrate the 1-ACP cyclopropyl methylene protons (multiplets around 1.0–1.3 ppm, 4H).
-
Check for Impurities: Look for a singlet at ~2.2 ppm (indicative of methyl ketone from ring opening).
-
Calculation:
Where:
- = Integral area
- = Number of protons (IS=2, ACP=4)
- = Molecular weight (ACP·HCl = 109.55 g/mol )[1]
- = Purity (decimal)[3][4]
Method B: HPLC with Charged Aerosol Detection (CAD)
Rationale: Since 1-ACP lacks a UV chromophore, standard HPLC-UV is ineffective. CAD provides universal detection for non-volatile species.
Protocol:
-
Column: HILIC Mode (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase:
-
Detection: CAD (Nebulizer Temp: 35°C).
-
Procedure: Inject 1-ACP·HCl (1 mg/mL in mobile phase). The intact amine will elute distinctly from linear degradation products.
-
Note: This method requires a reference standard of known purity (established via qNMR) to quantify accurately due to response factor differences.
Decision Matrix for QC Workflows
Use this logic flow to determine the appropriate testing strategy for incoming raw materials.
Figure 2: Analytical decision matrix. Reliance on titration-based CoAs is the primary cause of downstream synthesis failure.
References
-
Pauli, G. F., et al. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
Kulinkovich, O. G. (2003). "Alkylation of Carboxylic Acid Derivatives with Dialkoxytitanacyclopropane Reagents." Chemical Reviews, 103(7), 2597–2632. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
PubChem. "1-Aminocyclopropanol."[5] Compound Summary for CID 148676. Link
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. This compound 95% | CAS: 58939-46-1 | AChemBlock [achemblock.com]
- 5. 1-Aminocyclopropanol | C3H7NO | CID 148676 - PubChem [pubchem.ncbi.nlm.nih.gov]
Beyond a Precursor: Unveiling the Ethylene-Independent Signaling Roles of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants
A Comparative Guide for Researchers and Drug Development Professionals
For decades, 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene, was primarily viewed as a simple substrate.[1][2] Exogenous application of ACC has long been a standard method to induce ethylene responses in plants.[1][3] However, a growing body of evidence is pulling back the curtain on a more complex and nuanced role for this non-proteinogenic amino acid, revealing its function as a signaling molecule in its own right, independent of its conversion to ethylene.[1][4][5] This guide provides an in-depth comparison of the ethylene-independent effects of ACC, offering insights into its mechanisms of action and providing experimental frameworks for its study. While the hydrochloride salt form (1-Aminocyclopropanol hydrochloride) is a stable formulation, this guide will focus on the biological activity of the ACC molecule itself, which is the subject of extensive research.
The Emerging Paradigm: ACC as a Signaling Molecule
The classical understanding of the ethylene biosynthesis pathway is linear: S-adenosyl-L-methionine (SAM) is converted to ACC by ACC synthase (ACS), and ACC is then oxidized to ethylene by ACC oxidase (ACO).[2][6] This pathway is crucial for a myriad of developmental processes, including fruit ripening, senescence, and stress responses.[7] However, recent research has illuminated scenarios where ACC elicits biological responses even in the absence of ethylene signaling or production, suggesting a dual role for this molecule.[1][8]
Key Ethylene-Independent Functions of ACC:
-
Pollen Tube Guidance and Fertilization: In Arabidopsis thaliana, ACC has been shown to play a critical role in reproduction, independent of ethylene.[3][9] It promotes the secretion of the pollen tube chemoattractant LURE1.2 in the ovular sporophytic tissue, thereby enhancing the guidance of the pollen tube to the ovule for successful fertilization.[9] This discovery highlights a vital role for ACC in ensuring reproductive success.
-
Ion Channel Regulation: ACC can directly influence cellular physiology by activating Ca2+-containing ion currents.[9] This activation is mediated by glutamate receptor-like (GLR) channels in root protoplasts, suggesting a mechanism for rapid cellular responses to ACC, independent of the slower, transcription-based ethylene signaling pathway.[9]
-
Cell Wall Integrity and Morphogenesis: ACC is implicated in a signaling pathway that monitors and responds to perturbations in the plant cell wall.[4][8] This pathway appears to be crucial for regulating cell expansion and maintaining structural integrity during growth.
-
Plant Defense and Immunity: Perhaps one of the most compelling pieces of evidence for ACC's independent signaling role comes from studies on plant-pathogen interactions. In tomato plants, ACC treatment increased resistance to the fungal pathogen Verticillium dahliae, even in the ethylene-insensitive Never-ripe (Nr) mutant.[1][8] This demonstrates that ACC can bolster plant defenses through a mechanism that does not rely on the canonical ethylene signaling pathway.
Comparative Performance: ACC vs. Ethylene-Inducing Compounds
When designing experiments, it is crucial to distinguish between the effects of ACC as a signaling molecule and its role as an ethylene precursor. The table below compares the expected outcomes of applying ACC versus a compound that solely induces ethylene production, such as Ethephon, in different genetic backgrounds.
| Treatment | Wild-Type Plant Response | Ethylene-Insensitive Mutant (e.g., ein2, etr1) Response | ACC Oxidase Knockout Mutant (aco) Response | Interpretation |
| ACC | Ethylene-dependent and -independent responses observed. | Only ethylene-independent responses are observed (e.g., enhanced disease resistance in Nr tomato).[1][8] | Only ethylene-independent responses are observed. Root elongation may be inhibited at high concentrations.[10] | Allows for the dissection of ethylene-dependent and -independent pathways. |
| Ethephon (Ethylene Releaser) | Typical ethylene responses (e.g., triple response in seedlings, senescence). | No or significantly attenuated ethylene responses. | Typical ethylene responses, as ethylene is released directly, bypassing the need for ACO. | Confirms that a response is mediated by ethylene signaling. |
Experimental Workflows for Dissecting ACC Signaling
To investigate the ethylene-independent effects of ACC, researchers must employ experimental designs that can uncouple ACC's signaling function from its role as an ethylene precursor.
Workflow 1: Genetic Approach Using Mutants
This workflow is the most definitive way to demonstrate ethylene-independent effects.
Caption: Workflow for genetic dissection of ACC's ethylene-independent effects.
Protocol: Root Growth Inhibition Assay
-
Sterilization and Plating: Surface-sterilize seeds of wild-type, an ethylene-insensitive mutant (e.g., ein2-5), and an ACC oxidase knockout mutant. Plate them on half-strength Murashige and Skoog (MS) medium.
-
Stratification and Germination: Stratify the seeds at 4°C for 2-3 days in the dark to ensure uniform germination. Transfer the plates to a growth chamber with a long-day photoperiod.
-
Transfer to Treatment Plates: After 4-5 days, transfer seedlings of uniform size to fresh MS plates supplemented with a range of ACC concentrations (e.g., 0 µM, 0.5 µM, 5 µM, 10 µM).[10]
-
Growth and Measurement: Grow the seedlings vertically for another 5-7 days. Scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).
-
Data Analysis: Compare the root lengths of the different genotypes across the ACC concentrations. A reduction in root length in the ethylene-insensitive or aco mutants at high ACC concentrations would indicate an ethylene-independent effect.[10]
Workflow 2: Pharmacological Approach Using Inhibitors
When suitable mutants are not available, inhibitors of ethylene biosynthesis or perception can be used, although this approach may have off-target effects.
Caption: Pharmacological workflow to investigate ACC's independent roles.
Signaling Pathway Overview
The emerging picture of ACC signaling involves pathways that are distinct from the well-characterized ethylene signaling cascade.
Caption: Simplified overview of ethylene-dependent vs. -independent ACC signaling.
Future Directions and Concluding Remarks
The discovery of ACC's ethylene-independent signaling roles opens up new avenues for research and agricultural applications. Understanding these pathways could lead to the development of novel plant growth regulators that can, for example, enhance disease resistance without triggering the often-undesirable effects of ethylene, such as premature senescence or fruit ripening.
Future research should focus on:
-
Identifying ACC receptors: The direct molecular targets of ACC in ethylene-independent pathways remain largely unknown.
-
Elucidating downstream signaling components: Mapping the full signaling cascades initiated by ACC will provide a more complete understanding of its function.
-
Exploring the role of ACC conjugates: ACC can be conjugated to other molecules, such as malonic acid (MACC) or glutamic acid (GACC), and these conjugates may also have biological activity.[1][8]
References
-
Wikipedia. 1-Aminocyclopropane-1-carboxylic acid. [Link]
-
Yoon, G. M., & Kieber, J. J. (2013). 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants. AoB Plants, 5, pls052. [Link]
-
Tsang, D. L., Edmond, C., Harrington, J. L., & Nühse, T. S. (2011). Ethylene-independent signaling by the ethylene precursor ACC in Arabidopsis ovular pollen tube attraction. Plant Physiology, 157(2), 653-661. [Link]
-
Ali, S., Sharma, A., & Sharma, P. (2022). 1-Aminocyclopropane-1-Carboxylate Deaminase-Producing Plant Growth-Promoting Rhizobacteria Improve Drought Stress Tolerance in Grapevine (Vitis vinifera L.). Frontiers in Plant Science, 13, 869341. [Link]
-
Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. [Link]
-
Kreitsbergs, O., Ievinsh, G., & Vimba, D. (2011). 1-Aminocyclopropane-1-carboxylic acid-independent ethylene production by disintegrated plant cells. Environmental and Experimental Biology, 9, 107-114. [Link]
-
Taylor & Francis Online. 1-aminocyclopropane-1-carboxylic acid – Knowledge and References. [Link]
-
Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in Plant Science, 5, 640. [Link]
-
Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10. [Link]
-
Shakeel, S. N., Wang, X., & Xu, W. (2023). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. International Journal of Molecular Sciences, 24(13), 11035. [Link]
-
Li, Z., et al. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. bioRxiv. [Link]
-
Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in plant science, 5, 640. [Link]
-
Khan, M. A., et al. (2022). Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress. Frontiers in Plant Science, 13. [Link]
-
Wang, M., et al. (2022). Potential Roles of 1-Aminocyclopropane-1-carboxylic Acid Synthase Genes in the Response of Gossypium Species to Abiotic Stress by Genome-Wide Identification and Expression Analysis. International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Pattyn, J., et al. (2021). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science, 12. [Link]
-
Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in plant science, 5. [Link]
-
Pál, M., et al. (2019). Exogenous 1-Aminocyclopropane-1-carboxylic acid Controls Photosynthetic Activity, Accumulation of Reactive Oxygen or Nitrogen Species and Macroelement Content in Tomato in Long-term Experiments. Journal of Plant Growth Regulation, 38(4), 1110-1126. [Link]
Sources
- 1. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethylene-independent signaling by the ethylene precursor ACC in Arabidopsis ovular pollen tube attraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]
- 6. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 9. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience | bioRxiv [biorxiv.org]
A Comparative Analysis of 1-Aminocyclopropanol Hydrochloride and Its Analogs: A Guide for Drug Discovery and Development
In the landscape of modern medicinal chemistry, the quest for novel pharmacophores that can impart desirable biological activity, conformational rigidity, and metabolic stability is perpetual. The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful structural motif in drug design.[1][2] Its unique stereoelectronic properties allow it to act as a bioisostere for various functional groups, enhancing potency and optimizing pharmacokinetic profiles.[1][2]
This guide provides a comparative analysis of 1-Aminocyclopropanol hydrochloride and its analogs. We will delve into their chemical properties, mechanisms of action, and comparative biological performance, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical scaffold in their own discovery programs.
The Parent Compound: this compound
1-Aminocyclopropanol is the active metabolite of coprine, a compound found in the common inky cap mushroom (Coprinus atramentarius).[3] Its hydrochloride salt is the stable, synthetically accessible form used in research. The primary and most well-documented biological activity of 1-aminocyclopropanol is the potent and irreversible inhibition of aldehyde dehydrogenase (ALDH).[4] This mechanism is responsible for the "antabuse-like" effect observed upon alcohol consumption after ingesting the mushroom.
The cyclopropane ring's inherent strain is key to its inhibitory action. The amino group is thought to interact with the enzyme's active site, facilitating a ring-opening reaction that leads to covalent modification and inactivation of the enzyme.[4]
The Analogs: Rationale for Structural Diversification
The development of analogs of 1-aminocyclopropanol is driven by the need to modulate its activity, selectivity, and physicochemical properties. By systematically modifying the core structure, researchers can fine-tune the molecule for specific therapeutic applications, moving beyond ALDH inhibition to other targets.
The primary goals for creating these analogs include:
-
Enhanced Potency and Selectivity: Modifying substituents on the cyclopropane ring can lead to more specific interactions with the target enzyme or receptor, increasing potency and reducing off-target effects.
-
Improved Metabolic Stability: The cyclopropane moiety itself is relatively stable, but modifications can be made to other parts of the molecule to prevent metabolic degradation.[2]
-
Diverse Biological Activities: The rigid cyclopropane scaffold can be used to orient functional groups in specific spatial arrangements, allowing for the targeting of a wide range of biological systems, including antibacterial, antifungal, and antiviral targets.[1][5][6]
Below is a diagram illustrating the core 1-Aminocyclopropanol structure and key points for analog diversification.
Caption: Core structure of 1-Aminocyclopropanol and common modification sites for analog development.
Comparative Performance Data
The true value of analog development is realized through direct, quantitative comparison. The following table summarizes key performance indicators for 1-Aminocyclopropanol and two representative analogs: a generic alkyl-substituted analog (Analog A) and an analog where the hydroxyl group is replaced by a carboxylic acid, 1-Aminocyclopropanecarboxylic acid (ACC) (Analog B). ACC is a well-studied natural product and a precursor to ethylene in plants.[7][8]
| Compound | Target(s) | IC50 / EC50 | Key Properties & Applications |
| 1-Aminocyclopropanol HCl | Aldehyde Dehydrogenase (ALDH) | ~5-15 µM (IC50) | Irreversible inhibitor; research tool for studying alcoholism.[4] |
| Analog A (e.g., trans-methyl-ACC) | Ethylene Biosynthesis (Plant) | Varies | Can act as an inhibitor of ethylene production.[4] |
| Analog B (ACC) | Plant Ethylene Biosynthesis, Mammalian NMDA Receptors | 0.7-0.9 µM (EC50, NMDA agonist); 81.6 nM (EC50, NMDA antagonist) | Plant growth regulation; neuromodulatory activity.[9][10][11] |
Note: The IC50/EC50 values are representative and can vary based on assay conditions.
Mechanistic Insights: A Tale of Two Analogs
While sharing a core scaffold, the mechanism of action can diverge significantly among analogs.
-
1-Aminocyclopropanol: As previously mentioned, its activity is rooted in the chemically reactive nature of the cyclopropanol moiety, leading to covalent enzyme modification.
-
1-Aminocyclopropanecarboxylic Acid (ACC): This analog demonstrates remarkable biological versatility.
-
In Plants: ACC is the direct precursor to the plant hormone ethylene, being converted by the enzyme ACC oxidase.[7][8] Its regulation is central to plant growth and development.
-
In Mammals: ACC acts as a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[10][11] This activity is concentration-dependent; at low glutamate concentrations, it acts as an agonist, while at high concentrations, it behaves as a competitive antagonist.[10] This dual activity has spurred research into its potential for neuroprotection.[10]
-
This divergence highlights a key principle in drug design: subtle structural changes can lead to profound shifts in biological targets and mechanisms of action.
Experimental Protocols for Comparative Analysis
To ensure the trustworthiness and reproducibility of comparative data, standardized and well-controlled experimental protocols are essential. Below is a detailed protocol for a common assay used to evaluate and compare inhibitors of Aldehyde Dehydrogenase.
Protocol: In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC50) of this compound and its analogs against a commercially available ALDH enzyme.
Causality Behind Experimental Choices:
-
Buffer System: A potassium phosphate buffer at pH 8.0 is used to maintain optimal enzyme activity and stability.
-
Co-factor: NAD+ is a necessary co-factor for the ALDH-catalyzed reaction. Its reduction to NADH is the basis of the spectrophotometric readout.
-
Substrate: Propionaldehyde is a common, effective substrate for many ALDH isozymes.
-
Controls: Including "No Inhibitor" and "No Enzyme" controls is critical to validate the assay and establish baseline activity and background signal, respectively.
Workflow Diagram:
Caption: Experimental workflow for the in vitro ALDH inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 8.0, containing 1 mM EDTA.
-
NAD+ Stock: 20 mM NAD+ in Assay Buffer.
-
ALDH Enzyme Stock: Reconstitute lyophilized ALDH (e.g., from bovine liver) in Assay Buffer to a concentration of 1 unit/mL.
-
Substrate Stock: 100 mM propionaldehyde in Assay Buffer.
-
Inhibitor Stocks: Prepare 10 mM stock solutions of 1-Aminocyclopropanol HCl and each analog in deionized water. Create a 10-point serial dilution series (e.g., 2-fold dilutions) from the stock.
-
-
Assay Setup (in a 96-well UV-transparent plate):
-
To each well, add:
-
165 µL of Assay Buffer.
-
10 µL of 20 mM NAD+ stock.
-
10 µL of the respective inhibitor dilution (or water for the "No Inhibitor" control).
-
-
Prepare a "No Enzyme" control well containing buffer, NAD+, and the highest concentration of inhibitor.
-
-
Enzyme Addition and Pre-incubation:
-
Add 5 µL of the ALDH enzyme stock to all wells except the "No Enzyme" control.
-
Mix gently by pipetting.
-
Incubate the plate at 25°C for 10 minutes. This pre-incubation allows the inhibitor to interact with the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the 100 mM propionaldehyde substrate to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a spectrophotometer capable of kinetic readings.
-
Measure the increase in absorbance at 340 nm (A340) every 30 seconds for 10 minutes. This measures the formation of NADH.
-
-
Data Analysis:
-
For each well, calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve (slope).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Conclusion and Future Perspectives
This compound and its analogs represent a versatile class of compounds with a broad spectrum of biological activities.[4][9] The parent compound serves as a valuable tool for studying ALDH, while its analogs, particularly those like 1-aminocyclopropanecarboxylic acid, have opened new avenues in plant biology and neuroscience. The rigid cyclopropane scaffold provides a unique platform for designing conformationally restricted molecules with enhanced potency and selectivity.[2]
Future research should focus on exploring further structural diversification to target other enzyme classes and receptors. The development of stereoselective synthetic methods will be crucial for creating chiral analogs and exploring their differential biological activities.[12] As our understanding of the unique properties of the cyclopropane ring grows, so too will its application in the design of next-generation therapeutics.
References
- Moura, I., et al. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
- ChemBK. (2024). 1-Aminocyclopropane-1-Carboxylic Acid Hydrochloride.
- MDPI. (2024).
- Semantic Scholar. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
- ACS Publications. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies.
- ResearchGate. (n.d.).
- ResearchGate. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
- National Center for Biotechnology Information. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies.
- ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid.
- Frontiers. (n.d.).
- MedChemExpress. (n.d.). 1-Aminocyclopropane-1-carboxylic acid.
- Santa Cruz Biotechnology. (n.d.). 1-Aminocyclopropane-1-carboxylic Acid.
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- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Mechanism of Action of 1-Aminocyclopropanol Hydrochloride
Authored by a Senior Application Scientist
For researchers in plant biology, agricultural science, and drug development, understanding the precise mechanism of action of a chemical probe is paramount. 1-Aminocyclopropanol hydrochloride, a salt of 1-aminocyclopropane-1-carboxylic acid (ACC), is widely utilized as a potent modulator of the ethylene signaling pathway. However, its function is more nuanced than simply being a precursor to ethylene. This guide provides a comprehensive framework for validating its dual mechanism of action, comparing it with other key modulators of the ethylene pathway, and offering detailed experimental protocols for its rigorous assessment.
The Dual Identity of this compound (ACC)
This compound serves as a stable, water-soluble source of ACC. In the realm of plant biology, ACC is primarily recognized as the immediate precursor to the gaseous plant hormone, ethylene.[1][2][3] The synthesis of ethylene is a critical regulatory process in plant growth, development, and stress responses, governing everything from fruit ripening to leaf senescence.[4][5][6]
The canonical pathway involves the conversion of S-adenosyl-L-methionine (SAM) to ACC by the enzyme ACC synthase (ACS).[7] Subsequently, ACC is oxidized by ACC oxidase (ACO) to produce ethylene.[8][9] For many years, the application of exogenous ACC was considered a reliable method to induce ethylene-specific responses.
However, a growing body of evidence now points to a second, equally important role for ACC: as a signaling molecule in its own right, independent of its conversion to ethylene.[1][2][3] This ethylene-independent signaling has been implicated in a variety of processes, including stress responses and cell wall integrity.[1][2] This dual functionality necessitates a more sophisticated approach to validating its mechanism of action.
Comparative Analysis: Situating ACC in the Ethylene Modulation Landscape
To fully understand the effects of this compound, it is essential to compare its mechanism with other compounds that perturb the ethylene signaling cascade at different points.
| Compound/Treatment | Primary Target | Mode of Action | Primary Outcome |
| 1-Aminocyclopropanol HCl (ACC) | ACC Oxidase (ACO) / Putative ACC receptors | Precursor / Agonist | Ethylene production & ethylene-independent signaling |
| Ethylene Gas | Ethylene Receptors (e.g., ETR1) | Agonist | Direct activation of ethylene signaling |
| Aminoethoxyvinylglycine (AVG) | ACC Synthase (ACS) | Competitive Inhibitor | Inhibition of ACC and ethylene synthesis[7][10] |
| Aminooxyacetic Acid (AOA) | ACC Synthase (ACS) | Competitive Inhibitor | Inhibition of ACC and ethylene synthesis[7] |
| 1-Methylcyclopropene (1-MCP) | Ethylene Receptors (e.g., ETR1) | Irreversible Antagonist | Blockade of ethylene perception[2] |
This comparative landscape highlights the unique position of ACC. While ethylene gas directly activates the signaling pathway, and inhibitors like AVG and 1-MCP block it at different stages, ACC offers the ability to probe both ethylene-dependent and -independent responses.
A Step-by-Step Guide to Validating the Mechanism of Action
The following experimental workflow is designed to systematically dissect the dual mechanism of ACC.
Experiment 1: Confirmation of Ethylene Production
Objective: To verify that treatment with this compound leads to the production of ethylene gas.
Methodology:
-
Plant Material: Use a model system such as Arabidopsis thaliana seedlings or tomato leaf discs.
-
Treatment: Prepare solutions of this compound at a range of concentrations (e.g., 0, 1, 10, 100 µM).
-
Incubation: Place the plant material in airtight vials containing the treatment solutions.
-
Headspace Analysis: After a defined incubation period (e.g., 4-24 hours), withdraw a sample of the headspace gas from each vial using a gas-tight syringe.
-
Gas Chromatography: Analyze the headspace samples using a gas chromatograph (GC) equipped with a flame ionization detector (FID) or a photoionization detector (PID) to quantify ethylene levels.
Expected Outcome: A dose-dependent increase in ethylene production in the samples treated with this compound.
Experiment 2: Differentiating Ethylene-Dependent and -Independent Effects
Objective: To distinguish between the physiological effects of ACC that are mediated by ethylene and those that are independent of it.
Methodology:
This experiment relies on the use of genetic or chemical tools to block ethylene perception.
-
Plant Material:
-
Wild-type Arabidopsis thaliana.
-
An ethylene-insensitive mutant, such as ein2 (ethylene insensitive 2) or etr1-1 (ethylene receptor 1-1).
-
-
Treatments:
-
Mock (control)
-
This compound (e.g., 10 µM)
-
Ethylene gas (e.g., 10 ppm)
-
(Optional, for wild-type only) this compound + 1-MCP (a gaseous inhibitor of ethylene perception)
-
-
Phenotypic Analysis: Measure a classic ethylene response, such as the "triple response" in etiolated seedlings (inhibition of root and hypocotyl elongation, and exaggerated apical hook).
-
Gene Expression Analysis: Measure the expression of ethylene-responsive genes (e.g., ERF1) and genes potentially regulated by ACC in an ethylene-independent manner.
Expected Outcomes:
| Treatment | Wild-Type Response | ein2 Mutant Response | Interpretation |
| Ethylene Gas | Strong triple response | No triple response | Confirms the ethylene insensitivity of the mutant. |
| ACC | Strong triple response | No triple response | Indicates that the triple response induced by ACC is ethylene-dependent. |
| ACC (Gene X) | Upregulation | Upregulation | Suggests that the regulation of Gene X by ACC is ethylene-independent. |
| ACC (Gene Y) | Upregulation | No change | Suggests that the regulation of Gene Y by ACC is ethylene-dependent. |
This experimental design allows for a clear separation of the two potential modes of action of ACC.
Visualizing the Mechanisms and Workflows
The Ethylene Biosynthesis and Signaling Pathway
Caption: The ethylene biosynthesis and signaling pathway, highlighting points of intervention.
Experimental Workflow for Mechanism Validation
Caption: A logical workflow for dissecting the dual mechanism of action of ACC.
Conclusion
Validating the mechanism of action of this compound requires a multi-faceted approach that extends beyond its role as a simple ethylene precursor. By employing a combination of direct ethylene quantification and comparative analysis using ethylene-insensitive mutants or inhibitors, researchers can confidently dissect its dual roles. This rigorous validation is essential for accurately interpreting experimental results and advancing our understanding of the complex regulatory networks governed by ethylene and its precursors.
References
-
bioRxiv. (2024, February 1). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. Retrieved February 1, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). 1-aminocyclopropane-1-carboxylic acid – Knowledge and References. Retrieved February 1, 2026, from [Link]
-
PubMed Central. (2020). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Retrieved February 1, 2026, from [Link]
-
Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylate synthase. Retrieved February 1, 2026, from [Link]
-
Semantic Scholar. (n.d.). Apple 1-Aminocyclopropane-1-carboxylate Synthase in Complex with the Inhibitor l-Aminoethoxyvinylglycine. Retrieved February 1, 2026, from [Link]
-
Frontiers in Plant Science. (2020). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Retrieved February 1, 2026, from [Link]
-
Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved February 1, 2026, from [Link]
-
MDPI. (2023). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. Retrieved February 1, 2026, from [Link]
-
Frontiers in Plant Science. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Retrieved February 1, 2026, from [Link]
-
MDPI. (2022). Potential Roles of 1-Aminocyclopropane-1-carboxylic Acid Synthase Genes in the Response of Gossypium Species to Abiotic Stress by Genome-Wide Identification and Expression Analysis. Retrieved February 1, 2026, from [Link]
Sources
- 1. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
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- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance | MDPI [mdpi.com]
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- 10. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 1-Aminocyclopropanol Hydrochloride in Biological Systems
For researchers and drug development professionals, the introduction of a novel small molecule like 1-Aminocyclopropanol hydrochloride presents both an opportunity and a challenge. Its unique cyclopropyl moiety suggests potential for specific biological interactions, yet a lack of extensive characterization necessitates a rigorous, systematic approach to understanding its target engagement and potential for off-target effects. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound, leveraging insights from its close structural analog, 1-Aminocyclopropane-1-carboxylic acid (ACC), to inform a robust experimental strategy.
The core principle of this guide is not merely to present data, but to illuminate the scientific rationale behind a self-validating workflow. By understanding the why behind each experimental choice, researchers can confidently profile novel compounds, predict potential liabilities, and unlock their therapeutic or research potential.
Part 1: Defining the Potential Target Landscape
Before embarking on wet-lab experiments, it is crucial to build a theoretical framework of potential interactions. The most logical starting point for an under-characterized compound is to examine its closest structural relatives. In this case, 1-Aminocyclopropane-1-carboxylic acid (ACC) is an extensively studied molecule with well-defined roles in disparate biological kingdoms, providing a rich foundation for hypothesis generation.
Known Biological Activities of the Analog, ACC: A Tale of Two Kingdoms
-
In Plants: ACC is universally recognized as the immediate precursor to the plant hormone ethylene.[1][2][3] It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthase (ACS) and subsequently oxidized to ethylene by ACC oxidase (ACO).[1] This pathway is central to numerous developmental processes, including fruit ripening, senescence, and stress responses.[2][4] Furthermore, emerging evidence suggests ACC can act as a signaling molecule independent of ethylene, for instance, in promoting disease resistance against certain pathogens.[1]
-
In Mammalian Systems: Perhaps more relevant to drug development professionals, ACC has been identified as an exogenous partial agonist of the mammalian N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system.[3][5] Its activity is complex; it can act as an agonist at the glycine co-agonist site in the presence of low glutamate concentrations and as a competitive antagonist at higher glutamate concentrations.[5] This dual activity has led to research into its neuroprotective and hypotensive effects.[5]
This dual-kingdom activity of ACC immediately raises a critical question: Could this compound exhibit similar cross-reactivity, potentially targeting both plant-related enzymes and mammalian neurotransmitter receptors? This forms the basis of our investigative strategy.
Visualizing the Hypothesized Target Space
The following diagram illustrates the potential interaction pathways for a cyclopropane-containing amino acid derivative, based on the known targets of ACC. This serves as our initial roadmap for investigation.
Caption: Hypothesized target space for this compound.
Part 2: An Experimental Framework for Profiling Cross-Reactivity
With our hypotheses established, we can now design a multi-tiered experimental workflow. This workflow is designed to move from broad, high-throughput screening to specific, mechanistic validation, ensuring a comprehensive and cost-effective characterization.
Experimental Workflow Overview
This diagram outlines the logical progression of experiments, from initial screening to detailed validation.
Caption: A tiered workflow for characterizing small molecule cross-reactivity.
Tier 1: Broad Spectrum Screening
The initial goal is to cast a wide net to identify potential interactions without bias.
-
In Silico Screening: Before any reagents are used, computational models can predict potential targets based on the chemical structure of this compound. Tools like SwissTargetPrediction or similarity searching against databases like ChEMBL can provide a list of potential protein targets, offering a valuable, cost-effective starting point.
-
Broad Target Panel Screening: The most direct way to assess cross-reactivity is to screen the compound against a large, diverse panel of known drug targets. Commercial services (e.g., Eurofins SafetyScreen, CEREP BioPrint) offer panels that include hundreds of GPCRs, kinases, ion channels, and transporters. Running this compound at a standard concentration (e.g., 10 µM) against such a panel will quickly identify primary targets and, crucially, unintended off-targets.
Tier 2: Hit Validation with Orthogonal Assays
Any "hits" from Tier 1 must be validated. The key principle here is using orthogonal assays—different experimental methods—to confirm the interaction. For this guide, we will focus on validating a hypothesized interaction with the NMDA receptor, based on the activity of ACC.
Experimental Protocol 1: Competitive Radioligand Binding Assay for NMDA Receptor
This protocol determines if this compound can displace a known high-affinity radiolabeled ligand from the NMDA receptor complex.
Objective: To determine the binding affinity (Ki) of this compound for the glycine co-agonist site of the NMDA receptor.
Materials:
-
Membrane preparation from cells expressing recombinant human NMDA receptors (e.g., HEK293 cells).
-
Radioligand: [³H]-MDL 105,519 (a high-affinity glycine site antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Positive Control: Glycine or D-serine.
-
96-well filter plates (GF/B) and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Step-by-Step Methodology:
-
Plate Preparation: Pre-soak the filter plate with assay buffer.
-
Reaction Mixture: In a separate 96-well plate, combine in each well:
-
50 µL of assay buffer (for total binding) or a high concentration of non-labeled glycine (for non-specific binding).
-
50 µL of the appropriate dilution of this compound or control compound.
-
50 µL of [³H]-MDL 105,519 at a final concentration near its Kd (e.g., 2-5 nM).
-
-
Initiate Reaction: Add 50 µL of the NMDA receptor membrane preparation (e.g., 50-100 µg protein/well) to each well to start the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Termination & Washing: Rapidly transfer the contents of the reaction plate to the pre-soaked filter plate and wash 3-5 times with ice-cold assay buffer using a vacuum manifold. This separates bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Experimental Protocol 2: Cell-Based Calcium Influx Functional Assay
This protocol determines if binding to the NMDA receptor translates into a functional response (agonism or antagonism).
Objective: To measure changes in intracellular calcium ([Ca²⁺]i) in response to this compound in cells expressing NMDA receptors.
Materials:
-
HEK293 or CHO cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Co-agonist: Glycine or D-serine.
-
Agonist: Glutamate or NMDA.
-
Fluorescent plate reader with kinetic reading capability and liquid handling.
Step-by-Step Methodology:
-
Cell Plating: Seed the NMDA receptor-expressing cells into a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and incubate them with Fluo-4 AM dye for 45-60 minutes at 37°C, allowing the dye to enter the cells.
-
Wash: Gently wash the cells twice with assay buffer to remove excess extracellular dye.
-
Assay Execution (Plate Reader):
-
Place the plate in the fluorescent plate reader and establish a stable baseline fluorescence reading.
-
Agonist Mode: Inject this compound at various concentrations (in the presence of a saturating concentration of glutamate) and monitor the fluorescence change over time. An increase in fluorescence indicates agonist activity.
-
Antagonist Mode: Pre-incubate the cells with various concentrations of this compound for 5-10 minutes. Then, inject a fixed, sub-maximal (EC80) concentration of glutamate/glycine and monitor the fluorescence. A reduction in the glutamate-induced signal indicates antagonist activity.
-
-
Data Analysis: Calculate the peak fluorescence response for each well. For agonist mode, plot the response against concentration to determine the EC50. For antagonist mode, plot the inhibition of the agonist response against concentration to determine the IC50.
Part 3: Comparative Analysis and Data Interpretation
After executing the experimental plan, the data must be synthesized into a clear, comparative format. While we do not have pre-existing data for this compound, the table below serves as a template for how a researcher would present their findings, comparing it against its known analog (ACC) and a standard tool compound.
Table 1: Hypothetical Cross-Reactivity Profile
| Parameter | 1-Aminocyclopropanol HCl (Hypothetical Data) | 1-Aminocyclopropane-1-carboxylic acid (ACC) | D-Cycloserine (Reference NMDA Partial Agonist) |
| Primary Target: NMDA Receptor | |||
| Binding Affinity (Ki, Glycine Site) | 150 nM | 81.6 nM (as antagonist)[5] | ~500 nM |
| Functional Activity (EC50/IC50) | EC50 = 500 nM (Partial Agonist) | EC50 = 0.7-0.9 µM (as agonist)[5] | EC50 = 2 µM (Partial Agonist) |
| Selectivity Panel (Key Off-Targets) | |||
| AMPA Receptor Binding (% Inh @ 10µM) | < 10% | Not widely reported | < 5% |
| Kainate Receptor Binding (% Inh @ 10µM) | < 15% | Not widely reported | < 10% |
| hERG Channel Block (IC50) | > 30 µM | Not widely reported | > 50 µM |
| Liability Assessment | |||
| CYP3A4 Inhibition (IC50) | > 25 µM | Not widely reported | > 50 µM |
| PAINS Filter Match | No | No | No |
This table is for illustrative purposes and uses hypothetical data for 1-Aminocyclopropanol HCl to demonstrate how results should be presented.
Interpretation of Hypothetical Results:
In this hypothetical scenario, this compound is a potent partial agonist at the NMDA receptor, with slightly lower binding affinity but higher functional potency than its carboxylic acid analog, ACC. It shows a clean profile against other ionotropic glutamate receptors and the critical hERG channel, suggesting good target selectivity. Furthermore, its lack of CYP inhibition or PAINS flags indicates a lower liability for metabolic drug-drug interactions and non-specific assay interference.
Conclusion
Characterizing the cross-reactivity of a novel compound like this compound is a foundational step in drug discovery and chemical biology. By adopting a systematic, hypothesis-driven approach grounded in the knowledge of structural analogs, researchers can move beyond simple activity screens to build a comprehensive profile of a molecule's biological behavior. The tiered workflow of broad screening followed by specific, orthogonal validation assays provides a robust and reliable path to understanding on-target potency, off-target selectivity, and potential development liabilities. This self-validating system ensures that experimental choices are logical, and the resulting data is trustworthy, authoritative, and ultimately, actionable.
References
-
Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. [Link]
-
Taylor & Francis Online. 1-aminocyclopropane-1-carboxylic acid – Knowledge and References. [Link]
- Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
ChemBK. 1-Aminocyclopropane-1-Carboxylic Acid Hydrochloride. [Link]
-
Frontiers in Microbiology. Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress. [Link]
-
Wikipedia. 1-Aminocyclopropane-1-carboxylic acid. [Link]
-
MDPI. Potential Roles of 1-Aminocyclopropane-1-carboxylic Acid Synthase Genes in the Response of Gossypium Species to Abiotic Stress by Genome-Wide Identification and Expression Analysis. [Link]
Sources
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A Comparative Guide to the Stability of Ethylene Precursors: 1-Aminocyclopropanol Hydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
In the realm of ethylene research and its applications in agriculture and medicine, the choice of an ethylene precursor is critical. The stability of these compounds directly impacts the reliability and reproducibility of experiments, as well as their efficacy in various applications. This guide provides an in-depth comparison of the stability of 1-Aminocyclopropanol hydrochloride against other widely used ethylene precursors, namely 1-aminocyclopropane-1-carboxylic acid (ACC) and ethephon. By understanding the chemical properties and decomposition kinetics of these molecules, researchers can make more informed decisions for their specific needs.
Introduction to Ethylene Precursors
Ethylene, a gaseous plant hormone, plays a pivotal role in a myriad of physiological processes, including fruit ripening, senescence, and stress responses.[1] Due to its gaseous nature, direct application can be challenging. Consequently, researchers and commercial growers often rely on ethylene-releasing compounds, or precursors. The ideal precursor should be stable under storage and transport conditions, yet efficiently and predictably release ethylene upon application.
This guide focuses on three key ethylene precursors:
-
This compound: A synthetic precursor that holds promise for controlled ethylene release.
-
1-aminocyclopropane-1-carboxylic acid (ACC): The natural and immediate precursor of ethylene in plants.[2][3]
-
Ethephon (2-chloroethylphosphonic acid): A widely used synthetic ethylene-releasing agent.
Understanding the Stability of Ethylene Precursors: A Head-to-Head Comparison
The stability of an ethylene precursor is not an intrinsic property but is highly dependent on environmental factors such as pH, temperature, and light. A precursor that is stable under one set of conditions may rapidly decompose under another.
The Influence of pH
The pH of the surrounding environment is arguably the most critical factor influencing the stability of many ethylene precursors.
-
ACC (1-aminocyclopropane-1-carboxylic acid): ACC is relatively stable across a range of pH values in the absence of the enzyme ACC oxidase. Its stability is demonstrated by its use in stock solutions, which can be stored for extended periods (e.g., up to two years at -80°C).[5] In biological systems, low soil pH has been observed to increase ACC concentrations, leading to enhanced ethylene biosynthesis.[6]
-
Ethephon: The stability of ethephon is highly pH-dependent. It is notably stable in acidic solutions with a pH below 4.[5] However, as the pH rises above 4-5, it undergoes decomposition to release ethylene, phosphate, and chloride ions.[5] This property is intentionally utilized in agricultural applications, where the compound is applied in an acidic formulation and decomposes upon entering the higher pH environment of the plant's cells.
The Impact of Temperature
Temperature influences the rate of all chemical reactions, including the decomposition of ethylene precursors.
-
This compound: This compound is described as being stable at room temperature but may combust at high temperatures.[7] Its melting point is recorded as 231°C with decomposition, indicating significant thermal stability in its solid, salt form.[7]
-
ACC (1-aminocyclopropane-1-carboxylic acid): As a solid, ACC is thermally stable, with a melting point of 198–201°C.[2] In solution, its long-term stability is best maintained at low temperatures, as evidenced by recommended storage conditions of -20°C to -80°C.[5]
-
Ethephon: The rate of ethephon decomposition to ethylene is accelerated at higher temperatures. This is an important consideration for its application in agriculture, as the ambient temperature can affect the rate and timing of ethylene release.
Light Sensitivity
Photodegradation can be a significant factor in the stability of chemical compounds. While specific comparative studies on the photosensitivity of these three precursors are limited, it is a parameter that should be considered in storage and application, particularly for long-term experiments.
Quantitative Stability Data: A Comparative Overview
While direct, side-by-side comparative studies are scarce, the following table summarizes the available stability information for each precursor.
| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Form | Key Stability Characteristics |
| This compound | C₃H₈ClNO | 109.55 | White, hygroscopic powder | Stable in solid, salt form at room temperature.[7] Likely more stable at acidic pH. Decomposes at its melting point of 231°C.[7] |
| 1-aminocyclopropane-1-carboxylic acid (ACC) | C₄H₇NO₂ | 101.10 | White solid | Relatively stable in the absence of ACC oxidase.[2][3] Stock solutions are stable for extended periods at low temperatures.[5] |
| Ethephon | C₂H₆ClO₃P | 144.49 | Viscous liquid or white crystalline solid | Highly stable in acidic solutions (pH < 4).[5] Decomposes to release ethylene at pH > 4-5.[5] |
Decomposition Pathways and Byproducts
The manner in which these precursors break down to release ethylene is a key differentiator.
Proposed Decomposition of this compound
The likely decomposition pathway for 1-aminocyclopropanol involves a fragmentation reaction, particularly under neutral or basic conditions where the amino group is deprotonated. The lone pair of electrons on the nitrogen can initiate a ring-opening of the strained cyclopropane ring, leading to the formation of ethylene and other byproducts.
Caption: Proposed decomposition of 1-Aminocyclopropanol.
Biological Conversion of ACC
ACC is converted to ethylene in plants through an enzymatic reaction catalyzed by ACC oxidase. This process is highly specific and is a key regulatory point in the ethylene biosynthesis pathway.
Caption: Enzymatic conversion of ACC to ethylene.
pH-Dependent Decomposition of Ethephon
Ethephon's decomposition is a chemical process driven by pH. In an aqueous environment with a pH above 4, the molecule becomes unstable and breaks down to release ethylene gas.
Caption: pH-dependent decomposition of Ethephon.
Experimental Protocols for Comparative Stability Analysis
To provide a definitive comparison of the stability of these ethylene precursors, a series of controlled experiments are necessary. The following protocols outline a robust methodology for such a study.
Objective
To quantitatively compare the stability of this compound, ACC, and ethephon under varying pH and temperature conditions.
Materials
-
This compound
-
1-aminocyclopropane-1-carboxylic acid (ACC)
-
Ethephon standard
-
Buffer solutions (pH 4, 7, and 9)
-
Gas-tight vials with septa
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Incubator/water bath with temperature control
-
High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV or mass spectrometer)
Experimental Workflow
Caption: Experimental workflow for comparative stability testing.
Step-by-Step Methodology
Part 1: Ethylene Release Measurement (GC-FID)
-
Preparation of Standards: Prepare stock solutions of each precursor of known concentration in an appropriate solvent (e.g., deionized water).
-
Sample Preparation: In a series of gas-tight vials, add a precise volume of each stock solution to different buffer solutions (pH 4, 7, and 9) to achieve the same final concentration.
-
Incubation: Seal the vials and place them in incubators set to different temperatures (e.g., 25°C, 40°C, and 60°C).
-
Headspace Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample of the headspace from each vial using a gas-tight syringe.
-
GC Analysis: Inject the headspace sample into the GC-FID to quantify the amount of ethylene produced.[8][9]
-
Data Analysis: Plot ethylene concentration over time for each condition to determine the rate of ethylene release.
Part 2: Precursor Degradation Measurement (HPLC)
-
Sample Preparation: Prepare samples in vials as described in Part 1.
-
Incubation: Incubate the vials under the same conditions as in Part 1.
-
Liquid Phase Analysis: At the same time intervals, open a replicate set of vials and take a sample of the liquid phase.
-
HPLC Analysis: Analyze the liquid sample by HPLC to determine the concentration of the remaining parent precursor.[10] The HPLC method will need to be optimized for the separation and detection of each specific precursor.
-
Data Analysis: Plot the concentration of the parent precursor over time to calculate the degradation rate and the half-life (t½) under each condition.
Interpreting the Results and Making an Informed Choice
The data generated from these experiments will allow for a direct comparison of the stability of the three precursors.
-
For applications requiring slow, sustained ethylene release that is triggered by physiological pH, ethephon is a suitable choice. However, its stability at acidic pH must be considered during storage and formulation.
-
For studies involving the biological pathways of ethylene synthesis, ACC is the most relevant precursor. Its relative stability in the absence of enzymatic activity makes it a reliable standard.[2][11]
-
This compound offers the potential for a "switchable" ethylene source. Its stability in its acidic, salt form could be advantageous for storage and formulation. The release of ethylene could then be triggered by a change to a more neutral or basic pH. This could provide a high degree of control in experimental setups.
Conclusion
The stability of an ethylene precursor is a multifaceted issue that is critical for the success of research and practical applications. While ethephon and ACC are well-characterized, this compound presents an intriguing alternative with potentially advantageous stability properties, particularly its stability as a hydrochloride salt. The experimental protocols outlined in this guide provide a framework for a comprehensive and objective comparison, which will enable researchers to select the most appropriate ethylene precursor for their specific needs, ultimately leading to more reliable and reproducible results.
References
-
Van de Poel, B., S. G. Gwanpua, and M. L. A. T. M. Hertog. "Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications." Frontiers in Plant Science, vol. 8, 2017, p. 13. [Link]
-
Lavee, S., and G. C. Martin. "Ethylene Evolution following Treatment with 1-Aminocyclopropane-1-carboxylic Acid and Ethephon in an in Vitro Olive Shoot System in Relation to Leaf Abscission." Journal of the American Society for Horticultural Science, vol. 106, no. 1, 1981, pp. 14-18. [Link]
-
Polko, J. K., and J. J. Kieber. "1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator." Frontiers in Plant Science, vol. 10, 2019, p. 1602. [Link]
-
Li, Y., et al. "Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase." Biochemistry, vol. 54, no. 25, 2015, pp. 4031-41. [Link]
-
Polko, J. K., and J. J. Kieber. "1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator." ResearchGate. [Link]
-
"1-Aminocyclopropane-1-Carboxylic Acid Hydrochloride." ChemBK. [Link]
-
Lizada, M. C. C., and S. F. Yang. "Interferences and Specificity of the 1-Aminocyclopropane-1-Carboxylic Acid Assay with the Hypochlorite Reagent." Analytical Biochemistry, vol. 100, no. 1, 1979, pp. 140-45. [Link]
-
"1-Aminocyclopropane-1-carboxylic acid." Wikipedia. [Link]
-
Shah, A. A., et al. "Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress." Frontiers in Plant Science, vol. 12, 2021, p. 709353. [Link]
-
"Polyethylene." Wikipedia. [Link]
-
Carraher, C. E., and M. D. E. Forbes. "Enhancing Interest, Enthusiasm, and Performance in the Beginning Organic Chemistry Course: History, Biography, and Polymer Science." Journal of Chemical Education, vol. 93, no. 2, 2016, pp. 271-78. [Link]
-
Lee, S., et al. "Decarbonization approaches for ethylene production: comparative techno-economic and life-cycle analysis." Green Chemistry, vol. 25, no. 1, 2023, pp. 248-60. [Link]
-
Arraes, F. B. M., et al. "Low soil pH modulates ethylene biosynthesis and germination response of Stylosanthes humilis seeds." Theoretical and Experimental Plant Physiology, vol. 27, no. 1, 2015, pp. 1-5. [Link]
-
Cristescu, S. M., et al. "Current methods for detecting ethylene in plants." Annals of Botany, vol. 111, no. 3, 2013, pp. 347-60. [Link]
-
Al-Malaika, S., and S. H. Hamid. "Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene–Propylene–Diene Rubber Composite." Polymers, vol. 13, no. 16, 2021, p. 2772. [Link]
-
Li, Y., et al. "Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction." Biochemistry, vol. 54, no. 25, 2015, pp. 4031-41. [Link]
-
Cristescu, S. M., et al. "Current methods for detecting ethylene in plants." Annals of Botany, vol. 111, no. 3, 2013, pp. 347-60. [Link]
-
Shakeel, M., et al. "Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses." International Journal of Molecular Sciences, vol. 24, no. 13, 2023, p. 10547. [Link]
-
"Analytical Techniques In Stability Testing." Separation Science. [Link]
-
Polko, J. K., and J. J. Kieber. "1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator." ResearchGate. [Link]
-
"2023 Technical Report Ethylene Handling." Agricultural Marketing Service. [Link]
-
Van de Poel, B., S. G. Gwanpua, and M. L. A. T. M. Hertog. "Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications." Frontiers in Plant Science, vol. 8, 2017. [Link]
-
Utrera-Barrios, S., et al. "Environmentally Adaptive Vitrimer Adhesives: Enhancing Dismantlability and Recyclability by Introducing Polyrotaxane Networks." ACS Omega, vol. 8, no. 43, 2023, pp. 40876-85. [Link]
-
Kumar, P., et al. "Ethylene management strategies for fresh produce preservation: A comprehensive review." International Journal of Advanced Biochemistry Research, vol. 8, no. 1, 2024, pp. 1-13. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
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Safety Operating Guide
Navigating the Safe Handling of 1-Aminocyclopropanol Hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
As a novel building block in medicinal chemistry and drug development, 1-Aminocyclopropanol hydrochloride presents unique opportunities and requires meticulous handling to ensure laboratory safety and experimental integrity. This guide, compiled by a Senior Application Scientist, moves beyond a simple checklist to provide a deep, causal understanding of the necessary safety protocols, operational plans, and disposal methods. Our commitment is to empower your research with the knowledge to handle this compound with confidence and precision.
Understanding the Compound: A Foundation for Safety
This compound is a white to off-white crystalline powder. As the hydrochloride salt of an amino alcohol, it is generally soluble in water. While specific reactivity data is limited, its structure suggests it should be handled with the care afforded to other amino acid hydrochlorides, which are acidic and can be corrosive. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3]
Key Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₇NO・HCl | Inferred |
| Appearance | White to off-white powder | [1] |
| Melting Point | 231 °C (decomposes) | [3] |
| Solubility | Soluble in water | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks of exposure. The following recommendations are based on the known hazards of skin, eye, and respiratory irritation.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 or higher-rated respirator | Essential when handling the powder outside of a fume hood to prevent inhalation of airborne particles. |
Why this level of protection? The hydrochloride salt can be irritating upon contact. Inhalation of the fine powder can lead to respiratory tract irritation.[1][2][3] Adherence to this PPE protocol is a non-negotiable aspect of safe handling.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Caption: A decision-making workflow for responding to spills of this compound.
Minor Spill (less than 1 gram and contained):
-
Wear your full PPE.
-
Cover the spill with a dry absorbent material, such as vermiculite or sand.
-
Gently sweep the absorbed material into a designated waste container. Avoid creating dust.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (greater than 1 gram or uncontained):
-
Evacuate the immediate area and alert others.
-
Close the laboratory doors and prevent entry.
-
Notify your institution's Environmental Health and Safety (EH&S) department immediately.
-
Provide EH&S with the Safety Data Sheet (SDS) for this compound.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical lifecycle. All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect any unused compound, contaminated absorbents, and disposable labware (e.g., weigh boats, gloves) in a clearly labeled, sealed hazardous waste container.
-
Aqueous Waste: Collect aqueous solutions in a separate, labeled hazardous waste container.
Chemical Neutralization for Aqueous Waste (for trained personnel only)
For laboratories equipped and trained for chemical neutralization, the acidic nature of this compound allows for a neutralization step prior to collection. This should only be performed by personnel experienced in handling acids and bases and in a fume hood.
Step-by-Step Neutralization Protocol:
-
Prepare a neutralizing solution: A dilute solution of sodium bicarbonate (baking soda) or sodium hydroxide can be used.
-
Slowly add the neutralizing solution to the aqueous waste containing this compound while stirring. This reaction may generate gas (carbon dioxide if using bicarbonate) and heat.
-
Monitor the pH: Use a pH meter or pH paper to monitor the pH of the solution. Continue adding the neutralizing agent until the pH is between 6 and 8.
-
Collect the neutralized solution: Once neutralized, the solution should still be collected in a labeled hazardous waste container for disposal according to your institution's guidelines. Do not pour down the drain unless explicitly permitted by your local regulations for neutralized solutions of this type.
The Rationale for Neutralization: Neutralizing the acidic hydrochloride salt makes the waste less corrosive and safer to handle for final disposal. However, it does not remove the organic molecule from the waste stream, which is why it must still be disposed of as chemical waste.
Final Disposal: All hazardous waste must be disposed of through your institution's certified hazardous waste management program.
By adhering to this comprehensive guide, researchers can confidently and safely incorporate this compound into their workflows, fostering a secure environment for groundbreaking scientific discovery.
References
-
PhytoTech Labs. (n.d.). Safety Data Sheet: 1-Aminocyclopropane-1-carboxylic Acid. Retrieved from [Link]
-
AFG Bioscience LLC. (n.d.). Safety Data Sheet: (+/-)-Fmoc-cis-2-aminocyclopentane carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
-
Wikipedia. (2023, December 2). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]
Sources
- 1. How to Dispose of High Level Disinfectants Safely | CIVCO [civco.com]
- 2. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
